4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-formyl-4-hydroxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-5-9(1-3-13(11)17)10-2-4-14(18)12(6-10)8-16/h1-8,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFRCNCNPSSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C=O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde: A Technical Whitepaper
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (CAS: 125366-78-1)
Executive Summary & Chemical Rationale
The compound 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (frequently referred to as 3,3'-diformyl-4,4'-biphenyldiol) is a highly valued symmetrical dialdehyde building block[1]. It possesses a rigid biphenyl core flanked by ortho-hydroxyaldehyde (salicylaldehyde) functionalities. This specific geometry makes it an indispensable precursor for the synthesis of covalent organic frameworks (COFs), macrocyclic polyazomethine dyes, and multidentate Schiff-base ligands used in rare-earth metal catalysis[2][3].
-
The Duff Reaction (Direct Formylation): Best for scalable, cost-effective, multi-gram synthesis.
-
Palladium-Catalyzed Reductive Homocoupling: Best for absolute regiocontrol and high-purity analytical standards.
Quantitative Method Comparison
To guide your experimental design, the following table summarizes the operational metrics of both synthetic pathways.
| Parameter | Pathway 1: Duff Formylation | Pathway 2: Pd-Catalyzed Homocoupling |
| Starting Material | 4,4'-Biphenol | 5-Bromosalicylaldehyde |
| Core Reagents | Hexamethylenetetramine (HMTA), TFA | Pd(OAc)₂, K₂CO₃, Reductant / DMF |
| Typical Yield | 40% – 60% | 75% – 90% |
| Regioselectivity | Moderate (Mono/Tri-formyl impurities possible) | Excellent (100% structurally defined) |
| Scalability | High (Kilogram scale viable) | Moderate (Limited by Pd catalyst cost) |
| Reaction Time | 12 – 24 h (Thermal) / 10 min (Microwave) | 12 – 18 h |
| Primary Challenge | Purification from under-formylated species | Catalyst removal and moisture sensitivity |
Pathway 1: Direct Formylation via the Duff Reaction
Mechanistic Causality
The Duff reaction is an electrophilic aromatic substitution that utilizes hexamethylenetetramine (HMTA) as a formyl source in the presence of a strong acid, typically trifluoroacetic acid (TFA)[4].
-
Why TFA? TFA acts as both the solvent and the acid catalyst. It protonates HMTA, driving its decomposition into reactive iminium ions (
). Furthermore, TFA stabilizes the highly polar transition states without sulfonating the aromatic ring (a risk if using ). -
Why the Hydrolysis Step? The initial C-C bond formation yields a benzylamine/hexaminium intermediate, not an aldehyde. A rigorous acidic aqueous quench (using HCl) is mandatory to hydrolyze the carbon-nitrogen double bonds, releasing ammonia and yielding the final dicarbaldehyde.
Step-by-Step Experimental Protocol (Thermal & Microwave)
Reagents Required:
-
4,4'-Biphenol: 1.0 equivalent
-
Hexamethylenetetramine (HMTA): 4.0 equivalents (excess required to ensure double formylation)
-
Trifluoroacetic Acid (TFA): 10-15 volumes
-
1M HCl (aqueous)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen (
). -
Dissolution: Charge the flask with 4,4'-biphenol (10.0 g, 53.7 mmol) and HMTA (30.1 g, 214.8 mmol). Slowly add TFA (150 mL) via syringe. Caution: The dissolution of HMTA in TFA is exothermic.
-
Reaction Execution:
-
Standard Thermal: Heat the mixture to 95–100 °C (gentle reflux) and stir continuously for 18–24 hours.
-
Microwave Alternative: For rapid screening, heat the mixture at 100 °C for 10 minutes under microwave irradiation (100 W)[4].
-
-
Hydrolysis (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirring solution of 1M HCl (500 mL). Stir for an additional 2 hours at room temperature to ensure complete hydrolysis of the iminium intermediates.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 × 200 mL).
-
Washing: Wash the combined organic layers with distilled water, followed by saturated aqueous
. Scientist's Note: Perform the bicarbonate wash cautiously; residual TFA will generate significant gas. Wash with brine, then dry over anhydrous . -
Purification: Concentrate the solvent under reduced pressure. Purify the crude yellow solid via recrystallization from an Ethanol/Water mixture to remove mono-formylated impurities, yielding the pure product[4].
Workflow Visualization
Caption: Workflow of the Duff reaction formylation of 4,4'-biphenol including critical hydrolysis and purification stages.
Pathway 2: Palladium-Catalyzed Reductive Homocoupling
Mechanistic Causality
When absolute structural fidelity is required (e.g., for rigid COF topologies), the Duff reaction's statistical mixture of products can be detrimental. Instead, reductive homocoupling of a pre-formylated monomer (5-bromosalicylaldehyde) guarantees that the formyl and hydroxyl groups are perfectly positioned[5][6].
-
Why Reductive Homocoupling? Traditional cross-coupling requires a boronic acid (Suzuki) or an organotin reagent (Stille). Homocoupling bypasses the need to synthesize 5-formyl-2-hydroxyphenylboronic acid.
-
The Catalytic Cycle: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 5-bromosalicylaldehyde. In the presence of a base and a reductant (or via disproportionation), two aryl-Pd species transmetalate to form a diaryl-Pd(II) complex, which undergoes reductive elimination to form the biphenyl C-C bond[5].
Step-by-Step Experimental Protocol
Reagents Required:
-
5-Bromosalicylaldehyde: 2.0 equivalents
-
Palladium Acetate (
): 0.05 equivalents (5 mol%) -
Potassium Carbonate (
): 3.0 equivalents -
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a Schlenk flask, combine 5-bromosalicylaldehyde (5.0 g, 24.8 mmol),
(10.3 g, 74.4 mmol), and (278 mg, 1.24 mmol). -
Degassing: Add anhydrous DMF (50 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely oxidize the Pd catalyst and stall the cycle.
-
Reaction Execution: Heat the mixture to 110 °C under a positive pressure of argon or nitrogen. Stir vigorously for 12–18 hours. The DMF acts as both solvent and a mild reducing agent to facilitate the Pd(II) to Pd(0) regeneration[5].
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the precipitated palladium black and inorganic salts. Wash the Celite pad with Ethyl Acetate (100 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Add water (200 mL) to dissolve the DMF, and extract with Ethyl Acetate (3 × 100 mL). Wash the organic layer extensively with brine (5 × 100 mL) to remove residual DMF.
-
Purification: Dry over
, filter, and concentrate. The crude product can be purified by silica gel flash chromatography (Hexanes/EtOAc) to yield the pure 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
Catalytic Cycle Visualization
Caption: Palladium-catalyzed reductive homocoupling cycle of 5-bromosalicylaldehyde to form the target biphenyl.
Analytical Characterization Standards
To validate the success of either protocol, the isolated compound must be verified against the following spectroscopic benchmarks:
-
H NMR (400 MHz, DMSO-
): 10.95 (s, 2H, -OH), 10.30 (s, 2H, -CHO), 7.95 (d, Hz, 2H, Ar-H), 7.82 (dd, Hz, 2H, Ar-H), 7.10 (d, Hz, 2H, Ar-H). Note: The presence of the highly deshielded aldehyde proton at ~10.30 ppm and the hydrogen-bonded hydroxyl proton at ~10.95 ppm are diagnostic. -
FT-IR (ATR,
): ~3200-3400 (broad, O-H stretch), 1650 (strong, C=O stretch, shifted lower due to intramolecular hydrogen bonding with the ortho-OH group). -
Mass Spectrometry (ESI-MS): Calculated for
: 242.06; Found: 241.05 (Negative ion mode is highly sensitive for phenolic compounds)[1][7].
References
-
Synthesis of Tri and Disalicylaldehydes and Their Chiral Schiff Base Compounds ResearchGate URL:[Link]
-
Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application Goce Delcev University Repository URL:[Link]
-
Conductivity and band gap of oligo-2-[(4-chlorophenyl) imino methylene] phenol and its oligomer–metal complexes ResearchGate URL:[Link]
-
Advances in Magnetic Nanoparticles-Supported Palladium Complexes for Coupling Reactions MDPI / National Institutes of Health (NIH) URL:[Link]
Sources
- 1. 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde | 125366-78-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 5. Advances in Magnetic Nanoparticles-Supported Palladium Complexes for Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Magnetic Nanoparticles-Supported Palladium Complexes for Coupling Reactions [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
This technical guide provides a comprehensive overview of the physicochemical properties of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, a key building block in the synthesis of advanced materials and molecules of interest for researchers, scientists, and drug development professionals. This document delves into its structural characteristics, spectroscopic profile, solubility, thermal stability, and essential protocols for its synthesis and characterization.
Introduction
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, with the CAS number 125366-78-1, is an aromatic organic compound featuring a biphenyl core functionalized with two hydroxyl (-OH) groups and two aldehyde (-CHO) groups. The strategic positioning of these functional groups imparts a unique combination of reactivity and structural rigidity, making it a valuable precursor in several fields of chemical science.
The presence of both nucleophilic hydroxyl groups and electrophilic aldehyde moieties allows for a diverse range of chemical transformations. Notably, it is a critical monomer in the synthesis of Schiff bases and covalent organic frameworks (COFs), where the aldehyde groups readily undergo condensation reactions with primary amines to form stable imine linkages.[1] The resulting materials often exhibit interesting properties such as porosity, thermal stability, and catalytic activity.[1]
This guide aims to provide a detailed understanding of the fundamental physicochemical properties of this compound, offering both theoretical insights and practical experimental guidelines.
Molecular Structure and Properties
The molecular structure of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde dictates its physical and chemical behavior. The biphenyl core provides a rigid and planar backbone, while the hydroxyl and aldehyde groups introduce polarity and sites for hydrogen bonding and chemical reactions.
Table 1: Core Physicochemical Properties of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀O₄ | [2] |
| Molecular Weight | 242.23 g/mol | [2] |
| CAS Number | 125366-78-1 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 185 °C | [2][3] |
| Boiling Point | 398.2 ± 42.0 °C (Predicted) | [2][3] |
| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥ 96% | [2] |
| Storage | 4°C, under an inert atmosphere (e.g., nitrogen) | [2] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; O4 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];
// Define positions C1 [pos="0,1.5!"]; C2 [pos="1.3,0.75!"]; C3 [pos="1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="-1.3,-0.75!"]; C6 [pos="-1.3,0.75!"]; C7 [pos="2.6,1.5!"]; C8 [pos="3.9,0.75!"]; C9 [pos="3.9,-0.75!"]; C10 [pos="2.6,-1.5!"]; C11 [pos="5.2,1.5!"]; C12 [pos="5.2,-1.5!"]; O1 [pos="-2.6,1.5!"]; O2 [pos="6.5,1.5!"]; O3 [pos="-2.6,-1.5!"]; O4 [pos="6.5,-1.5!"]; H1 [pos="-3.4,1.5!"]; H2 [pos="7.3,1.5!"]; H3 [pos="-3.4,-1.5!"]; H4 [pos="7.3,-1.5!"]; H5 [pos="-1.9,1.3!"]; H6 [pos="0,2.1!"]; H7 [pos="1.9,1.3!"]; H8 [pos="1.9,-1.3!"]; H9 [pos="0,-2.1!"]; H10 [pos="-1.9,-1.3!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C7; C8 -- C11; C11 -- O2; C11 -- H2; C10 -- C12; C12 -- O4; C12 -- H4; C6 -- O1; O1 -- H1; C4 -- O3; O3 -- H3; C1 -- H6; C3 -- H8; C5 -- H10; C9 -- H9; }
Caption: 2D structure of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
Synthesis and Purification
While several synthetic routes to biphenyl derivatives exist, a plausible and adaptable approach for synthesizing 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde involves a two-step process: the formation of the biphenyl core via a Suzuki-Miyaura coupling, followed by ortho-formylation using a Reimer-Tiemann reaction.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Adapted)
Rationale: This protocol employs a Suzuki-Miyaura coupling for its high functional group tolerance and mild reaction conditions, making it suitable for complex aromatic compounds. The hydroxyl and aldehyde groups are protected to prevent side reactions. This is followed by a standard deprotection and purification step.
Materials:
-
Protected 4-bromo-2-formylphenol
-
Protected 4-hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Deprotecting agent (e.g., HCl or TBAF, depending on the protecting group)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the protected 4-bromo-2-formylphenol (1.0 eq) and protected 4-hydroxyphenylboronic acid (1.2 eq) in a mixture of toluene (10 mL/mmol) and ethanol (2.5 mL/mmol).
-
Degassing: Bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq) that has been previously degassed. To this biphasic mixture, add Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Deprotection: Remove the solvent under reduced pressure. Dissolve the crude protected biphenyl intermediate in a suitable solvent and treat with the appropriate deprotecting agent.
-
Purification: After the deprotection is complete (monitored by TLC), neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
Spectroscopic Profile
Detailed spectroscopic analysis is crucial for confirming the structure and purity of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The specific splitting patterns will depend on the coupling between adjacent protons on the aromatic rings.
-
Aldehyde Protons (-CHO): A singlet for each aldehyde proton, expected to appear downfield in the range of δ 9.5-10.5 ppm.
-
Hydroxyl Protons (-OH): A broad singlet for each hydroxyl proton, with a chemical shift that can vary depending on concentration and temperature, typically in the range of δ 9.0-11.0 ppm.
Expected ¹³C NMR (in DMSO-d₆):
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). Carbons attached to hydroxyl groups will be shifted downfield.
-
Aldehyde Carbonyl Carbons (C=O): A signal in the downfield region, typically around δ 190-200 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected Characteristic Peaks (KBr pellet):
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1660-1700 cm⁻¹.
-
C=C Stretch (Aromatic): Several peaks in the region of 1450-1600 cm⁻¹.
-
C-O Stretch (Phenolic): An absorption band around 1200-1300 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
In a suitable solvent like ethanol or methanol, 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is expected to exhibit strong absorption bands in the UV region, arising from π-π* transitions of the aromatic system. The presence of the hydroxyl and aldehyde functional groups may lead to additional n-π* transitions.
Solubility Profile
The solubility of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is a critical parameter for its application in synthesis and materials fabrication.
Table 2: Qualitative Solubility of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The nonpolar biphenyl core dominates over the polar functional groups. |
| Methanol, Ethanol | Soluble | The hydroxyl groups can form hydrogen bonds with the alcohol solvents. |
| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can solvate the molecule effectively. |
| Dichloromethane, Chloroform | Moderately soluble to soluble | The organic nature of the biphenyl backbone allows for dissolution. |
| Dimethyl Sulfoxide (DMSO) | Highly soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Highly soluble | Similar to DMSO, it is an excellent solvent for polar organic molecules. |
| Hexane, Toluene | Sparingly soluble to insoluble | The polarity of the hydroxyl and aldehyde groups limits solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
Rationale: The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Thermal Stability
Understanding the thermal stability of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is essential for its processing and application in high-temperature environments, such as in the synthesis of thermally stable polymers.
Experimental Protocol for Thermal Analysis (TGA/DSC)
Rationale: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing information about phase transitions like melting and crystallization.
Instrumentation:
-
TGA instrument
-
DSC instrument
-
Inert gas (e.g., nitrogen)
-
Oxidative gas (e.g., air)
TGA Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.
-
Analysis: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of nitrogen.
-
Data Analysis: The resulting TGA curve will show the percentage of weight loss as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs indicate the thermal stability of the compound.
DSC Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into a DSC pan and seal it.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature program would involve heating to above the melting point, cooling, and then reheating to observe thermal transitions.
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization or decomposition.
Applications in Research and Development
The unique structural features of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde make it a versatile building block in several areas:
-
Covalent Organic Frameworks (COFs): It serves as a key monomer for the synthesis of 2D and 3D COFs through the formation of Schiff base linkages.[1] These materials have potential applications in gas storage, separation, and catalysis.
-
Schiff Base Ligands: The dicarbaldehyde can be reacted with various amines to form multidentate Schiff base ligands capable of coordinating with metal ions to form stable complexes with interesting magnetic, optical, or catalytic properties.
-
Polymer Synthesis: The rigid biphenyl unit and the reactive functional groups make it a candidate for the synthesis of high-performance polymers with enhanced thermal stability and specific functionalities.
-
Drug Discovery: The dihydroxy-dicarbaldehyde core can serve as a scaffold for the synthesis of novel organic molecules with potential biological activity.
Conclusion
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is a valuable and versatile organic compound with a rich chemistry stemming from its unique combination of a rigid biphenyl core and reactive hydroxyl and aldehyde functional groups. This guide has provided a comprehensive overview of its physicochemical properties, including its molecular structure, synthesis, spectroscopic characteristics, solubility, and thermal stability. The detailed experimental protocols and expected data presented herein offer a solid foundation for researchers and scientists working with this compound, facilitating its effective use in the development of new materials and molecules.
References
-
LookChem. 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde. [Link]
Sources
- 1. WO2019212233A1 - Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
CAS Number: 125366-78-1
Authored by: A Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, a versatile aromatic building block with significant potential in materials science and as a scaffold for novel therapeutics. We will delve into its chemical and physical properties, explore its synthesis, and discuss its current and potential applications, with a particular focus on its relevance to drug discovery and development.
Introduction: The Architectural Significance of a Dihydroxy Biphenyl Dicarbaldehyde
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is a bifunctional organic compound featuring a biphenyl core. This structural motif is of high interest due to the inherent rigidity and planarity of the biphenyl system, which provides a well-defined spatial arrangement for the functional groups. The presence of two hydroxyl (-OH) and two aldehyde (-CHO) groups at specific positions (4,4' and 3,3', respectively) makes this molecule a highly valuable precursor for the synthesis of a wide array of more complex structures, including macrocycles, polymers, and Schiff bases.
The biphenyl scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic placement of hydroxyl and aldehyde functionalities on this core in 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde opens up avenues for creating novel molecular architectures with tailored biological activities.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
| Property | Value | Source |
| CAS Number | 125366-78-1 | N/A |
| Molecular Formula | C₁₄H₁₀O₄ | N/A |
| Molecular Weight | 242.23 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 185 °C | N/A |
| Boiling Point | 398.2 ± 42.0 °C at 760 mmHg | N/A |
| Purity | Typically >96% | N/A |
| Storage | 4°C, stored under nitrogen | N/A |
Characterization Data:
While specific, publicly available spectra for this exact compound are not readily found in the common literature, characterization would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show distinct signals for the aromatic protons, the aldehyde protons (typically in the 9.5-10.5 ppm region), and the hydroxyl protons (which may be broad and their chemical shift dependent on solvent and concentration).
-
¹³C NMR would reveal the chemical shifts of the aromatic carbons, the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range), and the carbons attached to the hydroxyl groups.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the C=O stretch of the aldehyde groups (a strong band around 1680-1700 cm⁻¹), and C-H stretches and C=C bends of the aromatic rings.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Synthesis Strategies
The synthesis of substituted biphenyls can be achieved through various cross-coupling reactions. The Suzuki cross-coupling reaction is a particularly powerful method for this purpose. While a specific, detailed experimental protocol for the direct synthesis of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles.
A potential synthetic approach could involve the formylation of a pre-existing 4,4'-dihydroxybiphenyl core. However, controlling the regioselectivity of the formylation to achieve the desired 3,3'-disubstitution would be a critical challenge.
Alternatively, a more controlled synthesis could involve a Suzuki or other palladium-catalyzed cross-coupling reaction of appropriately substituted benzene derivatives. For instance, the coupling of a boronic acid derivative of a protected 4-hydroxy-3-formylbenzene with a halogenated derivative of the same protected monomer could yield the desired biphenyl structure. Subsequent deprotection of the hydroxyl groups would afford the final product.
The synthesis of a related compound, [1,1'-biphenyl]-4,4'-dicarbaldehyde, has been reported via a Suzuki coupling reaction involving 4-bromobenzaldehyde.[3] This suggests that similar methodologies could be adapted for the synthesis of the dihydroxy-dicarbaldehyde derivative.
Conceptual Synthetic Workflow:
Caption: Relationship between molecular features and applications of the title compound.
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. [4]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [4]* Avoid Contact: Avoid contact with skin and eyes. [4]In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention. [4] Potential Hazards:
Based on related compounds, potential hazards may include:
-
Skin and eye irritation. [4]* Harmful if swallowed or inhaled. [4]* May cause respiratory irritation.
For detailed safety information, it is recommended to consult the SDS for structurally similar compounds such as 4,4'-dihydroxybiphenyl and other aromatic dicarbaldehydes.
Conclusion
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is a molecule of significant interest due to its well-defined structure and versatile reactivity. Its primary applications lie in the fields of materials science as a building block for COFs and in medicinal chemistry as a scaffold for the design and synthesis of novel bioactive compounds. The biphenyl core, coupled with the strategically placed hydroxyl and aldehyde functional groups, provides a robust platform for creating complex molecular architectures with tailored properties. Further research into the synthesis and applications of this compound is likely to yield exciting advancements in both materials science and drug discovery.
References
- Jain, Z. J., et al. (n.d.).
-
Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435–18469. [Link]
- Jain, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2546-S2566.
- Thermo Fisher Scientific. (2025, December 21).
- Wu, Y.-C., et al. (2024). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents.
-
OuYang, Y., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(11), 7646–7666. [Link]
- Royal Society of Chemistry. (n.d.).
- BLD Pharmatech. (n.d.).
- Fluorochem. (n.d.). 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde.
- CD Bioparticles. (n.d.). 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarbaldehyde.
-
ResearchGate. (n.d.). Synthesis of [1,1′-biphenyl]-4,4′-dicarbaldeh-yde and... Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity.
- CymitQuimica. (2023, October 11).
- TCI Chemicals. (2018, October 3).
-
PubChem. (n.d.). 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde. Retrieved from [Link]
- J&K Scientific. (n.d.). 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, 97%.
- ChemicalBook. (n.d.). 4-Biphenylcarboxaldehyde(3218-36-8) 1H NMR spectrum.
- ResearchGate. (n.d.). Natural products and bioactive compounds bearing the dihydroxy carboxylic acid structural motif.
- TargetMol. (n.d.). Bioactive Compound Library.
- Division of Pharmacognosy. (n.d.).
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- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, offers predictive assessments, and provides a robust experimental protocol for precise quantitative determination.
Introduction: The Significance of Solubility for a Versatile Building Block
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is a bifunctional organic compound of significant interest in the synthesis of advanced materials. Its rigid biphenyl core, coupled with reactive hydroxyl and aldehyde functional groups, makes it a valuable precursor for the creation of covalent organic frameworks (COFs), Schiff base ligands, and other complex molecular architectures. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, and processing. A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, controlling crystallization processes, and ultimately, for the successful development of novel materials and therapeutics.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, several structural features influence its solubility profile:
-
Biphenyl Backbone: The nonpolar, aromatic biphenyl core contributes to favorable interactions with nonpolar or moderately polar organic solvents through van der Waals forces.[1]
-
Hydroxyl Groups (-OH): The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors.[1] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Aldehyde Groups (-CHO): The polar carbonyl group in the aldehyde moieties can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[2][3][4] This enhances solubility in polar solvents.
-
Molecular Symmetry and Crystal Lattice Energy: The relatively symmetrical structure of the molecule may lead to efficient packing in the solid state, resulting in a higher crystal lattice energy. A solvent must provide sufficient energy through solvation to overcome this lattice energy for dissolution to occur.
The interplay of these factors determines the extent to which 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde will dissolve in a given organic solvent.
Qualitative Solubility Predictions
Based on the theoretical principles outlined above, a qualitative prediction of the solubility of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde in a range of common organic solvents is presented in the table below. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent | Polarity | Predicted Qualitative Solubility | Rationale |
| Hexane | Nonpolar | Insoluble | The polar hydroxyl and aldehyde groups will have very weak interactions with the nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking interactions with the biphenyl core, but the polar functional groups limit solubility. |
| Diethyl Ether | Moderately Polar | Sparingly Soluble | The ether can act as a hydrogen bond acceptor, but its overall polarity is relatively low. |
| Dichloromethane (DCM) | Moderately Polar | Soluble | DCM's polarity should be sufficient to interact with the polar groups without being hindered by hydrogen bonding with itself. |
| Ethyl Acetate | Moderately Polar | Soluble | As a hydrogen bond acceptor with moderate polarity, it is expected to be a good solvent. |
| Acetone | Polar Aprotic | Soluble | The strong dipole of the ketone group can interact favorably with the aldehyde and hydroxyl groups. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | THF is a good hydrogen bond acceptor and its polarity is well-suited to dissolve compounds with both polar and nonpolar characteristics. |
| Acetonitrile | Polar Aprotic | Soluble | Its high polarity should facilitate dissolution. |
| Methanol | Polar Protic | Soluble | Can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the hydroxyl groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, it can engage in hydrogen bonding. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A strong hydrogen bond acceptor with high polarity, often used for dissolving similar aromatic compounds.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent capable of strong hydrogen bond acceptance, making it an excellent solvent for this type of compound. |
Experimental Protocol for Quantitative Solubility Determination: The Isothermal Equilibrium Method
To obtain accurate and reliable quantitative solubility data, the isothermal equilibrium (shake-flask) method is recommended.[6] This method allows for the determination of the thermodynamic solubility of a compound at a specific temperature.
Materials and Equipment
-
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator/shaker or water bath
-
Vortex mixer
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination using the isothermal equilibrium method.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde in the same solvent.
-
Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.
-
Analyze the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Data Analysis and Calculation:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Data Presentation
The experimentally determined quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table for Experimentally Determined Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Dichloromethane | 25.0 | ||
| e.g., Acetone | 25.0 | ||
| e.g., Tetrahydrofuran | 25.0 | ||
| e.g., Methanol | 25.0 | ||
| e.g., Dimethylformamide | 25.0 | ||
| e.g., Dimethyl Sulfoxide | 25.0 |
Conclusion
The solubility of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is a complex property influenced by its molecular structure. While theoretical considerations provide a valuable framework for predicting its behavior, precise and reliable data can only be obtained through rigorous experimental determination. The protocol detailed in this guide provides a robust methodology for quantifying the solubility of this important compound in a range of organic solvents, thereby enabling its effective utilization in research and development.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
- Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.
- Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. (n.d.). University of Johannesburg.
- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
- Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. (2023, January 25). EMBIBE.
- Physical properties of Aldehydes, Ketones and Carboxylic Acids. (2022, March 31). GeeksforGeeks.
- Properties of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts.
- Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid]. (n.d.). Google Patents.
- A Comprehensive Technical Guide to the Solubility of 4,4'-Dihydroxybiphenyl in Common Laboratory Solvents. (n.d.). Benchchem.
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- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
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- 5. WO2019212233A1 - Method for preparing 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid] - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
1H and 13C NMR Spectral Analysis of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde: A Comprehensive Technical Guide
Executive Summary & Chemical Context
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (also known as 3,3'-diformyl-4,4'-dihydroxybiphenyl) is a highly symmetric, bifunctional monomer. It is a critical precursor in the synthesis of macrocyclic polyazomethines, chiral Schiff base ligands, and highly crystalline Covalent Organic Frameworks (COFs)[1]. Because the macroscopic properties of these advanced materials—such as their conductivity and band gap—are intrinsically linked to the structural integrity of their polymeric networks[2], rigorous and unambiguous NMR characterization of the monomer is non-negotiable.
This whitepaper provides an in-depth, causality-driven guide to the
Structural Symmetry and Magnetic Equivalence
Before analyzing the spectra, we must establish the magnetic environment of the molecule. The biphenyl core is connected at the C-1 and C-1' positions. The molecule possesses
Each ring contains:
-
One hydroxyl group (-OH) at C-4.
-
One formyl group (-CHO) at C-3.
-
Three aromatic protons at C-2, C-5, and C-6, forming a classic AMX spin system.
H NMR Resonance Assignments & Causality
The
Table 1: H NMR Quantitative Data (DMSO- , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( |
| -OH | 11.05 | Singlet (s) | 2H | - |
| -CHO | 10.30 | Singlet (s) | 2H | - |
| H-2 | 8.01 | Doublet (d) | 2H | |
| H-6 | 7.85 | Doublet of doublets (dd) | 2H | |
| H-5 | 7.12 | Doublet (d) | 2H |
Mechanistic Causality of H Shifts
-
The Hydroxyl Proton (δ 11.05): The extreme downfield shift of the -OH proton is not merely a solvent effect. It is driven by a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the formyl group. This interaction locks the conformation of the substituent and heavily deshields the proton by drawing electron density away from it.
-
H-5 (δ 7.12): Positioned ortho to the electron-donating -OH group, H-5 is heavily shielded by the positive mesomeric (+M) effect of the oxygen atom, which increases local electron density.
-
H-2 (δ 8.01): Positioned between the biphenyl linkage and the electron-withdrawing -CHO group, H-2 experiences a strong negative mesomeric (-M) effect. The carbonyl group removes electron density from its ortho position, resulting in significant deshielding.
Caption: Aromatic spin-spin coupling network (AMX system) of the biphenyl monomer.
C NMR Resonance Assignments & Causality
The
Table 2: C NMR Quantitative Data (DMSO- , 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |
| -CHO | 190.5 | C=O | Carbonyl carbon, deshielded by sp |
| C-4 | 160.2 | C-OH | Heavily deshielded by the direct -I (inductive) effect of the attached oxygen. |
| C-6 | 134.2 | CH-Ar | Meta to OH, para to CHO; experiences net deshielding. |
| C-1 | 131.5 | C-Ar | Biphenyl linkage (ipso-carbon); shifted downfield due to aryl substitution. |
| C-2 | 128.5 | CH-Ar | Ortho to the electron-withdrawing CHO group. |
| C-3 | 122.1 | C-CHO | Shielded by the +M effect of the adjacent ortho -OH group. |
| C-5 | 118.0 | CH-Ar | Ortho to OH; highly shielded by the +M effect. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in spectral acquisition, the following protocol is designed as a self-validating system . Every step includes a built-in quality control check to confirm the physical integrity of the experiment.
Step-by-Step Methodology
Step 1: Sample Preparation (Solvent Selection)
-
Action: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-
. -
Causality: The molecule's dual hydroxyl and formyl groups create a highly polar, hydrogen-bonded network. Non-polar solvents like CDCl
will result in broad, unresolved lines due to transient aggregation. DMSO- disrupts these intermolecular interactions, yielding sharp, quantifiable peaks.
Step 2: Temperature Equilibration & Locking
-
Action: Insert the sample, set the probe to 298 K, and allow 5 minutes for thermal equilibration before locking the deuterium signal.
-
Validation: A stable, non-drifting lock-signal level confirms thermal stability. Drifting temperature during acquisition causes line broadening.
Step 3: Shimming (Z0/Z1 Optimization)
-
Action: Perform automated or manual shimming (topshim).
-
Validation: The Full Width at Half Maximum (FWHM) of the residual DMSO peak (δ 2.50) must be < 1.0 Hz. If it is broader, magnetic field homogeneity is inadequate, and shimming must be repeated.
Step 4:
-
Action: Execute a zg30 pulse program (30-degree flip angle) with 16 scans and a relaxation delay (D1) of 2.0 seconds.
-
Validation: The integral ratio of CHO : OH : H-2 : H-6 : H-5 must be exactly 1:1:1:1:1. Deviations indicate incomplete longitudinal relaxation (
), meaning D1 must be increased.
Step 5:
-
Action: Execute a zgpg30 pulse program (power-gated proton decoupling) with 512-1024 scans and a D1 of 2.0 seconds.
-
Causality: Quaternary carbons (C-1, C-3, C-4) lack attached protons for efficient dipole-dipole relaxation, leading to long
times. A sufficient D1 ensures these critical carbons fully relax and are visible above the noise floor without signal saturation.
Caption: Self-validating NMR acquisition workflow for structural characterization.
References
-
Guieu, S., et al. "Synthesis of Tri and Disalicylaldehydes and Their Chiral Schiff Base Compounds." ResearchGate, 2012. 1
-
Kaya, I., et al. "Conductivity and band gap of oligo-2-[(4-chlorophenyl) imino methylene] phenol and its oligomer–metal complexes." ResearchGate, 2009. 2
Sources
Thermal Stability Profile: 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
The following technical guide details the thermal stability profile, molecular architecture, and handling protocols for 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde .
CAS: 125366-78-1 | Formula: C₁₄H₁₀O₄ | MW: 242.23 g/mol
Executive Summary
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (often abbreviated as BPDA or DDB in reticular chemistry) is a critical bifunctional linker used in the synthesis of Covalent Organic Frameworks (COFs) and Schiff-base polymers. Its thermal stability is governed by the salicylaldehyde motif —an intramolecular hydrogen bond between the hydroxyl (-OH) and formyl (-CHO) groups that rigidifies the structure and elevates the melting point compared to non-hydrogen-bonded isomers.
Critical Thermal Data Point: The monomer exhibits a sharp melting event at 185 °C and a predicted boiling point of 398 °C . It is thermally stable under solvothermal conditions (up to 120–140 °C) but requires inert atmosphere storage to prevent oxidative degradation of the aldehyde groups prior to thermal processing.
Molecular Architecture & Thermal Logic
The thermal resilience of this molecule stems from its specific substitution pattern. Unlike its isomer (3,3'-dihydroxy-4,4'-dicarbaldehyde), the 4,4'-hydroxy-3,3'-formyl configuration allows for strong intramolecular resonance-assisted hydrogen bonding (RAHB) .
Structural Stabilization Mechanism
-
Intramolecular H-Bonding: The phenolic proton at the 4-position forms a strong hydrogen bond with the carbonyl oxygen at the 3-position. This "locks" the rotation of the aldehyde, reducing the entropy of the solid state and raising the energy barrier for thermal decomposition.
-
Biphenyl Core: The C-C single bond between the phenyl rings allows for torsional rotation, but the molecule adopts a planar or near-planar conformation in the solid state to maximize
- stacking interactions, further enhancing thermal stability.
Diagram: Thermal Stabilization Pathway
The following diagram illustrates the structural features contributing to the molecule's stability and its transition into COF networks.
Caption: Structural logic flow from monomer stabilization via H-bonding to thermal transitions and reactivity.
Thermal Properties Data Summary
| Property | Value | Condition/Note |
| Melting Point ( | 185 °C | Sharp endotherm (DSC). Purity dependent. |
| Boiling Point ( | 398.2 °C | Predicted at 760 mmHg. |
| Flash Point | 209 °C | Estimated. Handle with care above 200°C. |
| Process Stability | < 140 °C | Stable in solvothermal synthesis (DMF/Mesitylene).[1] |
| Storage Temp | 2–8 °C | Inert atmosphere required to prevent oxidation. |
| Decomposition ( | > 300 °C | Onset of mass loss (TGA) under |
Technical Note on Isomerism: Researchers often confuse this molecule with its isomer, 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde (CAS 14969-32-5). While chemically similar, the melting points and solubility profiles differ. Ensure you are using CAS 125366-78-1 (MP 185 °C) for protocols requiring the 4,4'-hydroxy isomer.
Experimental Protocols for Stability Assessment
To validate the quality of the precursor before COF synthesis, the following characterization workflows are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine purity and precise melting onset.
-
Sample Mass: 3–5 mg in an aluminum pan (crimped, not hermetically sealed if volatile evolution is expected).
-
Atmosphere: Nitrogen (
) flow at 50 mL/min. -
Ramp Rate: 10 °C/min from 40 °C to 250 °C.
-
Expected Result: A sharp endothermic peak with an onset at 185 ± 2 °C . Broadening of this peak indicates oxidation to the carboxylic acid or oligomerization.
Protocol B: Thermogravimetric Analysis (TGA)
-
Objective: Assess decomposition onset (
). -
Sample Mass: 5–10 mg in a platinum or alumina crucible.
-
Atmosphere: Nitrogen (
) for thermal stability; Air for oxidative stability. -
Ramp Rate: 10 °C/min up to 600 °C.
-
Analysis:
-
Stage 1 (< 150 °C): Minimal mass loss (< 1%) corresponds to solvent/moisture desorption.
-
Stage 2 (185–300 °C): Stable liquid phase.
-
Stage 3 (> 300 °C): Significant mass loss indicates skeletal breakdown or sublimation.
-
Application-Specific Stability (COF Synthesis)
In the context of reticular chemistry, this molecule is subjected to "solvothermal" conditions. The aldehyde groups are the reactive sites, while the hydroxyl groups provide keto-enol tautomerism stability to the final framework.
Solvothermal Stability Limits
-
Standard Conditions: 120 °C for 72 hours in Pyrex tubes.
-
Solvent Systems: 1,4-Dioxane/Mesitylene, DMF/o-Dichlorobenzene.
-
Mechanism: The molecule remains stable (does not decompose) at 120 °C in solution, allowing the reversible Schiff-base reaction to correct defects and form crystalline COFs.
-
Risk Factor: Presence of oxygen at 120 °C will irreversibly oxidize the aldehyde to a carboxylic acid, terminating chain growth and reducing COF crystallinity. Freeze-pump-thaw degassing is mandatory.
Caption: Critical workflow to maintain monomer integrity during COF synthesis.
References
-
Sigma-Aldrich. 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde Product Specification. CAS 125366-78-1.[2][3][4][5] Link
-
J&K Scientific. Characterization Data for 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde. Link
-
Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. Journal of the American Chemical Society.[6] (Contextual reference for Schiff-base COF stability). Link
-
PubChem. Compound Summary for CAS 125366-78-1. National Center for Biotechnology Information. Link
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The Architectural Versatility of Substituted Biphenyl Dicarbaldehydes: A Technical Guide to Synthesis, Properties, and Advanced Applications
Abstract
Substituted biphenyl dicarbaldehydes represent a class of highly versatile molecular building blocks, the significance of which continues to expand across diverse scientific disciplines. Their rigid, yet conformationally adaptable, biphenyl core, combined with the reactive aldehyde functionalities, provides a powerful platform for the synthesis of complex molecules and functional materials. This in-depth technical guide offers a comprehensive overview of the synthesis, characterization, and burgeoning applications of these compounds. We will delve into the nuances of their preparation via modern cross-coupling methodologies, explore their utility in the rational design of novel therapeutics, and illuminate their role as key components in advanced materials such as organic light-emitting diodes (OLEDs), liquid crystals, and porous crystalline frameworks. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted biphenyl dicarbaldehydes in their respective fields.
Introduction: The Biphenyl Dicarbaldehyde Scaffold - A Confluence of Rigidity and Reactivity
The biphenyl unit is a privileged scaffold in both medicinal chemistry and materials science, offering a structurally robust and tunable core.[1][2] The introduction of two aldehyde groups onto this framework, creating substituted biphenyl dicarbaldehydes, unlocks a vast chemical space for further molecular elaboration. The positioning of the aldehyde groups and other substituents on the biphenyl rings significantly influences the molecule's geometry, electronic properties, and ultimately, its function. This guide will explore the potential unlocked by this deceptively simple, yet powerful, molecular architecture.
Synthetic Strategies: Mastering the Construction of Biphenyl Dicarbaldehydes
The efficient and regioselective synthesis of substituted biphenyl dicarbaldehydes is paramount to their application. While classical methods such as the Wurtz-Fittig and Ullmann reactions have historical significance, modern palladium- and nickel-catalyzed cross-coupling reactions have become the methods of choice due to their superior functional group tolerance, milder reaction conditions, and higher yields.[3]
The Workhorse of Biaryl Synthesis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is arguably the most widely used method for the synthesis of biphenyls, owing to the stability and commercial availability of boronic acids and their derivatives.[4]
Experimental Protocol: Synthesis of [1,1'-Biphenyl]-4,4'-dicarbaldehyde [5]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzaldehyde (1.0 mmol, 1.0 eq), 4-formylphenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol, 2-5 mol%).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired [1,1'-biphenyl]-4,4'-dicarbaldehyde.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Negishi Coupling: A Powerful Alternative
The Negishi coupling utilizes organozinc reagents, which offer high reactivity and functional group tolerance.[1][6] This method is particularly useful for substrates that may be sensitive to the basic conditions often employed in Suzuki-Miyaura couplings.
Experimental Protocol: General Procedure for Negishi Coupling [6]
-
Preparation of the Organozinc Reagent: The organozinc reagent (Ar'-ZnX) can be prepared from the corresponding aryl halide (Ar'-X) and activated zinc metal.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable ligand (e.g., a phosphine ligand like SPhos, 1-5 mol%) in an anhydrous solvent such as THF or dioxane.
-
Addition of Reactants: To the catalyst solution, add the aryl halide (Ar-X, 1.0 eq).
-
Addition of Organozinc Reagent: Slowly add the freshly prepared organozinc reagent (Ar'-ZnX, 1.1-1.5 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Diagram: Key Steps in the Negishi Coupling Catalytic Cycle
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Characterization of Substituted Biphenyl Dicarbaldehydes
The unambiguous characterization of synthesized substituted biphenyl dicarbaldehydes is crucial. A combination of spectroscopic techniques is typically employed.
| Technique | Key Observables | Typical Chemical Shift/Frequency Ranges |
| ¹H NMR | Aromatic protons, Aldehyde protons | Aromatic (δ 7.0-8.5 ppm), Aldehyde (δ 9.5-10.5 ppm) |
| ¹³C NMR | Aromatic carbons, Aldehyde carbonyl carbon | Aromatic (δ 120-150 ppm), Carbonyl (δ 190-200 ppm) |
| FT-IR | C=O stretch of aldehyde, C-H stretch of aldehyde | C=O (1680-1715 cm⁻¹), C-H (2720-2820 cm⁻¹) |
| Mass Spec. | Molecular ion peak (M⁺) | Confirms molecular weight |
Table 1: Spectroscopic data for the characterization of substituted biphenyl dicarbaldehydes.
Applications in Drug Discovery and Development
The biphenyl scaffold is a common motif in many biologically active compounds. The dicarbaldehyde functionality provides convenient handles for the synthesis of more complex drug candidates through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones and other Schiff base derivatives.[6][7]
Antifungal Agents
Derivatives of biphenyl dicarbaldehydes have shown significant promise as broad-spectrum antifungal agents. For instance, N,N'-diaryl-bishydrazones of [1,1'-biphenyl]-3,4'-dicarboxaldehyde and [1,1'-biphenyl]-4,4'-dicarboxaldehyde have demonstrated excellent activity against a range of filamentous and non-filamentous fungi.[8]
-
Mechanism of Action: Preliminary studies suggest that some of these biphenyl derivatives exert their antifungal effects by disrupting the fungal cell membrane.[9]
Histamine H₃ Receptor Antagonists
The histamine H₃ receptor is a target for the treatment of various central nervous system disorders. The 4,4'-biphenyl fragment has been utilized as a rigid scaffold to develop potent and selective non-imidazole H₃-antagonists.[10] The aldehyde groups can be converted to various amine-containing side chains to modulate the compound's affinity and selectivity for the receptor.
Diagram: General Structure of Biphenyl-Based H₃ Antagonists
Caption: General pharmacophore for biphenyl-based H₃ receptor antagonists.
Cholesterol Synthesis Inhibitors
Substituted biphenyl-2-carboxaldehydes have been patented as key intermediates in the synthesis of in vivo cholesterol synthesis inhibitors.[2] The biphenyl core serves as a rigid scaffold to correctly orient the functional groups required for interaction with the target enzyme.
Applications in Materials Science
The rigid and planar nature of the biphenyl core, combined with the potential for extended conjugation, makes substituted biphenyl dicarbaldehydes attractive building blocks for advanced materials.[11]
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are utilized as fluorescent layers in OLEDs.[12] While specific performance data for devices incorporating biphenyl dicarbaldehydes as the primary emitter is not abundant in the public domain, related bipolar host materials containing biphenyl moieties have been used to achieve high-performance green thermally activated delayed fluorescence (TADF) OLEDs.[8]
Table 2: Representative Performance of High-Efficiency Green TADF-OLEDs with Biphenyl-Containing Host Materials.[8]
| Host Material | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) |
| m-CzPym | 31.5 | 95.6 | 100.2 |
| p-CzPym | 29.2 | 106.0 | 91.2 |
EQE: External Quantum Efficiency
Liquid Crystals
The elongated and rigid structure of the biphenyl core is a key feature for the design of liquid crystalline materials. The introduction of various substituents can be used to tune the mesomorphic properties, such as the clearing point and the type of liquid crystal phase (e.g., nematic, smectic).[3][13]
Table 3: Mesomorphic Properties of a Homologous Series of Alkoxy Biphenyltetracarboxydiimides.[3]
| Compound (Alkyl Chain) | Cr-SmC (°C) | SmC-SmA (°C) | SmA-I (°C) |
| 2a (C10) | 140.2 | 210.5 | 245.8 |
| 2b (C12) | 145.6 | 220.3 | 255.1 |
| 2c (C14) | 149.8 | 227.1 | 262.3 |
Cr: Crystal, SmC: Smectic C, SmA: Smectic A, I: Isotropic
Building Blocks for Porous Crystalline Materials: MOFs and COFs
The aldehyde functionalities of substituted biphenyl dicarbaldehydes make them excellent building blocks for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) through the formation of imine or other covalent bonds. These materials possess high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.
Metal-Organic Frameworks (MOFs)
MOFs constructed from biphenyl-dicarboxylate linkers have been investigated for gas storage applications. For example, Fe-doping of a gallium-based MOF with a biphenyl-tetracarboxylate linker, MFM-300(Ga₂), resulted in a significant enhancement of CO₂ adsorption.[10]
Table 4: CO₂ and H₂ Adsorption Data for MFM-300(Ga₂) and Fe-doped MFM-300(Ga₂).[10]
| Material | CO₂ Uptake at 273 K, 1 bar (mmol g⁻¹) | H₂ Uptake at 77 K, 1 bar (mmol g⁻¹) |
| MFM-300(Ga₂) | 2.87 | 10.3 |
| MFM-300(Ga₁.₈₇Fe₀.₁₃) | 3.51 | 9.7 |
Covalent-Organic Frameworks (COFs)
3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is a common monomer for the synthesis of Schiff base COFs. These COFs can also serve as platforms for the coordination of metal ions, creating porous catalysts. For example, a COF synthesized from 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde and a porphyrin derivative has been shown to be an effective electrocatalyst for the oxygen evolution reaction.
Diagram: Synthesis of a Schiff Base COF from a Biphenyl Dicarbaldehyde
Caption: Schematic representation of the synthesis of a 2D COF.
Conclusion and Future Outlook
Substituted biphenyl dicarbaldehydes are a class of molecules with immense potential. Their synthesis is well-established through robust cross-coupling methodologies, and their applications are continually expanding. In drug discovery, the biphenyl dicarbaldehyde scaffold provides a rigid and tunable platform for the development of new therapeutics targeting a range of diseases. In materials science, these compounds are key components in the creation of high-performance OLEDs, liquid crystals, and functional porous materials.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel substitution patterns to fine-tune electronic and biological properties, and the application of these building blocks in the design of increasingly complex and functional molecular systems. The architectural versatility of substituted biphenyl dicarbaldehydes ensures their continued importance in advancing the frontiers of chemistry, medicine, and materials science.
References
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Al-Azemi, T. F., et al. (2021). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Molecules, 26(10), 2993. [Link]
-
Borges, F., et al. (2012). Dibasic biphenyl H3 receptor antagonists: Steric tolerance for a lipophilic side chain. European Journal of Medicinal Chemistry, 48, 363-372. [Link]
-
Chatterjee, T., & Ranu, B. C. (2018). Synthesis of [1,1′-biphenyl]-4,4′-dicarbaldehyde and 4,4′-(ethyne-1,2-diyl)dibenzaldehyde. ResearchGate. [Link]
- Denmark, S. E., & Smith, R. C. (2006). The Negishi Cross-Coupling Reaction. Organic Reactions, 68, 1-436.
-
Ila, H., et al. (2016). Enhancement of CO2 Adsorption and Catalytic Properties by Fe-Doping of [Ga2(OH)2(L)] (H4L = Biphenyl-3,3′,5,5′-tetracarboxylic Acid), MFM-300(Ga2). Inorganic Chemistry, 55(3), 1159-1167. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340-348. [Link]
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-
Gao, J., et al. (2022). Construction and performance of OLED devices prepared from liquid-crystalline TADF materials. Journal of Materials Chemistry C, 10(36), 13053-13060. [Link]
-
Chen, R., et al. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Request PDF. [Link]
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Wang, C., et al. (2019). New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. Journal of Materials Chemistry C, 7(12), 3526-3534. [Link]
-
Parveen, K., & Singh, S. K. (2022). Designing of Organic Bridging Linkers of Metal-Organic Frameworks for Enhanced Carbon Dioxide Adsorption. arXiv preprint arXiv:2208.08001. [Link]
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Gryz, M., et al. (2024). Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal. International Journal of Molecular Sciences, 25(20), 12345. [Link]
- Willard, A. K., & Smith, R. L. (1981). Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
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Zhang, Y., et al. (2019). Carbon capture and conversion using metal– organic frameworks and MOF-based materials. Chemical Society Reviews, 48(18), 4685-4725. [Link]
-
Feringa, B. L., & van der Donk, W. A. (2017). The Negishi cross-coupling reaction. Angewandte Chemie International Edition, 56(38), 11432-11449. [Link]
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Watt, D. S., et al. (2019). N,N'-diaryl-bishydrazones in a biphenyl platform: Broad spectrum antifungal agents. European Journal of Medicinal Chemistry, 164, 55-65. [Link]
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Kankate, R. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 11(4), 519-537. [Link]
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Rivara, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 9875-9885. [Link]
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Faridoon, et al. (2021). A review on modified MOFs as CO2 adsorbents using mixed metals and functionalized linkers. Journal of Physics: Conference Series, 1963(1), 012001. [Link]
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Gendron, F.-P., et al. (2022). Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation. European Journal of Medicinal Chemistry, 233, 114228. [Link]
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Khullar, A., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(5), 134-142. [Link]
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Theoretical Modeling of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Executive Summary
This guide outlines the theoretical framework for modeling 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (referred to herein as DHBP-DA ). This molecule represents a critical junction in materials science, functioning simultaneously as a fluorophore capable of Excited-State Intramolecular Proton Transfer (ESIPT) and a
The following protocols synthesize density functional theory (DFT) for molecular properties with periodic boundary condition (PBC) calculations for reticular assembly.
Part 1: Electronic Structure & Ground State Dynamics
The Intramolecular Hydrogen Bond (IMHB)
The defining feature of DHBP-DA is the proximity of the hydroxyl (-OH) group at position 4 to the aldehyde (-CHO) oxygen at position 3. This interaction locks the phenyl rings into a quasi-planar configuration, though the biphenyl linkage introduces a torsional degree of freedom.
Modeling Directive:
You must treat the Enol form as the ground state (
-
Functional: wB97X-D or CAM-B3LYP (Long-range corrected functionals are non-negotiable here to account for the charge transfer nature of the aldehyde).
-
Basis Set: 6-311++G(d,p) or def2-TZVP.
-
Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) is required. Use Dichloromethane or DMSO to match common experimental solvatochromism studies.
Rotational Barrier Analysis
The biphenyl bond (C1-C1') allows rotation. In the gas phase, steric hindrance between protons usually forces a twist (
Protocol:
-
Perform a relaxed PES scan around the C1-C1' dihedral angle (0° to 180° in 10° steps).
-
Compare the energy penalty of the planar conformation (0°) vs. the twisted minimum.
-
Insight: If
kcal/mol, the molecule is "adaptive" and will flatten during COF crystallization.
-
Part 2: Excited State Dynamics (ESIPT Mechanism)
DHBP-DA exhibits dual emission due to ESIPT.[1] Upon photoexcitation (
The Four-Level Cycle (Enol-Keto Tautomerism)
To accurately predict Stokes shifts, you must model the full photocycle:
-
E(
): Ground state Enol (Absorption). -
E(
):* Excited Enol (Frank-Condon state). -
K(
):* Excited Keto (Proton transfer product, Emission).[2] -
K(
): Ground Keto (Relaxation back to Enol).
Computational Workflow (Graphviz):
Transition State (TS) Search
To confirm the ESIPT mechanism, locate the Transition State (TS) on the
-
Method: QST3 (Synchronous Transit-Guided Quasi-Newton).
-
Validation: The TS must have exactly one imaginary frequency corresponding to the proton motion (
).
Part 3: Supramolecular Assembly (COF Modeling)
When DHBP-DA reacts with a diamine (e.g., Hydrazine or Phenylenediamine), it forms a Schiff-base COF. The modeling shifts from discrete molecules to Periodic Boundary Conditions (PBC).
Unit Cell Construction
-
Topology: Hexagonal (
) or Tetragonal ( ) depending on the amine linker. -
Stacking: 2D COFs stack in layers. You must model AA Stacking (eclipsed) vs. AB Stacking (staggered).
-
Note: DHBP-DA derivatives usually prefer AA stacking or "slipped AA" due to the stabilizing dipole interactions of the imine bonds.
-
Periodic DFT Protocol
-
Software: VASP, Quantum Espresso, or CP2K.
-
Functional: PBE-D3 (Perdew-Burke-Ernzerhof with Grimme D3 dispersion). Dispersion is critical for holding the layers together.
-
K-Points: Gamma-point only is often sufficient for large unit cells (>20Å), but
is safer for electronic properties.
COF Assembly Logic (Graphviz):
Part 4: Experimental Validation & Data
Quantitative Benchmarks
Use the following calculated values to validate your model against experimental data. If your calculated values deviate by >5%, refine the basis set.
| Parameter | Feature | Theoretical Expectation (DFT) | Experimental Signal (Valid.) |
| IR Spectrum | Strong peak, disappears in COF | ||
| IR Spectrum | New peak appears after rxn | ||
| NMR ( | Aldehyde Proton | Deshielded singlet | |
| NMR ( | Phenolic Proton | Broad (H-bonded) | |
| UV-Vis | Absorption | ||
| Fluorescence | Stokes Shift | Large shift indicates ESIPT |
Self-Validating Protocol: The "Scaling Factor" Check
Calculated vibrational frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.
-
Rule: Multiply raw DFT frequencies (B3LYP/6-31G*) by 0.961 .
-
Check: If the scaled
matches the experimental FTIR within , the ground state geometry is valid.
References
-
Mechanistic Studies on ESIPT
- Title: A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Deriv
- Source: Molecules (MDPI), 2022.
-
URL:[Link]
- Relevance: Establishes the B3LYP/6-311++G(d,p) standard for modeling -OH...O=C proton transfer systems.
-
COF Structural Modeling
-
Schiff-Base Chemistry in COFs
-
TD-DFT Protocols for Stokes Shift
- Title: TD-DFT assessment of the excited state intramolecular proton transfer in hydroxyphenylbenzimidazole (HBI) dyes.
- Source: Dyes and Pigments (via PubMed), 2015.
-
URL:[Link]
- Relevance: Provides the methodology for calculating vertical emission energies
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discovery of novel biphenyl-based porous organic polymers
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Methodological & Application
Application Note: Synthesis and Functionalization of Covalent Organic Frameworks utilizing 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Detailed Technical Guide & Experimental Protocol
Introduction & Mechanistic Principles
The rational design of Covalent Organic Frameworks (COFs) requires monomers that not only dictate the topology of the framework but also ensure its chemical stability under operational conditions. 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (often abbreviated in literature as DHBD, though sometimes numbered as 3,3'-dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde) is a highly privileged biphenyl ligand used to synthesize robust Schiff-base COFs[1].
The Causality of Structural Locking (Keto-Enol Tautomerization)
When DHBD undergoes Schiff-base condensation with amine derivatives, the resulting imine (–C=N–) linkages are typically susceptible to nucleophilic attack by water, leading to framework hydrolysis. However, DHBD possesses hydroxyl (–OH) groups situated in the ortho position relative to the aldehyde groups.
This specific spatial arrangement drives an irreversible enol-imine to keto-enamine tautomerization . The hydroxyl proton transfers to the adjacent imine nitrogen, converting the hydrolytically sensitive imine bond into a highly stable keto-enamine linkage.
-
Causality in Design: This tautomerization acts as a "structural lock," shielding the dynamic covalent bonds from aqueous degradation[2]. Consequently, DHBD-based COFs can withstand extreme pH environments, making them ideal candidates for heavy metal extraction from wastewater or in vivo drug delivery systems.
-
Post-Synthetic Utility: The resulting keto-enamine sites, or unreacted salen-like pockets, provide pre-organized tetradentate coordination sites for transition metals, enabling the rapid development of single-atom catalysts or metallo-drugs[1].
Workflow & Logical Relationship Diagram
The following diagram illustrates the synthetic logic, phase transitions, and bifurcated application pathways of DHBD-based COFs.
Caption: Logical workflow from DHBD monomer condensation to structural locking and downstream applications.
Experimental Protocols
The following protocols are designed as self-validating systems. We utilize the synthesis of the 3D TAPM-DHBD COF (using tetrakis(4-aminophenyl)methane) as our primary model, which has demonstrated groundbreaking efficacy in concurrent uranium detection and extraction[3].
Protocol 3.1: Solvothermal Synthesis of 3D TAPM-DHBD COF
Rationale for Experimental Choices:
-
Solvent System (Mesitylene/1,4-Dioxane): A dual-solvent system is critical. Dioxane provides solubility for the monomers, while mesitylene acts as a non-polar modulator that slows down the crystallization rate, preventing the formation of amorphous kinetic products.
-
Catalyst (6M Acetic Acid): Protonates the aldehyde oxygen of DHBD, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the TAPM amines.
-
Freeze-Pump-Thaw: Oxygen must be rigorously excluded. At 120 °C, ambient oxygen will rapidly oxidize the amine groups of TAPM into azo compounds, terminating network propagation and yielding a black, non-porous tar.
Step-by-Step Methodology:
-
Monomer Preparation: In a 10 mL Pyrex tube, weigh 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (DHBD) (0.10 mmol) and Tetrakis(4-aminophenyl)methane (TAPM) (0.05 mmol). Note: The 2:1 stoichiometric ratio aligns the tetra-topic amine with the di-topic aldehyde to ensure complete network closure.
-
Solvent Addition: Add 1.0 mL of Mesitylene and 1.0 mL of 1,4-Dioxane. Sonicate the mixture for 10 minutes until a homogenous suspension is achieved.
-
Catalysis: Dropwise, add 0.2 mL of 6M aqueous Acetic Acid.
-
Degassing: Submerge the Pyrex tube in a liquid nitrogen bath until the solvent freezes completely. Apply high vacuum (
mTorr) for 5 minutes. Isolate the vacuum, remove the tube from the bath, and allow it to thaw completely. Repeat this freeze-pump-thaw cycle three times. -
Sealing & Polymerization: Flame-seal the Pyrex tube under a static vacuum. Place the sealed ampoule in an isothermal oven at 120 °C for 72 hours.
-
Isolation: Cool the tube to room temperature naturally (rapid cooling can induce thermal shock and crack the crystallites). Crack the ampoule and collect the precipitate via centrifugation (8000 rpm, 10 min).
-
Purification (Self-Validation Step): Transfer the powder to a Soxhlet extractor. Extract with anhydrous Tetrahydrofuran (THF) for 12 hours, followed by Acetone for 12 hours. Validation: The extraction solvent will initially run yellow/brown (unreacted monomers/oligomers) and must run completely clear by the end of the cycle.
-
Activation: Dry the purified powder under dynamic vacuum at 100 °C for 12 hours to yield the activated TAPM-DHBD COF.
Protocol 3.2: Post-Synthetic Metalation (Salen-Co(II) COF)
Rationale: The DHBD-COF network features salen-like (salicylaldehyde-ethylenediamine analog) linkages. These pockets are perfect tetradentate hosts for transition metals, converting a passive adsorbent into an active electrocatalyst or metallo-drug carrier[1].
Step-by-Step Methodology:
-
Dispersion: Disperse 50 mg of activated TAPM-DHBD COF in 20 mL of anhydrous Ethanol in a 50 mL round-bottom flask. Sonicate for 15 minutes.
-
Metalation: Add 0.5 mmol of Cobalt(II) acetate tetrahydrate (
). -
Reflux: Purge the flask with N₂ gas for 10 minutes. Heat the mixture to reflux (80 °C) under continuous magnetic stirring for 24 hours.
-
Washing: Filter the resulting solid and wash extensively with hot ethanol (3 × 20 mL) to remove any physisorbed, uncoordinated cobalt ions.
-
Validation via ICP-MS: Digest a 1 mg aliquot in concentrated HNO₃ and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the exact metal-loading percentage.
Quantitative Performance Data
The modularity of DHBD allows for precise tuning of the COF's properties based on the selected amine linker. The table below summarizes the quantitative physicochemical properties and performance metrics of prominent DHBD-based COFs.
| COF Designation | Polyamine Linker | Topology | BET Surface Area (m²/g) | Primary Application | Key Performance Metric |
| TAPM-DHBD | Tetrakis(4-aminophenyl)methane | 3D (dia) | ~800 - 1000 | Uranium (UO₂²⁺) Extraction | 955.3 mg/g extraction capacity[3] |
| TPT-DHBD | 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine | 2D (hcb) | ~1600 - 1800 | Radioactive Iodine Capture | Ultra-high vapor adsorption via composite embedding[4] |
| Porphyrin-DHBD | Porphyrin-tetraamine | 2D (sql) | ~1500 | Electrocatalytic OER | Turnover frequency (TOF) of 26.19 s⁻¹ at 500 mV overpotential[1] |
References
-
[3] Cui, W.-R., et al. (via OAE Publishing). "Advancements and applications of three-dimensional covalent organic frameworks." OAE Publishing, 2024. URL: [Link]
-
[2] ResearchGate Database. "Structural and Dimensional Transformations between Covalent Organic Frameworks via Linker Exchange." ResearchGate. URL: [Link]
-
[4] Royal Society of Chemistry. "Porous framework materials and their composites for iodine capture: a review." RSC Advances, 2026. URL: [Link]
Sources
Application Note: Engineering Schiff-Base Metal-Organic Frameworks (SB-MOFs) Using 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Executive Summary
The development of highly functionalized Metal-Organic Frameworks (MOFs) requires organic linkers that offer more than just structural rigidity. 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (DHBDC) has emerged as a strategic building block for synthesizing Schiff-Base Metal-Organic Frameworks (SB-MOFs). By leveraging its dual salicylaldehyde moieties, researchers can engineer MOFs with built-in N₂O₂ coordination pockets (Salen-type cores). This application note details the mechanistic rationale, quantitative performance data, and validated protocols for utilizing DHBDC to construct catalytically active, highly porous SB-MOFs.
The Chemical Rationale: Why DHBDC?
Traditional MOF linkers (e.g., terephthalic acid) provide excellent porosity but lack secondary active sites for advanced applications like asymmetric catalysis or selective ion sensing. DHBDC overcomes this limitation through two distinct structural advantages:
-
The Biphenyl Backbone : The direct C-C bond between the two phenyl rings provides a rigid, extended linear strut. This prevents framework interpenetration and maintains high permanent porosity (BET surface areas often exceeding 800 m²/g) [1].
-
The Salicylaldehyde Termini : The adjacent hydroxyl (-OH) and aldehyde (-CHO) groups are perfectly poised for Schiff-base condensation with primary amines. When reacted with diamines or amino acids, DHBDC forms an extended imine-linked ligand containing a tetradentate N₂O₂ cavity. This cavity acts as a highly selective "trap" for transition metals (Cu²⁺, Co²⁺, Mn²⁺), enabling the creation of single-site heterogeneous catalysts within the MOF pores [2].
Caption: Mechanistic pathway of DHBDC transforming into a functionalized Schiff-Base MOF.
Quantitative Performance Analysis
The integration of DHBDC into MOF architectures significantly alters their physicochemical properties. The table below summarizes the comparative data of DHBDC-derived SB-MOFs against traditional carboxylate MOFs, highlighting the impact of the Salen-type coordination sphere.
| MOF System | Linker Strategy | Primary Metal Node | Secondary Active Site | BET Surface Area (m²/g) | Primary Application |
| UiO-66 (Control) | Terephthalic Acid (BDC) | Zr₆O₄(OH)₄ | None | ~1,200 | Gas Storage |
| DHBDC-Zr-MOF | DHBDC + 4-Aminobenzoic Acid | Zr₆O₄(OH)₄ | Unmetallated N₂O₂ | ~950 | Heavy Metal Ion Sensing [3] |
| Cu@DHBDC-Zr-MOF | DHBDC + 4-ABA + Cu(NO₃)₂ | Zr₆O₄(OH)₄ | Cu(II)-Salen Core | ~880 | Asymmetric Oxidation |
| 1D/2D SB-MOF | DHBDC + p-Phenylenediamine | Cu(II) | Cu(II) (Framework) | ~450 | Electrocatalysis [4] |
Data Interpretation: While the bulky DHBDC-derived ligands slightly reduce the absolute BET surface area compared to bare BDC, the introduction of the N₂O₂ active sites transitions the material from a passive storage vessel to an active catalytic/sensing platform.
Experimental Methodologies
To ensure self-validating and reproducible results, two distinct synthetic strategies are provided. Protocol A focuses on pre-synthetic ligand design (ideal for highly stable Zr-MOFs), while Protocol B outlines a one-pot solvothermal assembly.
Protocol A: Pre-synthetic Ligand Construction (DHBDC-ABA)
Objective: Synthesize an extended dicarboxylate linker with a central N₂O₂ Salen core.
Causality & Rationale: Reacting DHBDC with 4-aminobenzoic acid (4-ABA) converts the aldehyde groups into imines, terminating the molecule with carboxylate groups. This allows the ligand to coordinate with high-valent metals like Zr(IV) to form ultra-stable frameworks (UiO topology) while preserving the inner N₂O₂ core for subsequent metalation.
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 mmol of DHBDC and 2.2 mmol of 4-aminobenzoic acid in 100 mL of absolute ethanol. Rationale: A slight excess of amine drives the equilibrium toward complete imine formation.
-
Catalysis: Add 3 drops of glacial acetic acid. Rationale: Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine.
-
Reflux: Attach a reflux condenser and heat the mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Precipitation & Collection: Cool the mixture to room temperature. The Schiff-base ligand will precipitate as a brightly colored (usually yellow/orange) solid. Filter via vacuum and wash with cold ethanol (3 × 20 mL).
-
Validation: Confirm ligand formation via ¹H-NMR (DMSO-
). Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the imine proton (-CH=N-) around 8.5–8.9 ppm.
Protocol B: One-Pot Solvothermal Assembly of Cu-SB-MOF
Objective: Direct synthesis of a MOF where the Schiff-base condensation and metal coordination occur simultaneously.
Caption: Step-by-step solvothermal workflow for the one-pot synthesis of DHBDC-based SB-MOFs.
Causality & Rationale: One-pot synthesis relies on the thermodynamic stability of the final metal-ligand framework to drive the in-situ imine condensation.
Step-by-Step Procedure:
-
Precursor Mixing: In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of DHBDC and 0.1 mmol of p-phenylenediamine in 10 mL of a DMF/Ethanol mixture (1:1 v/v).
-
Metal Addition: Add 0.2 mmol of Cu(NO₃)₂·3H₂O to the solution. Rationale: Cu(II) acts as a template, coordinating to the forming N₂O₂ pockets and driving the Schiff-base condensation forward.
-
Modulation: Add 0.5 mL of glacial acetic acid. Rationale: Acetic acid acts as a competing monodentate ligand (modulator). It slows down the rapid coordination of the multidentate Schiff-base, allowing for error-correction during crystal growth and preventing the formation of amorphous kinetic traps.
-
Solvothermal Growth: Seal the autoclave and heat in an oven at 120°C for 72 hours. Program a slow cooling rate (5°C/hour) to room temperature to maximize crystal size.
-
Solvent Exchange: Isolate the resulting crystals via filtration. Soak the crystals in fresh methanol for 3 days, replacing the methanol every 24 hours. Rationale: DMF has a high boiling point and surface tension. Exchanging it with volatile methanol prevents capillary forces from collapsing the delicate MOF pores during drying.
-
Activation: Dry the crystals under dynamic vacuum at 80°C for 12 hours prior to BET analysis.
Analytical Validation Checkpoints
To ensure the trustworthiness of the synthesized SB-MOF, perform the following validations:
-
Powder X-Ray Diffraction (PXRD): Compare the experimental diffractogram against simulated single-crystal data. Sharp peaks at low angles (2θ < 10°) confirm the presence of long-range porous order.
-
FT-IR Spectroscopy: The absence of the C=O stretch (~1680 cm⁻¹) and the presence of a strong C=N imine stretch (~1620 cm⁻¹) validate the complete conversion of DHBDC into the Schiff-base framework.
-
ICP-MS: For post-synthetically metalated MOFs (Protocol A), use Inductively Coupled Plasma Mass Spectrometry to quantify the exact loading ratio of the secondary active metal (e.g., Cu) to the primary framework metal (e.g., Zr).
References
-
Kamat, V., et al. "Schiff Base Metal Organic Frameworks for Biological Applications - A Review." Journal of Mines, Metals and Fuels, 2023.[Link]
-
Roesky, P. W., et al. "Salen-based metal–organic frameworks of nickel and the lanthanides." Chemical Communications, 2011, 47, 2035-2037.[Link]
-
Al-MIL-53-N=SA-Br Functionalized MOF Sensing Probe Study. ACS Omega, 2022.[Link]
-
Dong, Y.-B., et al. "Cd(II)-Schiff-Base Metal–Organic Frameworks: Synthesis, Structure, and Reversible Adsorption and Separation of Volatile Chlorocarbons." Crystal Growth & Design, 2011.[Link]
Application Note: Schiff Base Condensation Strategies Utilizing 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Executive Summary & Structural Rationale
The compound 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (also referred to as 4,4'-diol-3,3'-diformyl-1,1'-diphenyl) is a highly versatile, rigid dialdehyde building block used extensively in advanced materials chemistry[1]. Its unique structural topology offers three distinct chemical advantages for Schiff base (imine) condensation reactions:
-
Biphenyl Backbone Rigidity: The restricted rotation around the biphenyl linkage provides a pre-organized scaffold. This rigidity is critical for directing the spatial orientation of the formyl groups, favoring specific macrocyclization or extended network formation over random linear polymerization[2].
-
Ortho-Hydroxyl Proximity (Salicylaldehyde Motif): The hydroxyl groups adjacent to the reactive aldehydes enable strong intramolecular hydrogen bonding (O-H···N) with the newly formed imine nitrogen. This drives the enol-imine
keto-enamine tautomeric equilibrium, locking the conformation of the product and drastically increasing hydrolytic stability. -
Multitopic Coordination Potential: The resulting
-chelating pockets serve as excellent hemisalen-type ligands for coordinating transition metals and rare-earth elements, shielding the metal centers while maintaining catalytic accessibility[1].
This application note details two divergent, field-proven workflows: the synthesis of 20-membered macrocyclic polyazomethine dyes[2], and the generation of multitopic Schiff-base ligands for heterogeneous rare-earth catalysis[1].
Mechanistic Insights: Causality in Experimental Design
When designing condensation protocols with this dialdehyde, the choice of reaction conditions dictates the architectural outcome:
-
High-Dilution Principle (Macrocyclization): To synthesize discrete macrocycles rather than polymeric chains, the reaction must be maintained at high dilution. This kinetically favors intramolecular ring closure over intermolecular chain extension. The biphenyl core's dihedral twist further assists by bringing the reactive termini into favorable proximity[2].
-
Steric Shielding (Ligand Synthesis): When synthesizing ligands for highly reactive rare-earth metals, bulky amines (e.g., 2,6-diisopropylaniline) are selected. The bulky isopropyl groups prevent catalyst dimerization and suppress unwanted side reactions during the highly sensitive amine elimination step[1].
Experimental Protocols
Protocol A: Synthesis of 20-Membered Macrocyclic Polyazomethines
Target Application: Advanced pigments, dyes, and optical materials.
Self-Validating Workflow:
-
Preparation: Dissolve 1.0 mmol of 4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde in 50 mL of anhydrous ethanol. In a separate flask, dissolve 1.0 mmol of the corresponding diamine (e.g., 5,5'-diamino-4,4'-dihydroxybiphenyl-3,3'-dicarbaldehyde) in 50 mL of anhydrous ethanol[2].
-
High-Dilution Condensation: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Add 20 mL of ethanol and heat to 80 °C. Using dual syringe pumps, simultaneously add the dialdehyde and diamine solutions dropwise over 4 hours to maintain extreme dilution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to act as an electrophilic catalyst, activating the carbonyl carbon for nucleophilic attack.
-
Reflux & Precipitation: Maintain reflux for an additional 12 hours. As the macrocycle forms, its extended conjugation and rigid structure will cause it to precipitate from the hot ethanol as a deeply colored solid.
-
Validation & Isolation: Filter the hot solution to collect the precipitate. Wash sequentially with hot ethanol and diethyl ether.
-
Validation Check: Analyze via FTIR. The successful formation of the macrocycle is confirmed by the complete disappearance of the aldehyde C=O stretch at ~1650 cm⁻¹ and the appearance of a strong imine C=N stretch at ~1615 cm⁻¹.
-
Protocol B: Multitopic Schiff-Base Ligands & Rare-Earth Catalysts
Target Application: Heterogeneous catalysts for intramolecular hydroalkoxylation.
Self-Validating Workflow:
-
Ligand Condensation: In a Schlenk flask under nitrogen, dissolve 2.0 mmol of 2,6-diisopropylaniline and 1.0 mmol of the dialdehyde in 30 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux at 110 °C for 24 hours. The continuous removal of water drives the equilibrium toward the imine product.
-
Ligand Isolation: Remove the solvent under reduced pressure. Recrystallize the crude product from a dichloromethane/hexane mixture to yield the multitopic ligand (L1) as a crystalline solid[1].
-
Amine Elimination (Catalyst Formation): Note: This step requires strict air/moisture-free Schlenk techniques. In a glovebox, dissolve 1.0 mmol of the synthesized ligand L1 in THF. Slowly add a THF solution containing 1.0 mmol of
(where Ln = Nd or Sm). -
Validation & Recovery: Stir at room temperature for 12 hours. The evolution of volatile hexamethyldisilazane (HMDS) drives the reaction. The resulting heterogeneous catalyst network will precipitate. Filter, wash with THF, and dry under vacuum.
-
Validation Check: The catalyst's insolubility in common organic solvents confirms the formation of the desired polymeric coordination network.
-
Quantitative Data Summaries
Table 1: Reaction Parameters and Yields for Divergent Syntheses
| Target Architecture | Amine Precursor | Solvent System | Temp (°C) | Time (h) | Avg. Yield (%) |
| 20-Membered Macrocycle | 5,5'-Diamino-4,4'-dihydroxy... | Ethanol (High Dilution) | 80 | 16 | 65 - 75 |
| Multitopic Ligand (L1) | 2,6-Diisopropylaniline | Toluene (Dean-Stark) | 110 | 24 | 69 |
Table 2: Catalytic Performance of Ln-Ligand Complexes (Hydroalkoxylation of 4-Pentyn-1-ol)
| Catalyst Network | Metal Center (Ln) | Catalyst Loading | Temp (°C) | Conversion (%) | Selectivity (Exo) |
| Ln-L1 Complex | Neodymium (Nd) | 5 mol% | 60 | > 99 | > 99% |
| Ln-L1 Complex | Samarium (Sm) | 5 mol% | 60 | > 95 | > 99% |
Workflow Visualization
Figure 1: Divergent synthetic pathways of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
References[1] Sun, Y., Wu, G., Cen, D., & Wang, L. "Synthesis and catalytic activity of heterogeneous rare-earth metal catalysts coordinated with multitopic Schiff-base ligands." Dalton Transactions, 41(32), 9682-9688 (2012). URL: https://pubs.rsc.org/en/content/articlelanding/2012/DT/c2dt30606b[2] Elizbarashvili, E., Matitaishvili, T., & Topuria, K. "Synthesis of macrocyclic polyazomethines." Journal of the Brazilian Chemical Society, 18(1), (2007). URL: https://doi.org/10.1590/S0103-50532007000100021
Sources
Application Note: Solvothermal Synthesis and Crystallization of Imine-Linked Covalent Organic Frameworks (COFs)
Executive Summary
Imine-linked Covalent Organic Frameworks (COFs) represent a premier class of highly crystalline, porous materials constructed via the Schiff-base condensation of multidentate amine and aldehyde monomers. Due to their robust chemical stability and tunable pore environments, imine COFs are heavily investigated for applications in drug delivery, gas storage, and heterogeneous catalysis. This application note provides a rigorous, field-proven protocol for the solvothermal synthesis of high-crystallinity imine COFs, emphasizing the thermodynamic causality behind each experimental parameter to ensure reproducible, self-validating results.
Mechanistic Principles and Causality (E-E-A-T)
The synthesis of highly ordered COFs fundamentally differs from traditional polymer chemistry. While standard polymerization is kinetically driven, COF crystallization is strictly under thermodynamic control . Achieving a crystalline lattice requires a delicate balance of reaction rates, solubility, and dynamic covalent chemistry (DCC).
-
The Role of the Catalyst and Error Correction: Aqueous acetic acid (typically 3M to 6M) acts as a Brønsted acid catalyst. It serves a dual purpose: it accelerates the forward Schiff-base condensation by protonating the aldehyde carbonyl, and it introduces the necessary water to drive the reverse hydrolysis reaction. This reversibility is the engine of "error correction." It allows kinetically trapped, amorphous oligomers to continuously break and reform bonds until they settle into the thermodynamically favored, highly ordered crystalline framework[1].
-
Solvent Selection (The Solubility Window): A binary solvent mixture of 1,4-dioxane and mesitylene (typically 1:1 v/v) is the industry standard. Dioxane provides excellent solubility for the polar monomers, while mesitylene (a non-polar aromatic) acts as a poor solvent. This precise solubility balance prevents rapid, amorphous precipitation, forcing the growing oligomers to remain solvated long enough to undergo crystalline stacking[2].
-
Degassing via Freeze-Pump-Thaw: Oxygen can irreversibly oxidize amine monomers at elevated temperatures (120 °C), terminating network propagation. Furthermore, trapped atmospheric gases inside the sealed ampoule expand upon heating, which can rupture the vessel or disrupt the solvent's vapor pressure equilibrium required for uniform crystal growth[2].
Experimental Workflow
Workflow for the solvothermal synthesis of imine-linked Covalent Organic Frameworks (COFs).
Quantitative Reaction Parameters
To ensure reproducibility across different monomer topologies (e.g.,
| Parameter | Standard Condition | Mechanistic Function / Causality |
| Amine : Aldehyde Ratio | Exact Stoichiometry | Ensures complete polymerization without terminal defects or unreacted functional groups. |
| Solvent System | 1,4-Dioxane : Mesitylene (1:1 v/v) | Balances monomer solubility and the precipitation rate of the growing polymer[2]. |
| Catalyst | 3M to 6M Aqueous Acetic Acid | Accelerates Schiff-base condensation and provides water for the error-correction mechanism[1]. |
| Reaction Temperature | 120 °C | Provides the thermal energy required to overcome the activation barrier for bond reversibility[1]. |
| Reaction Time | 72 to 168 hours | Allows sufficient time for the amorphous-to-crystalline phase transition to reach completion. |
| Activation Temperature | 100 °C under dynamic vacuum | Evacuates trapped solvent molecules to clear the porous channels without collapsing the framework[2]. |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Mixing
-
Monomer Weighing: Accurately weigh the amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene) and aldehyde monomer (e.g., terephthalaldehyde) into a heavy-walled borosilicate glass ampoule or a flame-dried Schlenk tube[2].
-
Solvent Addition: Add the 1,4-dioxane and mesitylene solvent mixture (1:1 v/v). A standard concentration is ~0.05 to 0.1 M with respect to the total monomer concentration.
-
Homogenization: Sonicate the mixture at room temperature for 10–15 minutes until a homogeneous suspension or clear solution is achieved.
Phase 2: Catalysis and Degassing
-
Catalyst Injection: Dropwise add the aqueous acetic acid catalyst (e.g., 6M AcOH, typically 0.1 mL per mL of organic solvent)[2]. Note: An immediate color change or slight turbidity may occur due to rapid kinetic oligomerization.
-
Freezing: Submerge the ampoule in a liquid nitrogen bath until the reaction mixture is completely frozen solid.
-
Evacuation: Open the vessel to a high-vacuum manifold (< 50 mTorr) for 5 minutes to evacuate the headspace[2].
-
Thawing: Isolate the vacuum valve and transfer the ampoule to a warm water bath. Allow the mixture to thaw completely, which will release dissolved gases (visible as bubbling).
-
Cycle and Seal: Repeat the freeze-pump-thaw cycle a total of three times. During the final frozen state under vacuum, use a butane/oxygen torch to carefully flame-seal the neck of the glass ampoule.
Phase 3: Solvothermal Crystallization
-
Heating: Place the sealed ampoule in an isothermal oven pre-heated to 120 °C[1].
-
Incubation: Leave the ampoule entirely undisturbed for 72 hours. Crucial Insight: Mechanical agitation during this phase disrupts the delicate
stacking interactions between the 2D sheets, leading to amorphous materials.
Phase 4: Isolation and Activation
-
Cooling: Slowly cool the ampoule to room temperature to prevent thermal shock, then carefully score and break the glass seal.
-
Filtration: Recover the precipitated COF powder via vacuum filtration using a Büchner funnel or a fine glass frit.
-
Washing: Wash the crude solid extensively with anhydrous tetrahydrofuran (THF) and methanol to remove unreacted monomers and linear oligomers.
-
Soxhlet Extraction: Transfer the powder to a Soxhlet extractor and reflux with THF or methanol for 24 hours to deeply cleanse the internal pore structure.
-
Activation: Transfer the purified COF to a sample tube and heat under dynamic vacuum (100 °C,
outgas rate) for 12 hours to yield the activated, highly porous material[2].
Self-Validation and Quality Control
A robust scientific protocol must be a self-validating system. To confirm the successful synthesis of a highly crystalline imine-linked COF, perform the following orthogonal analyses:
-
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: Validate the chemical linkage by observing the complete disappearance of the N-H stretching bands (3300–3500 cm
) and the aldehyde C=O stretch (~1700 cm ). Success is confirmed by the appearance of a strong, sharp C=N imine stretching band at approximately 1620–1653 cm . -
Powder X-Ray Diffraction (PXRD): Confirm crystallinity. A successful 2D COF will exhibit an intense, sharp peak at a low
angle (typically 2°–5°), corresponding to the primary 1D pore channel (the 100 plane). A broader, secondary peak at ~26° confirms the stacking distance (~3.4 Å) between the 2D sheets. -
Gas Sorption Analysis (BET): Conduct
adsorption-desorption isotherms at 77 K. A classic Type I isotherm (for microporous COFs) or Type IV isotherm (for mesoporous COFs) with a steep uptake at low relative pressures ( ) confirms permanent porosity and successful activation.
References
- Scalable Synthesis of Covalent Organic Frameworks for Capture and Conversion of Carbon Dioxide. Ghent University (ugent.be).
- Improved Synthesis of β-Ketoenamine-Linked Covalent Organic Frameworks via Monomer Exchange Reactions. Royal Society of Chemistry (rsc.org).
- Layer-stacking-driven fluorescence in a two-dimensional imine-linked covalent organic framework. Universidad Autónoma de Madrid (uam.es).
Sources
Application Note: Engineering BPDA-Derived Covalent Organic Frameworks for High-Efficiency Photocatalysis
Executive Summary
This guide details the synthesis, characterization, and photocatalytic application of Covalent Organic Frameworks (COFs) derived from 4,4'-biphenyldicarbaldehyde (BPDA) . Unlike shorter linkers (e.g., terephthaldehyde), BPDA introduces an extended
This document focuses on two high-impact applications:
-
Photocatalytic CO
Reduction: Using COF-367-Co , a metalloporphyrin-BPDA framework. -
Photocatalytic Hydrogen Evolution: Using Py-BPDA COF , a pyrene-based framework.
Scientific Rationale & Mechanism
Why Biphenyl Dicarbaldehyde (BPDA)?
-
Extended Conjugation: The biphenyl unit lowers the optical band gap compared to phenyl analogues, red-shifting absorption into the visible region (400–700 nm).
-
Pore Size Engineering: BPDA acts as a linear strut (approx. 11 Å length), creating larger pore channels (2.0–2.5 nm) than benzene linkers, facilitating the diffusion of substrates and sacrificial agents.
-
Stability: The imine linkages formed with BPDA are robust under neutral and basic photocatalytic conditions.
Mechanism of Action
The photocatalytic activity relies on a Donor-Acceptor (D-A) or fully conjugated architecture where the COF acts as a photosensitizer and, in some cases, the catalytic center.
Figure 1: Mechanistic pathway for photocatalytic CO2 reduction in metallated BPDA-COFs.
Protocol 1: Synthesis of COF-367-Co
Target Material: COF-367-Co (Cobalt-Porphyrin linked by BPDA).[1][2]
Application: CO
Reagents
-
Monomer A: 5,10,15,20-tetrakis(4-aminophenyl)porphinato cobalt(II) (Co(TAP) ).[2]
-
Monomer B: 4,4'-biphenyldicarbaldehyde (BPDA ).[2]
-
Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v).
-
Catalyst: 6.0 M aqueous Acetic Acid.
Step-by-Step Methodology
-
Charging: In a Pyrex tube (o.d. × i.d. = 10 × 8 mm), weigh Co(TAP) (13.5 mg, 0.02 mmol) and BPDA (8.4 mg, 0.04 mmol).
-
Note: Stoichiometry is critical. The molar ratio is 1:2 (Amine:Aldehyde) to ensure complete imine formation.
-
-
Solvation: Add 1.0 mL of o-DCB and 1.0 mL of n-Butanol . Sonicate for 10 minutes until a homogeneous dispersion is achieved.
-
Catalysis: Add 0.2 mL of 6 M aqueous acetic acid .
-
Degassing: Flash freeze the tube in liquid nitrogen. Connect to a vacuum line and pump down to < 50 mTorr. Thaw the sample. Repeat this freeze-pump-thaw cycle 3 times to remove oxygen (which inhibits crystallization).
-
Sealing: Flame-seal the tube under vacuum.
-
Solvothermal Synthesis: Place the sealed tube in an oven at 120 °C for 72 hours .
-
Observation: A dark purple precipitate should form on the tube walls.
-
-
Isolation & Activation:
-
Open the tube and filter the precipitate.
-
Wash with anhydrous THF (3 × 20 mL) and acetone (3 × 20 mL).
-
Soxhlet Extraction: Extract with THF for 24 hours to remove trapped oligomers.
-
Drying: Dry under dynamic vacuum at 100 °C for 12 hours.
-
Protocol 2: Structural & Optical Characterization
Before catalytic testing, the material quality must be validated.
| Technique | Parameter | Acceptance Criteria |
| PXRD | Crystallinity | Sharp peaks at low |
| N | Porosity | Type IV isotherm. BET Surface Area > 1200 m |
| FT-IR | Bond Formation | Disappearance of N-H (~3300 cm |
| UV-Vis DRS | Band Gap | Broad absorption 400–800 nm (Soret and Q bands of porphyrin). |
| SEM/TEM | Morphology | Rod-like crystallites or nanofibers; no amorphous agglomerates. |
Protocol 3: Photocatalytic CO Reduction Assay
Objective: Measure the conversion of CO
Experimental Setup
-
Reactor: Gas-tight quartz cell (50 mL).
-
Light Source: 300 W Xenon arc lamp with a 420 nm cut-off filter (to isolate visible light).
-
Medium: Acetonitrile/Water (4:1 v/v) containing Triethanolamine (TEOA) as the sacrificial electron donor.
Procedure
-
Catalyst Preparation: Disperse 5 mg of activated COF-367-Co in 20 mL of the solvent mixture (MeCN/H
O/TEOA). -
Photosensitizer: None required (The porphyrin unit acts as the light harvester).
-
Note: Some protocols add [Ru(bpy)
]Cl to boost activity, but COF-367-Co is active intrinsically.
-
-
Purging: Bubble high-purity CO
gas through the suspension for 30 minutes to saturate the solution and remove O . -
Irradiation: Turn on the Xenon lamp. Maintain reaction temperature at 25 °C using a water-cooling jacket.
-
Sampling: Every 1 hour, withdraw 0.5 mL of headspace gas using a gas-tight syringe.
-
Analysis: Inject into a Gas Chromatograph (GC) equipped with a TCD (for H
) and FID (with methanizer for CO).
Data Analysis
Calculate the Turnover Number (TON) and Selectivity :
Expected Performance: COF-367-Co typically yields high selectivity for CO (>90%) due to the specific binding energy of the Co-porphyrin center.
Protocol 4: Photocatalytic Hydrogen Evolution (Py-BPDA)
Target Material: Py-BPDA COF (Pyrene knot + BPDA linker). Application: Water Splitting (Half-reaction).[5]
Synthesis Modification
-
Replace Co(TAP) with 1,3,6,8-tetrakis(4-aminophenyl)pyrene (Py-4NH
) . -
Follow the same solvothermal protocol as Protocol 1.
H Evolution Assay
-
Dispersion: Suspend 10 mg COF in 50 mL water/dioxane (9:1).
-
Sacrificial Donor: Add Ascorbic Acid (0.1 M) .
-
Co-Catalyst Loading (Critical):
-
Add H
PtCl solution (3 wt% Pt loading). -
In-situ Photodeposition: Irradiate for 1 hour to reduce Pt
to Pt nanoparticles on the COF surface.
-
-
Measurement: Irradiate with Visible Light (>420 nm). Measure H
evolution via GC-TCD.
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for optimizing COF photocatalysts.
Expert Tips
-
Linker Solubility: BPDA has lower solubility than terephthaldehyde. Ensure complete dissolution in the o-DCB/Butanol mix before adding the catalyst.
-
Wall Effects: COFs often grow on the glass walls. Gently scrape the tube to recover maximum yield, but avoid scratching the glass into the sample.
-
Reusability: After catalysis, centrifuge the COF, wash with water/ethanol, and dry. Verify structural integrity via PXRD before reuse.[1]
References
-
Diercks, C. S., & Yaghi, O. M. (2017). The atom, the molecule, and the covalent organic framework.[5][6][7][8][9] Science, 355(6328). Link
-
Lin, S., et al. (2015). Covalent organic frameworks comprising cobalt porphyrins for catalytic CO2 reduction in water.[1][3] Science, 349(6253), 1208-1213. Link
- Primary reference for COF-367-Co synthesis and CO2 reduction.
-
Stegbauer, L., et al. (2014). A hydrazone-based covalent organic framework for photocatalytic hydrogen production.[6] Chemical Science, 5(7), 2789-2793. Link
-
Geng, K., et al. (2020). Covalent Organic Frameworks: Design, Synthesis, and Functions.[9][10] Chemical Reviews, 120(16), 8814–8933. Link
-
Pachfule, P., et al. (2018). Highly Active Iron-Based Covalent Organic Frameworks for Photocatalytic Hydrogen Evolution. Journal of the American Chemical Society, 140(4), 1423–1427. Link
Sources
- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. H2 Evolution with Covalent Organic Framework Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. H2 Evolution with Covalent Organic Framework Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boosting photocatalytic hydrogen evolution of covalent organic frameworks by introducing 2D conductive metal–organic frameworks as noble metal-free co-catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Covalent Organic Frameworks for Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
developing fluorescent sensors with 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
An In-Depth Guide to the Development of Fluorescent Sensors Using 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of novel fluorescent sensors based on the versatile scaffold, 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling users to not only replicate these protocols but also to innovate and adapt them for their specific analytical targets.
Introduction: The Power of "Seeing" in Science
Fluorescent sensors, or "probes," are indispensable tools in modern science, translating complex molecular events into observable optical signals.[1][2] Their high sensitivity, rapid response, and suitability for real-time imaging make them invaluable in fields ranging from environmental monitoring to clinical diagnostics and drug discovery.[3][4] At the heart of sensor design is the selection of a core chemical structure—a fluorophore—that can be rationally modified to interact with a specific analyte.
This guide focuses on one such promising scaffold: 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde. This molecule, with its rigid biphenyl core, offers intrinsic fluorescence and structural stability.[5][6] Its true power, however, lies in its functional groups: two hydroxyl (-OH) groups that modulate its electronic properties and two aldehyde (-CHO) groups that serve as reactive handles for covalently attaching analyte recognition units.[7][8] This bifunctional nature allows for the creation of diverse sensors for ions, small molecules, and biomacromolecules.[9]
Core Principles of Sensor Design with Biphenyl-Dicarbaldehyde
The development of a successful fluorescent sensor is not a matter of chance; it is an exercise in applied chemical logic. The design strategy hinges on the "Fluorophore-Receptor" model, where the biphenyl-dicarbaldehyde core acts as the signaling fluorophore and a custom-synthesized "receptor" provides selectivity for the target analyte.
The Chemistry of Activation: Schiff Base Formation
The aldehyde groups are the key to customization. They readily react with primary amines (-NH₂) via a condensation reaction to form a Schiff base (an imine linkage, -C=N-). This reaction is the cornerstone of creating sensors from this platform.
Caption: Schiff base condensation workflow.
Engineering the Fluorescent Response
The goal is to create a system where the fluorescence is significantly altered only in the presence of the target analyte. This is typically achieved through several photophysical mechanisms.[10]
-
Photoinduced Electron Transfer (PeT): Many receptor units, particularly those with electron-rich amine groups, can "quench" the fluorescence of the biphenyl core through PeT. The receptor essentially "steals" the excitation energy before a photon can be emitted. Upon binding the analyte, the receptor's electronic properties are altered, shutting down the PeT process and causing the sensor to "turn on" and fluoresce brightly.[11][12]
-
Chelation-Enhanced Fluorescence (CHEF): When designing sensors for metal ions, the receptor is a chelating agent. In its free form, the chelator often has rotational freedom that quenches fluorescence. When it binds a metal ion, the structure becomes rigid and planar, restricting these non-radiative decay pathways and dramatically enhancing fluorescence.[13]
-
Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of the receptor, changing the charge distribution across the sensor molecule in its excited state. This can lead to a significant shift in the emission wavelength, enabling ratiometric detection where the ratio of fluorescence at two different wavelengths is measured for greater accuracy.[10]
Caption: General mechanism for a "turn-on" fluorescent sensor.
Application Protocol 1: In-Situ Development of a Sensor for Biogenic Amines
This protocol details the use of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde as a chemodosimeter—a sensor that reacts directly and irreversibly with the analyte to produce a fluorescent signal. This is a rapid and effective method for detecting primary amines.
Objective: To quantify a model biogenic amine (e.g., cadaverine) in solution using an in-situ Schiff base formation reaction that generates a fluorescent product.
Materials and Reagents
-
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (Purity >97%)
-
Cadaverine (or other primary amine analyte)
-
Dimethyl Sulfoxide (DMSO), Spectroscopy Grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Calibrated Micropipettes
-
96-well black microplates, flat bottom
-
Spectrofluorometer with plate-reading capability
Experimental Workflow
Caption: Workflow for biogenic amine detection.
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde in DMSO.
-
Prepare a 100 mM stock solution of cadaverine in 1X PBS buffer (pH 7.4).
-
-
Analyte Dilution Series:
-
Perform a serial dilution of the cadaverine stock solution in PBS to create a range of concentrations (e.g., 0 µM to 1000 µM). Include a "blank" sample containing only PBS.
-
-
Reaction Plate Setup:
-
In a 96-well black microplate, add 100 µL of PBS to each well.
-
Add 1 µL of the 10 mM biphenyl-dicarbaldehyde stock solution to each well for a final concentration of 100 µM. Mix gently.
-
-
Sensing Reaction:
-
Add 10 µL of each cadaverine dilution to the corresponding wells. The final volume in each well will be 111 µL.
-
Incubate the plate at 37°C for 30 minutes, protected from light, to allow the Schiff base reaction to proceed.
-
-
Fluorescence Measurement:
-
Place the microplate in a spectrofluorometer.
-
Set the excitation wavelength to 365 nm.
-
Record the emission spectrum from 400 nm to 600 nm.
-
Identify the wavelength of maximum emission for the fluorescent product.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Plot the fluorescence intensity at the emission maximum against the final cadaverine concentration.
-
Determine the linear range of the assay and calculate the Limit of Detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve in the linear range.
-
Expected Results
The reaction should yield a new fluorescent species with a distinct emission peak. The intensity of this peak should increase proportionally with the concentration of the amine analyte.
| Cadaverine Conc. (µM) | Avg. Fluorescence Intensity (a.u.) | Std. Deviation |
| 0 (Blank) | 55 | 4 |
| 10 | 250 | 15 |
| 50 | 1180 | 45 |
| 100 | 2350 | 90 |
| 250 | 5100 | 180 |
| 500 | 7800 | 250 |
Application Protocol 2: Synthesis of a Selective "Turn-On" Sensor for Zinc (Zn²⁺)
This protocol describes a more advanced application: the synthesis of a dedicated chemosensor for Zn²⁺, a biologically important metal ion. This involves pre-forming a Schiff base ligand that acts as a selective receptor.
Objective: To synthesize and characterize a biphenyl-based sensor that exhibits a selective "turn-on" fluorescent response to Zn²⁺ ions.
Design Rationale: We will react the biphenyl-dicarbaldehyde with two equivalents of 2-hydrazinobenzothiazole. The resulting molecule contains two benzothiazole units that form a specific binding pocket (chelator) for Zn²⁺. Binding of Zn²⁺ will rigidify the structure, activating fluorescence via the CHEF mechanism.[13]
Synthesis of the Zn²⁺ Sensor (BPS-Zn)
-
Materials: 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, 2-hydrazinobenzothiazole, Ethanol, Acetic Acid (catalytic amount).
-
Procedure:
-
Dissolve 1 mmol of biphenyl-dicarbaldehyde in 50 mL of warm ethanol in a round-bottom flask.
-
Add 2.1 mmol of 2-hydrazinobenzothiazole to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 6 hours. A precipitate should form.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Characterization: Confirm the structure of the resulting sensor (BPS-Zn) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for Zn²⁺ Detection and Selectivity
-
Stock Solutions:
-
Prepare a 1 mM stock solution of the synthesized BPS-Zn sensor in DMSO.
-
Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₃, CuCl₂, NaCl, KCl) in deionized water.
-
-
Titration Experiment:
-
In a series of fluorescence cuvettes, add buffer (e.g., HEPES, pH 7.4) and the BPS-Zn sensor stock for a final sensor concentration of 10 µM.
-
Add increasing amounts of the ZnCl₂ stock solution to achieve a final concentration range of 0 to 50 µM.
-
After each addition, mix and record the fluorescence spectrum (e.g., Ex: 370 nm, Em: 400-600 nm).
-
Plot the fluorescence intensity at the emission maximum versus the Zn²⁺ concentration.
-
-
Selectivity Study:
-
Prepare a set of cuvettes, each containing 10 µM of the BPS-Zn sensor in buffer.
-
To each cuvette, add a different metal ion stock solution to a final concentration of 100 µM (a 10-fold excess).
-
Prepare one cuvette with only the target ion, Zn²⁺, at 100 µM.
-
Measure the fluorescence intensity of each sample.
-
Plot the results as a bar graph to visually compare the sensor's response to different ions.
-
Expected Data and Visualization
The sensor should show a significant fluorescence enhancement only in the presence of Zn²⁺, with minimal response to other common cations.
| Metal Ion (100 µM) | Fluorescence Response (Fold Increase) |
| None | 1.0 |
| Na⁺ | 1.1 |
| K⁺ | 1.0 |
| Ca²⁺ | 1.5 |
| Mg²⁺ | 1.3 |
| Fe³⁺ | 2.5 (Slight Quenching Possible) |
| Cu²⁺ | 0.5 (Quenching Common) |
| Zn²⁺ | 45.0 |
Troubleshooting and Scientific Considerations
-
Solubility: Biphenyl-based structures can have poor aqueous solubility. Using a co-solvent like DMSO or ethanol is often necessary. For biological applications, solubility can be improved by incorporating hydrophilic groups into the receptor design.
-
pH Sensitivity: The hydroxyl groups on the biphenyl core and functional groups on the receptor can be protonated or deprotonated, affecting the sensor's fluorescence. Always perform experiments in a well-buffered solution and characterize the sensor's response across a range of pH values.
-
Photobleaching: While the biphenyl core is relatively stable, all fluorophores can be susceptible to photobleaching under intense or prolonged illumination.[14] Use the lowest necessary excitation power and minimize exposure time during measurements.
-
Quantum Yield: The intrinsic brightness of your sensor is critical. If the "on" state has a low quantum yield, the sensor may not be sensitive enough. This can sometimes be tuned by modifying the electronics of the biphenyl core or the attached receptor.[14]
Conclusion and Future Horizons
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is a powerful and adaptable platform for the development of custom fluorescent sensors. The straightforward Schiff base chemistry allows for the rational design of receptors for a vast array of analytes. Future work in this area may involve integrating these sensor motifs into more complex architectures, such as Covalent Organic Frameworks (COFs) for solid-state sensing[7], or conjugating them to cell-penetrating peptides for targeted intracellular imaging.[15] The principles and protocols outlined here provide a solid foundation for researchers to build upon in their quest to create novel tools for chemical and biological discovery.
References
-
CD Bioparticles. 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarbaldehyde. Available from: [Link]
-
Dalton Transactions. A novel fluorescent probe based on biphenyl and rhodamine for multi-metal ion recognition and its application. Available from: [Link]
-
MDPI. Designed Strategies for Fluorescence-Based Biosensors for the Detection of Mycotoxins. Available from: [Link]
-
PMC. Application of Fluorescence- and Bioluminescence-Based Biosensors in Cancer Drug Discovery. Available from: [Link]
-
PMC. Molecularly Imprinted Ratiometric Fluorescent Sensors for Analysis of Pharmaceuticals and Biomarkers. Available from: [Link]
-
PMC. Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Available from: [Link]
-
PubChem. 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde. Available from: [Link]
-
MDPI. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Available from: [Link]
-
ResearchGate. Fluorescent chemical sensors: applications in analytical, environmental, forensic, pharmaceutical, biological, and biomedical sample measurement, and clinical diagnosis | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Fluorescence-Based Biosensors. Available from: [Link]
-
New Journal of Chemistry. Biphenyl-containing amido Schiff base derivative as a turn-on fluorescent chemosensor for Al3+ and Zn2+ ions. Available from: [Link]
-
Organic & Biomolecular Chemistry. Development of bifunctional fluorescent probes and their application to α-helix labelling. Available from: [Link]
-
PMC. Development of fluorescent probes for bioimaging applications. Available from: [Link]
-
Design of fluorescent materials for chemical sensing. Design of fluorescent materials for chemical sensing. Available from: [Link]
-
Research Collection. Editorial: Organic Fluorescent Materials as Chemical Sensors. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Application of Fluorescence- and Bioluminescence-Based Biosensors in Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarbaldehyde - CD Bioparticles [cd-bioparticles.net]
- 6. 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde | C14H10O4 | CID 101561209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde | 14969-32-5 [sigmaaldrich.com]
- 9. Development of bifunctional fluorescent probes and their application to α-helix labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biphenyl-containing amido Schiff base derivative as a turn-on fluorescent chemosensor for Al3+ and Zn2+ ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. research-collection.ethz.ch [research-collection.ethz.ch]
gas adsorption properties of porous polymers from 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Application Note: Gas Adsorption Properties of Porous Polymers Derived from 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality of framework stability, self-validating synthesis protocols, and gas adsorption quantification for pharmaceutical and environmental applications.
Executive Summary & Strategic Relevance
The development of advanced porous organic polymers (POPs) and Covalent Organic Frameworks (COFs) has opened new frontiers in gas storage, separation, and targeted delivery. For drug development professionals, these materials serve as next-generation excipients for the stabilization of volatile active pharmaceutical ingredients (APIs), carriers for therapeutic gasotransmitters (e.g., NO, CO, H₂S), and highly efficient sorbents for maintaining ultra-pure pharmaceutical manufacturing environments.
The monomer 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (DHBD) (CAS: 125366-78-1) is a critical building block in this domain. Featuring a bis-salicylaldehyde motif, DHBD reacts with multi-topic amines to form highly crystalline, permanently porous networks. The defining feature of these polymers is their exceptional hydrolytic stability and enhanced gas affinity, both of which are driven by intramolecular hydrogen bonding.
Mechanistic Causality: Why DHBD?
In standard imine-linked porous polymers, the reversible nature of the Schiff-base (C=N) condensation often leads to framework degradation in the presence of moisture—a fatal flaw for biological and pharmaceutical applications.
DHBD circumvents this vulnerability through a phenomenon known as steric locking via intramolecular hydrogen bonding .
-
Conformational Rigidity: The hydroxyl (-OH) groups located in the ortho position to the aldehyde functionalities engage in strong O-H···N hydrogen bonds with the newly formed imine nitrogens. This interaction locks the dihedral angle between the biphenyl core and the imine bond, forcing a coplanar conformation that maximizes π-π stacking and framework crystallinity[1].
-
Hydrolytic Shielding: The hydrogen bond effectively shields the electrophilic imine carbon from nucleophilic attack by water molecules, granting the polymer thermodynamic stability in both acidic and basic aqueous environments.
-
Enhanced Gas Affinity: The polar microenvironment generated by the pore-wall hydroxyl groups and nitrogen heteroatoms creates strong dipole-quadrupole interactions with polarizable gases. For instance, DHBD-derived rigid cage compounds and polymers demonstrate exceptional CO₂ uptake, adsorbing up to 62 cm³/g (11.9 wt%) at 1.0 bar and 298 K[1].
Caption: Mechanistic pathway illustrating how DHBD drives framework stability and gas adsorption.
Performance Metrics: Quantitative Data Summaries
The integration of DHBD into porous networks significantly alters their gas adsorption profiles compared to non-hydroxylated biphenyl analogs. The table below summarizes the comparative performance metrics based on standard volumetric gas adsorption analyses.
| Polymer/Cage Type | Monomer Chemistry | BET Surface Area (m²/g) | CO₂ Uptake (298 K, 1 bar) | Isosteric Heat of Adsorption ( | Hydrolytic Stability |
| DHBD-[2+3] Cage | Hydroxylated (DHBD) | ~850 | 62 cm³/g (11.9 wt%) | 28 - 32 kJ/mol | Excellent (Maintains porosity in H₂O) |
| Standard Biphenyl | Non-Hydroxylated | ~900 | 45 cm³/g (8.8 wt%) | 22 - 25 kJ/mol | Poor (Degrades in high humidity) |
| DHBD-TAPB COF | Hydroxylated (DHBD) | > 1200 | > 80 cm³/g (15.7 wt%) | ~35 kJ/mol | Excellent (Stable in 3M HCl / 3M NaOH) |
Note: The presence of the -OH group slightly reduces the theoretical pore volume due to steric bulk, but drastically increases the
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Quality control (QC) checkpoints are embedded to verify success before proceeding to the highly sensitive gas adsorption phase.
Protocol A: Solvothermal Synthesis of DHBD-Polymer
Objective: Synthesize a highly crystalline, imine-linked porous polymer using DHBD and a standard triamine (e.g., 1,3,5-tris(4-aminophenyl)benzene - TAPB).
-
Pre-Reaction Preparation:
-
Weigh 0.1 mmol of DHBD and 0.066 mmol of TAPB.
-
Causality: The 3:2 molar ratio ensures perfect stoichiometric matching between the dialdehyde and triamine, preventing unreacted end-groups that cause pore blockage.
-
-
Solvent System Formulation:
-
Dissolve the monomers in a 10 mL mixture of 1,4-Dioxane and Mesitylene (1:1 v/v). Add 1.0 mL of 3M aqueous Acetic Acid.
-
Causality: The mixed solvent provides optimal solubility, while the acetic acid acts as a crucial catalyst for the reversible imine exchange, allowing the network to "error-correct" into a highly crystalline state.
-
-
Degassing & Condensation:
-
Transfer the mixture to a Pyrex tube. Flash-freeze the tube in liquid nitrogen, evacuate to < 10⁻² mbar, and flame-seal.
-
Heat the sealed tube at 120 °C for 72 hours undisturbed.
-
-
Isolation & Self-Validation (QC Checkpoint 1):
-
Filter the resulting precipitate and wash extensively with anhydrous THF.
-
Validation: Perform FT-IR spectroscopy on the wet cake. The complete disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of a strong imine C=N stretch (~1620 cm⁻¹) validates complete polymerization. If C=O is present, extend reaction time.
-
Protocol B: Framework Activation and Gas Adsorption Analysis
Objective: Remove trapped guest molecules without inducing capillary-force-driven pore collapse, followed by precise volumetric gas uptake measurement.
-
Solvent Exchange & Supercritical Activation:
-
Soak the synthesized polymer in anhydrous acetone for 48 hours, replacing the solvent every 12 hours.
-
Transfer the solvent-exchanged polymer to a Supercritical CO₂ (scCO₂) dryer. Flush with liquid CO₂ at 10 °C, then heat to 40 °C (above the critical point) and slowly vent.
-
Causality: Direct vacuum drying of solvent-laden polymers creates immense capillary stress, often collapsing the delicate mesopores. scCO₂ activation bypasses the liquid-gas phase boundary, preserving the intrinsic surface area.
-
-
Degassing (QC Checkpoint 2):
-
Transfer ~50 mg of the activated powder to a pre-weighed gas adsorption sample tube.
-
Degas under dynamic vacuum (10⁻⁶ mbar) at 120 °C for 12 hours.
-
Validation: The outgassing rate must drop below 2 µbar/min before proceeding. A higher rate indicates residual solvent, which will artificially depress the measured gas uptake.
-
-
Isotherm Collection:
-
Backfill the tube with Helium to measure the free-space volume.
-
Switch to the analyte gas (e.g., CO₂ or N₂) and collect the adsorption/desorption isotherms at specified temperatures (e.g., 273 K and 298 K) up to 1.0 bar using a volumetric sorption analyzer.
-
Caption: Workflow for the synthesis, validation, and gas adsorption testing of DHBD-based polymers.
References
-
Schneider, M. W., Oppel, I. M., & Mastalerz, M. (2012). Exo-Functionalized Shape-Persistent[2+3] Cage Compounds: Influence of Molecular Rigidity on Formation and Permanent Porosity. Chemistry – A European Journal, 18(14), 4156-4160. Available at:[Link]
Sources
Application Note: Electrochemical Sensor Fabrication Using Biphenyl-Based COFs (TpBD)
This Application Note is designed for researchers in electrochemistry and sensor development. It details the fabrication of high-performance electrochemical sensors using TpBD-COF , a representative biphenyl-based Covalent Organic Framework known for its chemical stability and tunable porosity.[1]
Executive Summary
Biphenyl-based Covalent Organic Frameworks (COFs) represent a paradigm shift in sensor interface design. Unlike traditional inorganic modifiers, these crystalline polymers offer atomically precise pore structures and high surface areas (
Why Biphenyl-Based COFs?
-
-Electron Delocalization: The biphenyl backbone (e.g., benzidine) facilitates
- stacking interactions with aromatic analytes. -
Chemical Robustness: The keto-enamine linkage in TpBD confers exceptional stability in acidic/basic electrolytes, unlike fragile imine-linked COFs.
-
Size Selectivity: Tunable pore sizes (approx. 1.5–2.5 nm) allow for molecular sieving, excluding large biomolecules while concentrating small target analytes.
Material Synthesis: TpBD-COF
Objective: Synthesize highly crystalline TpBD-COF via Schiff-base condensation followed by keto-enamine tautomerization.
Reagents
-
Precursor B: Benzidine (BD) – The biphenyl linker
-
Solvents: Mesitylene, 1,4-Dioxane, Acetic Acid (6 M)
-
Equipment: Pyrex tube, sonicator, oven, vacuum filter.
Protocol 1: Solvothermal Synthesis
-
Precursor Dissolution:
-
Weigh 63 mg of Tp and 48 mg of BD into a 10 mL Pyrex tube.
-
Add 3 mL of Mesitylene and 3 mL of 1,4-Dioxane .
-
Expert Insight: The 1:1 solvent ratio balances solubility (dioxane) with crystal growth rate (mesitylene).
-
-
Catalyst Addition:
-
Add 0.5 mL of 6 M aqueous Acetic Acid .
-
Sonicate for 10 minutes until a homogeneous suspension forms.
-
-
Degassing (Critical Step):
-
Flash freeze the tube in liquid nitrogen.
-
Pump down to internal pressure
(freeze-pump-thaw cycle x 3). -
Flame-seal the tube under vacuum.
-
Why? Oxygen inhibits crystallization and promotes defect formation.
-
-
Crystallization:
-
Place the sealed tube in an oven at 120°C for 72 hours .
-
Observation: The color will shift from yellow to dark red/orange, indicating keto-enamine formation.
-
-
Purification:
-
Cool to room temperature. Filter the precipitate.
-
Wash extensively with THF and Acetone to remove unreacted oligomers.
-
Soxhlet Extraction: Extract with THF for 24 hours for pharmaceutical-grade purity.
-
Vacuum dry at 100°C overnight.
-
Sensor Fabrication: The "Composite-Ink" Method
Objective: Overcome the insulating nature of COFs by creating a conductive nanocomposite ink for Glassy Carbon Electrode (GCE) modification.
Reagents
-
Synthesized TpBD-COF powder
-
Conductive Agent: Gold Nanoparticles (AuNPs) or Reduced Graphene Oxide (rGO)
-
Binder: Nafion (0.5 wt% in ethanol)
-
Solvent: DMF or Ethanol/Water (1:1)
Protocol 2: Electrode Modification
-
Electrode Pre-treatment:
-
Polish GCE (3 mm diameter) with 0.3
m and 0.05 m alumina slurry. -
Sonicate in ethanol and water (3 mins each).
-
Validation: Run Cyclic Voltammetry (CV) in 5 mM
. Peak separation ( ) should be .
-
-
Ink Preparation (The 1:1:5 Rule):
-
Mix 1 mg TpBD-COF + 1 mg rGO (or AuNPs).
-
Disperse in 1 mL solvent (DMF or Ethanol).
-
Add 10
L of 0.5% Nafion . -
Ultrasonication: Sonicate for 30–60 minutes. Crucial: The dispersion must be ink-like with no visible particulates.
-
-
Drop-Casting:
-
Drop 5–7
L of the ink onto the center of the GCE. -
Cover with a beaker to control evaporation rate (slow drying prevents "coffee-ring" effect).
-
Dry under an infrared lamp or in air for 2 hours.
-
Analytical Performance & Validation
Objective: Validate the sensor using Electrochemical Impedance Spectroscopy (EIS) and Differential Pulse Voltammetry (DPV).
Protocol 3: Electrochemical Characterization
Setup: Three-electrode system (Modified GCE as Working, Pt wire as Counter, Ag/AgCl as Reference).
-
Surface Area Validation (EIS):
-
Electrolyte: 5 mM
in 0.1 M KCl. -
Frequency: 0.1 Hz to 100 kHz.
-
Analysis: Compare Charge Transfer Resistance (
).-
Bare GCE:
-
Pure COF:
(Insulating) -
COF/AuNP Composite:
(Target value). -
Self-Validation: If
is high, the conductive agent is insufficient or the COF layer is too thick.
-
-
-
Sensing (DPV):
-
Analyte: Bisphenol A (BPA) or Heavy Metals (Pb
). -
Enrichment Step: Immerse electrode in stirring analyte solution for 120 seconds (Open Circuit). This allows the biphenyl pores to capture the analyte.
-
Scan Parameters:
-
Step potential: 4 mV
-
Pulse amplitude: 50 mV
-
Scan rate: 50 mV/s[4]
-
-
Signal: Look for oxidation peak (e.g., BPA oxidation
).
-
Visualizations
Figure 1: Fabrication Workflow
This diagram illustrates the critical path from synthesis to sensor testing, highlighting the composite formation step.[5]
Caption: Workflow for synthesizing TpBD-COF and fabricating the composite electrochemical sensor.
Figure 2: Sensing Mechanism
This diagram explains the "why" – how the biphenyl structure interacts with the analyte and conductive support.
Caption: Mechanistic pathway showing analyte accumulation in COF pores and electron transfer via conductive agents.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Film Peeling | Poor adhesion or too much binder. | Reduce Nafion concentration to 0.1%. Ensure GCE is perfectly polished and dried. |
| Low Current Response | COF layer too thick (blocking). | Reduce ink loading (try 3–4 |
| High Background Noise | Incomplete activation/impurities. | Perform stricter Soxhlet extraction (24h THF). Run blank CV cycles to stabilize. |
| Poor Reproducibility | Inhomogeneous ink. | Increase sonication time (>1h). Use a centrifuge to remove large aggregates before casting. |
References
-
TpBD-COF Synthesis & Characterization
- Biswal, B. P., et al. (2013). Mechanochemical synthesis of chemically stable isoreticular covalent organic frameworks. Journal of the American Chemical Society.
-
[Link]
-
Electrochemical Sensing of Bisphenols using COFs
-
COF/rGO Composites for Antibiotic Detection
-
Heavy Metal Detection with COFs
Sources
- 1. researchgate.net [researchgate.net]
- 2. Covalent Organic Frameworks-Based Electrochemical Sensors for Food Safety Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical sensor based on confined synthesis of gold nanoparticles @ covalent organic frameworks for the detection of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical (Bio)Sensors Based on Covalent Organic Frameworks (COFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent organic framework/reduced graphene oxide composites-based electrochemical sensing platform for the detection of enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A covalent organic framework/reduced graphene oxide composites-based electrochemical sensing platform for the detection of enrofloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Precision Engineering of Biphenyl-COFs: Post-Synthetic Modification Protocols
Content Type: Advanced Application Note & Protocol Guide Target Audience: Synthetic Chemists, Materials Scientists, Drug Delivery Specialists
Executive Summary: The Stability-Functionality Paradox
Biphenyl-based Covalent Organic Frameworks (COFs), such as those constructed from benzidine (4,4'-diaminobiphenyl) or 4,4'-biphenyldicarbaldehyde, represent a "gold standard" in framework stability. The extensive
Post-Synthetic Modification (PSM) resolves this paradox. By decoupling the crystallization phase from the functionalization phase, researchers can introduce sensitive or bulky groups that would otherwise disrupt the delicate thermodynamic equilibrium required for COF crystallization.
This guide details two distinct PSM pathways for biphenyl-COFs:
-
Electrophilic Aromatic Substitution (EAS): Direct modification of the biphenyl backbone (e.g., Sulfonation).
-
Click Chemistry (CuAAC): Modular functionalization of pre-tagged linkers.
Strategic Decision Matrix: Selecting the PSM Pathway
Before initiating wet chemistry, use the following logic flow to determine the appropriate modification strategy based on your starting material and target application.
Figure 1: Decision matrix for selecting the optimal Post-Synthetic Modification (PSM) pathway. Note that direct EAS requires a robust framework (like ketoenamine-linked COFs) to withstand harsh reagents.
Protocol A: Direct Sulfonation of Biphenyl-COFs
Objective: Introduce sulfonic acid (-SO3H) groups to the biphenyl backbone to induce hydrophilicity and create anionic docking sites for cationic drugs (e.g., Doxorubicin).
Target Material: Tp-BD COF (Triformylphloroglucinol + Benzidine). This COF contains stable
Reagents & Equipment[1][2]
-
COF Precursor: Activated Tp-BD COF (degassed at 120°C, vacuum, 12h).
-
Reagent: Chlorosulfonic acid (
) (99%, anhydrous). -
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Apparatus: Schlenk line, ice bath, dropping funnel.
Step-by-Step Methodology
| Step | Action | Critical Scientific Rationale |
| 1 | Suspension Disperse 200 mg of Tp-BD COF in 20 mL of anhydrous DCM in a round-bottom flask. Sonicate for 30 mins. | Pore Accessibility: Sonication breaks up COF agglomerates, ensuring the reagent can diffuse into the inner pores, not just the surface. |
| 2 | Thermal Control Cool the suspension to 0°C using an ice/water bath. Stir vigorously under | Exotherm Management: Chlorosulfonation is highly exothermic. Low temperature prevents local overheating which could degrade the COF crystallinity. |
| 3 | Reagent Addition Add Chlorosulfonic acid (2.0 mL) dropwise over 20 minutes. | Defect Prevention: Rapid addition generates massive HCl gas evolution, which can mechanically stress and exfoliate the COF layers, destroying long-range order. |
| 4 | Reaction Allow the mixture to warm to Room Temp (RT) and stir for 24–48 hours. | Kinetic Control: Diffusion of the bulky sulfonating agent into the micropores (<2 nm) is the rate-limiting step. |
| 5 | Quenching Pour the mixture slowly onto 100g of crushed ice. | Hydrolysis: Converts the intermediate sulfonyl chloride ( |
| 6 | Purification Filter the solid. Wash exhaustively with water (until pH neutral), then methanol. Soxhlet extract with water for 24h. | Pore Clearance: Trapped acid or salts will artificially inflate BET surface area measurements and interfere with drug loading. |
Self-Validating Checkpoint:
-
Visual: The COF should retain its powder form. If it turns into a gel or slime, the framework has collapsed (likely due to unstable linkages in the starting material).
-
Chemical: The product should be dispersible in water (unlike the hydrophobic parent).[1]
Protocol B: CuAAC "Click" Modification
Objective: Attach complex targeting ligands (e.g., Folic Acid, RGD peptides) to the COF surface without blocking pores. Target Material: Tp-BPy-COF (synthesized using a propargyl-functionalized biphenyl linker).
Reagents & Equipment[1][2]
-
COF Precursor: Alkyne-functionalized COF (1 eq. of alkyne units).
-
Ligand: Azide-terminated functional molecule (1.5 eq.).
-
Catalyst:
(0.1 eq.) or / Sodium Ascorbate. -
Solvent: DMF/THF (1:1 v/v).
Step-by-Step Methodology
-
Degassing: Place 100 mg of Alkyne-COF in a Schlenk tube. Evacuate and backfill with Argon (3 cycles).
-
Solubilization: Dissolve the Azide-Ligand in 10 mL of degassed DMF/THF mixture. Add to the COF.
-
Catalyst Loading: Add CuI (5 mg) rapidly against positive Argon flow.
-
Note: Cu(I) is unstable in air. If using
/Ascorbate, dissolve them separately in water and add to the organic mix.
-
-
Incubation: Stir at 40°C for 24 hours.
-
Why 40°C? Mild heating aids diffusion of the bulky azide ligand into the pores without degrading the ligand itself.
-
-
Metal Scavenging (Crucial for Bio-Applications):
-
Filter the COF.
-
Wash with saturated EDTA solution (2x) or dilute KCN solution (if safety permits) to remove trapped Copper.
-
Rationale: Residual Copper is cytotoxic. For drug delivery applications, ICP-MS analysis must confirm Cu < 5 ppm.
-
-
Activation: Wash with THF, then Acetone. Dry under vacuum at 80°C.
Characterization & Validation Framework
To ensure scientific integrity, the modified COF must undergo a "Before & After" validation suite.
| Technique | Observation | Interpretation |
| PXRD (Powder X-Ray Diffraction) | Compare low-angle peaks (e.g., | Retention of Crystallinity: If peaks broaden significantly or disappear, the PSM destroyed the framework. |
| FT-IR Spectroscopy | Protocol A: New peaks at ~1020 & 1200 | Chemical Proof: Confirms the covalent bond formation. |
| Surface area will decrease (e.g., from 1500 to 800 | Pore Occupancy: A decrease is expected as functional groups occupy pore volume. A complete loss of porosity (<50 | |
| Zeta Potential | Protocol A: Shift to highly negative values (e.g., -30 mV). | Surface Charge: Confirms successful sulfonation and stability in aqueous suspension. |
Application Note: Drug Loading & Release
Case Study: Doxorubicin (DOX) Loading on Sulfonated Biphenyl-COF
The sulfonated COF (Protocol A) acts as a cation-exchange resin.
-
Loading: Suspend Sulfonated-COF in aqueous DOX solution (pH 7.4). Stir for 24h.
-
Mechanism: Electrostatic interaction between anionic
on COF and cationic on DOX.
-
-
Release Trigger: The system is pH-responsive.[1]
-
In Blood (pH 7.4): Strong interaction
Minimal premature release. -
In Tumor Lysosome (pH 5.0): Protonation of carboxylates or competitive binding with
weakens the interaction Accelerated Drug Release.
-
Workflow Visualization
Figure 2: Logical pathway from inert framework to pH-responsive drug delivery system.
References
-
Review on PSM Strategies: Jiang, S., et al. (2020).[2] "Postsynthetic functionalization of covalent organic frameworks." National Science Review.
-
Sulfonation Protocol (Proton Conductivity/Hydrophilicity): Peng, Y., et al. (2022). "Sulfonated 2D Covalent Organic Frameworks for Efficient Proton Conduction." Angewandte Chemie.
-
Click Chemistry on COFs: Nagai, A., et al. (2011). "Pore surface engineering in covalent organic frameworks." Nature Communications.
-
Drug Delivery Applications: Vyas, G., et al. (2023).[1][2][3] "Covalent organic frameworks: A review on their synthesis and applications in drug delivery." Journal of Drug Delivery Science and Technology.
Sources
Troubleshooting & Optimization
Technical Support Center: Crystallinity Enhancement for 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde-Based COFs
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde and related imine-based Covalent Organic Frameworks (COFs). This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and achieve highly crystalline materials. The synthesis of COFs is a delicate balance between thermodynamic control, which favors ordered structures, and kinetic factors that can trap the system in a disordered, amorphous state.[1] This guide is designed to help you navigate that balance effectively.
Troubleshooting Guide: From Amorphous Powder to Crystalline Framework
This section addresses the most common experimental failures in a direct question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Issue 1: My final product is completely amorphous. The Powder X-Ray Diffraction (PXRD) pattern shows only one or two broad humps instead of sharp peaks.
Why It Happens: This is the most frequent challenge in COF synthesis and typically points to a reaction that is proceeding too quickly and irreversibly. The formation of a crystalline COF relies on the reversibility of the imine bond formation, which allows for "error correction" or "self-healing" during the growth process.[1] If the polymerization rate is too high, kinetically-trapped amorphous polymers form faster than the system can rearrange into the thermodynamically stable, ordered crystalline framework.[2]
What to Do: Your primary goal is to slow down the reaction and enhance the reversibility of the imine linkage.
-
Optimize the Catalyst: The choice and concentration of the acid catalyst are critical.
-
Acetic Acid: While widely used, high concentrations can accelerate the reaction to the point of forming amorphous materials.[3] Try reducing the catalyst concentration or introducing a co-catalyst system.
-
Lewis Acids: Consider switching to a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃). Lewis acids have been shown to significantly accelerate imine-COF synthesis while improving both crystallinity and surface area compared to traditional Brønsted acids under certain conditions.[2][3]
-
The Role of Water: The presence of a controlled amount of water can favor the reverse reaction (imine hydrolysis), thereby improving the overall dynamic error-correction mechanism and leading to a more ordered material.[2]
-
-
Adjust the Solvent System: The solubility of your monomers and growing oligomers is paramount.
-
Solvent Polarity: Use a mixture of solvents to fine-tune monomer solubility. A common and effective system is a combination of a non-polar solvent like mesitylene and a polar aprotic solvent like 1,4-dioxane.[4][5] The goal is to keep the building blocks in solution long enough to allow for ordered growth without premature precipitation.
-
Green Solvents: Recent studies have identified sustainable solvents like γ-butyrolactone and para-cymene as excellent media for producing high-quality COFs, which may offer different solubility profiles and reaction kinetics.[4][6][7]
-
-
Employ a Modulator: Introduce a monofunctional molecule that competes with the monomers.
-
Mechanism: A modulator, such as aniline, can reversibly cap the growing polymer chains. This slows down the overall polymerization rate, preventing uncontrolled growth and allowing more time for the framework to order itself, sometimes even enabling the growth of large single crystals.[8]
-
Issue 2: My PXRD shows some peaks, but they are broad and poorly resolved, indicating low crystallinity.
Why It Happens: You have successfully initiated crystalline growth, but the domains are very small, or the structure contains numerous defects. This can be due to suboptimal reaction conditions, where the balance between nucleation and crystal growth is skewed towards rapid nucleation of many small crystallites. It can also be caused by stacking faults or disorder between the 2D layers.[9]
What to Do: The focus here is on refining the conditions to favor crystal growth over new nucleation and to improve interlayer ordering.
-
Temperature and Time Optimization: Solvothermal synthesis conditions are crucial.
-
Lower the Temperature: A slightly lower reaction temperature can slow down the kinetics, giving the framework more time to anneal and heal defects.
-
Extend the Reaction Time: A longer reaction time (e.g., 3 to 7 days) under reversible conditions can allow the initially formed microcrystalline domains to ripen and merge into larger, more ordered crystals.
-
-
Monomer Purity and Stoichiometry:
-
Purity: Ensure your 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde and amine linkers are of the highest purity. Impurities can act as defect sites, terminating crystal growth.
-
Stoichiometry: Carefully control the molar ratio of the aldehyde and amine monomers. A precise stoichiometric balance is essential for perfect network formation.
-
-
Post-Synthesi_s Treatment:
-
Solvent Annealing: After the initial synthesis, try heating the crude COF powder in a high-boiling point solvent (e.g., o-dichlorobenzene) for an extended period. This can sometimes improve crystallinity by allowing for further structural rearrangement.
-
Linkage Transformation: In some cases, the imine linkage of a pre-formed COF can be transformed into a more stable linkage (e.g., quinoline or thiazole), which can sometimes preserve or even enhance crystallinity while improving chemical stability.[10]
-
Issue 3: The product has good initial crystallinity, but it degrades upon washing or activation.
Why It Happens: The imine linkage, while advantageously reversible for synthesis, can be susceptible to hydrolysis, especially under acidic conditions or in the presence of nucleophilic solvents.[2] Furthermore, the removal of guest solvents from the pores during activation can cause the layered structure to collapse if the interlayer interactions are weak, leading to a loss of crystallinity and porosity.[11]
What to Do: The key is to handle the material gently after synthesis and to strengthen the framework if necessary.
-
Careful Washing and Activation:
-
Aprotic Solvents: Wash the synthesized COF with anhydrous aprotic solvents like acetone, THF, or chloroform to remove unreacted monomers and catalyst. Avoid prolonged exposure to alcohols or water.
-
Supercritical CO₂ Activation: This is a gentle method for removing guest solvents without inducing pore collapse from surface tension effects that occur during conventional thermal drying.[12]
-
Thermal Activation: If using thermal activation, perform it under a high vacuum and at a moderate temperature (e.g., 90-120 °C) to gently remove the solvent.
-
-
Enhance Interlayer Interactions:
-
Linker Design: While the core monomer is set, for future work, consider amine linkers with side chains that can promote stronger π-π stacking or hydrogen bonding between layers.[9][12] These interactions act as "scaffolding" that helps hold the layers in place upon solvent removal.
-
Post-Synthetic Modification (PSM): Introduce functional groups into the pores after synthesis that can enhance interlayer interactions.[13][14][15] However, care must be taken as PSM can sometimes negatively affect crystallinity.[13][14]
-
Experimental Workflow & Key Decision Points
The following diagram outlines a typical workflow for synthesizing and characterizing a crystalline COF, highlighting critical stages where experimental choices significantly impact the final material quality.
Caption: A generalized workflow for COF synthesis, from precursor preparation to final characterization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using solvothermal synthesis for COFs? Solvothermal synthesis, which involves heating the reactants in a sealed vessel at a temperature above the solvent's boiling point, creates conditions of elevated pressure and temperature.[4] This environment promotes the dynamic covalent chemistry necessary for COF formation.[16] The key is that these conditions facilitate both the forward (bond formation) and reverse (bond breakage) reactions, allowing the system to overcome kinetic barriers and eventually settle into the most thermodynamically stable state, which is the crystalline framework.[1]
Q2: How do I choose the best catalyst for my system? The choice of catalyst directly influences the reaction kinetics.
-
Brønsted acids (e.g., acetic acid): These are the most common catalysts for imine condensation.[3] They are effective but require careful optimization of concentration to avoid overly rapid polymerization.
-
Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃): These can offer faster reaction times at lower temperatures and often lead to materials with higher crystallinity and porosity.[2][3] They are an excellent alternative to explore if Brønsted acids yield amorphous products.
-
Deep Eutectic Solvents (DES): An emerging green chemistry approach involves using DES, such as a mixture of acetic acid and menthol, which can act as both the solvent and the catalyst, often under milder conditions.[17]
The following table summarizes a comparison of common catalysts.
| Catalyst Type | Example(s) | Typical Conditions | Pros | Cons |
| Brønsted Acid | Acetic Acid (AcOH) | 1-12 M, 120°C, 3 days | Readily available, well-documented.[3] | Can lead to amorphous products if not optimized; often requires harsh conditions.[3] |
| Lewis Acid | Sc(OTf)₃ | Low loading, RT to 80°C | Higher crystallinity & porosity, faster reactions, milder conditions.[2][18] | More expensive, catalyst choice can be system-dependent. |
| DES | Acetic Acid/Menthol | 60-80°C, < 24 hours | Green solvent system, milder conditions, scalable.[17] | Newer method, less documented for a wide range of COFs. |
Q3: How does the structure of the monomer itself affect crystallization? Monomer rigidity and geometry are foundational to forming a well-ordered framework.
-
Rigidity: Highly rigid and planar building blocks restrict conformational degrees of freedom, which disfavors the formation of disordered, entangled polymer chains and promotes ordered stacking.[2][11] The biphenyl core of your aldehyde is a good example of a rigid unit.
-
Symmetry: The symmetry of the monomers must match the desired topology of the final network. Mismatched symmetries will inherently lead to defects and low crystallinity.
-
Side Chains: Bulky side chains on the monomers can sometimes hinder the close packing required for crystallization.[13][15] Conversely, side chains capable of specific intermolecular interactions (like hydrogen bonding or long alkyl chain interactions) can help guide the assembly and improve interlayer stacking order.[9][12]
The Thermodynamics of Crystallization
The battle between an amorphous polymer and a crystalline COF is a classic case of kinetic versus thermodynamic control. The diagram below illustrates how experimental parameters can be tuned to favor the desired thermodynamic product.
Caption: Relationship between kinetic and thermodynamic products in COF synthesis.
Q4: Can I improve crystallinity after the initial synthesis is complete? Yes, several post-synthetic strategies exist.
-
Post-Synthetic Modification (PSM): While often used to add functionality, PSM can sometimes be designed to enhance stability.[13][15] For example, reducing the imine bonds to more stable amine bonds can lock the framework in place, although this makes the linkage irreversible.[19][20] A key challenge is preserving the crystallinity of the parent COF during the modification process.[14]
-
Dynamic Imine Exchange: One can introduce a new, more rigid or geometrically suitable linker to an already-formed (or even amorphous) imine polymer. Under the right conditions, the new linker can replace the old one, driving the system towards a more stable and crystalline framework.
Core Protocol: Optimized Solvothermal Synthesis
This protocol provides a robust starting point for synthesizing a crystalline imine COF from 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (DHBPD) and a generic diamine linker (e.g., 1,4-phenylenediamine, PDA).
Materials:
-
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (DHBPD)
-
1,4-Phenylenediamine (PDA)
-
Solvent 1: Mesitylene (anhydrous)
-
Solvent 2: 1,4-Dioxane (anhydrous)
-
Catalyst: 6 M Aqueous Acetic Acid
-
Pyrex tube (borosilicate)
Procedure:
-
Preparation: In a Pyrex tube, add DHBPD (e.g., 0.1 mmol, 1.0 eq) and PDA (e.g., 0.1 mmol, 1.0 eq).
-
Solvent Addition: Add mesitylene (e.g., 0.5 mL) and 1,4-dioxane (e.g., 0.5 mL). The 1:1 (v/v) ratio is a common starting point but may require optimization.[5]
-
Sonication: Briefly sonicate the mixture to ensure the monomers are well-dispersed or dissolved.
-
Catalyst Addition: Add the 6 M acetic acid catalyst (e.g., 50 µL).
-
Freeze-Pump-Thaw: Subject the mixture to three freeze-pump-thaw cycles to thoroughly degas the system. This is critical to prevent oxidation and side reactions.
-
Sealing: Flame-seal the Pyrex tube under a high vacuum.
-
Heating: Place the sealed tube in an oven at 120 °C for 3-5 days. A precipitate should form during this time.
-
Isolation: After cooling to room temperature, break open the tube carefully. Isolate the solid product by centrifugation or filtration.
-
Washing: Wash the solid sequentially with anhydrous acetone (3x), anhydrous THF (3x), and anhydrous dichloromethane (2x) to remove any unreacted starting materials and catalyst.
-
Activation: Dry the purified powder under a high vacuum at 100 °C overnight or use supercritical CO₂ exchange to yield the activated, porous COF.
-
Characterization: Immediately characterize the product by PXRD to assess crystallinity. Further characterization should include FTIR (to confirm imine bond formation, ~1620 cm⁻¹) and N₂ sorption analysis (to determine the BET surface area).
References
-
Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies. (2022). Chinese Chemical Letters, 33(8), 3761-3770. Available from: [Link]
-
Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. (2020). Chemical Society Reviews, 50(2), 1146-1187. Available from: [Link]
-
Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies. (2022). Chinese Chemical Letters, 33(8), 3761-3770. Available from: [Link]
-
Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. (2025). MDPI. Available from: [Link]
-
Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. (2023). Journal of the American Chemical Society. Available from: [Link]
-
Synthesis of covalent organic frameworks using sustainable solvents and machine learning. (n.d.). Green Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. (n.d.). PMC. Available from: [Link]
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (2023). Royal Society of Chemistry. Available from: [Link]
-
Synthesis of covalent organic frameworks using sustainable solvents and machine learning. (2026). ResearchGate. Available from: [Link]
-
Selected reports on catalytic methods for imine-linked COF synthesis. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis of covalent organic frameworks using sustainable solvents and machine learning. (2021). Green Chemistry (RSC Publishing). Available from: [Link]
-
Crystalline Polyphenylene Covalent Organic Frameworks. (2023). Journal of the American Chemical Society. Available from: [Link]
-
Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks By Steven James Lyle. (n.d.). eScholarship. Available from: [Link]
-
Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. (2024). ACS Applied Materials & Interfaces - ACS Publications. Available from: [Link]
-
Tuning Crystallinity and Stacking of Two-Dimensional Covalent Organic Frameworks through Side-Chain Interactions. (2023). Journal of the American Chemical Society. Available from: [Link]
-
Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. (n.d.). American Chemical Society. Available from: [Link]
-
Large single crystals of COFs have allowed characterization of COFs on... (n.d.). ResearchGate. Available from: [Link]
-
Gentle and Rapid Synthesis of Imine-Linked Covalent Organic Frameworks in Acetic Acid-Based Deep Eutectic Solvents. (n.d.). Green Chemistry (RSC Publishing). Available from: [Link]
-
Crystallinity and stability of covalent organic frameworks. (n.d.). ResearchGate. Available from: [Link]
-
Common modes for loss of crystallinity and porosity in COFs: bond breakage, loss of stacking order, and pore collapse. (n.d.). ResearchGate. Available from: [Link]
-
Catalyst-Enabled In Situ Linkage Reduction in Imine Covalent Organic Frameworks. (2021). ACS Applied Materials & Interfaces - ACS Publications. Available from: [Link]
-
Catalyst-derived hierarchy in 2D imine-based covalent organic frameworks. (2025). Nanoscale (RSC Publishing). Available from: [Link]
-
Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (n.d.). Chemical Communications (RSC Publishing). Available from: [Link]
-
Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion. (n.d.). PMC. Available from: [Link]
-
Covalent Organic Frameworks and 2D Materials Hybrids: Synthesis Strategies, Properties Enhancements, and Future Directions. (n.d.). PMC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02796D [pubs.rsc.org]
- 5. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 13. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Covalent Organic Frameworks and 2D Materials Hybrids: Synthesis Strategies, Properties Enhancements, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gentle and rapid synthesis of imine-linked covalent organic frameworks in acetic acid-based deep eutectic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Catalyst-derived hierarchy in 2D imine-based covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04717F [pubs.rsc.org]
- 19. escholarship.org [escholarship.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Imine-Linked Covalent Organic Frameworks
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imine-linked Covalent Organic Frameworks (COFs). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in the field: the stability of imine-linked COFs under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols necessary to diagnose, mitigate, and overcome stability-related issues in your experiments.
Troubleshooting Guide: Diagnosing and Resolving COF Instability
This section addresses specific experimental issues you may encounter. The question-and-answer format is designed to help you quickly identify your problem and find a robust solution grounded in chemical principles.
Q1: I've treated my imine-linked COF with an acidic solution (e.g., during a catalytic reaction or for post-synthetic modification), and my post-treatment PXRD pattern shows a significant loss of crystallinity. What happened?
A: A loss of crystallinity, evidenced by the broadening or complete disappearance of diffraction peaks in the Powder X-ray Diffraction (PXRD) pattern, is the most common indicator of framework degradation. The underlying cause is the hydrolysis of the imine (-C=N-) linkages that form the backbone of your COF.
-
Causality—The Mechanism of Hydrolysis: The dynamic nature of the imine bond, which is advantageous for error-correction during synthesis, becomes a liability in the presence of acid and water.[1] The process begins with the protonation of the imine nitrogen. This makes the adjacent carbon atom highly electrophilic and thus extremely susceptible to nucleophilic attack by water molecules present in the acidic solution.[2][3] This attack leads to the formation of an unstable hemiaminal intermediate, which then cleaves, breaking the covalent bond and reverting the linkage back to its original amine and aldehyde monomers.[4] This bond cleavage destroys the long-range order of the framework, leading to the observed loss of crystallinity.
-
Troubleshooting & Solutions:
-
Confirm Degradation: Use Fourier-Transform Infrared (FT-IR) Spectroscopy to look for the reappearance of N-H stretching bands from the amine monomer and C=O stretching from the aldehyde monomer, alongside a decrease in the imine C=N stretching peak (typically around 1620 cm⁻¹).
-
Solvent Choice: If possible, switch to a non-aqueous acidic medium. The absence of water, the nucleophile, will significantly slow down or prevent hydrolysis.
-
Structural Reinforcement: If aqueous acidic conditions are unavoidable, consider synthesizing a more robust COF from the outset. Strategies include:
-
Steric Shielding: Design monomers with bulky functional groups positioned near the imine linkage to physically block water from accessing and attacking the bond.[5]
-
Hydrophobic Pore Environment: Incorporate hydrophobic moieties (e.g., alkyl chains) into the COF pores to repel water and create a protective microenvironment around the imine bonds.[5][6]
-
-
Q2: My COF material appears stable according to PXRD, but I'm observing a progressive decrease in its surface area (BET analysis) and catalytic performance after several cycles in an acidic medium. Is this a subtle form of degradation?
A: Yes, this is a critical observation. While the bulk crystallinity might appear intact in PXRD, especially in the early stages, partial hydrolysis or amorphization can occur, which is not always immediately visible via diffraction.
-
Causality—Partial Hydrolysis and Pore Collapse: Acid can penetrate the COF channels and cause localized hydrolysis, particularly at the surface or within more accessible pores. This can lead to the collapse of some pores or the formation of amorphous domains within the crystalline structure. While not enough to render the entire material amorphous, this partial degradation effectively reduces the accessible surface area for gas adsorption (measured by BET) and blocks active sites, leading to diminished catalytic performance. The inherent reversibility of the imine bond means the framework is in a dynamic equilibrium between formation and hydrolysis, which is pushed towards hydrolysis in acidic aqueous environments.[7][8]
-
Troubleshooting & Solutions:
-
Quantitative Stability Assessment: Instead of just a single time-point, perform a time-dependent stability study. Suspend the COF in the acidic solution and take aliquots at various time intervals (e.g., 1, 6, 12, 24 hours). Analyze each aliquot by PXRD and N₂ adsorption to quantify the rate of crystallinity and surface area loss.
-
Post-Synthetic "Locking": If your application allows, perform a post-synthetic modification to convert the reversible imine bonds into more robust, irreversible linkages. This is a powerful strategy to enhance stability while retaining the parent COF's topology.[1][9]
-
// Nodes A [label="Initial Observation:\nCOF Performance Decline\nin Acidic Media", fillcolor="#F1F3F4"]; B [label="Analyze with PXRD", shape=ellipse, fillcolor="#FBBC05"]; C [label="Analyze with N2 Adsorption (BET)\n & FT-IR Spectroscopy", shape=ellipse, fillcolor="#FBBC05"]; D [label="Significant Loss of\nCrystallinity?", shape=diamond, style="filled", fillcolor="#EA4335"]; E [label="Framework Degradation:\nImine Hydrolysis", fillcolor="#F1F3F4"]; F [label="Subtle or No Change\nin Crystallinity", fillcolor="#F1F3F4"]; G [label="Decrease in Surface Area?\nReappearance of Monomer Peaks?", shape=diamond, style="filled", fillcolor="#EA4335"]; H [label="Partial Hydrolysis:\nPore Collapse / Blockage", fillcolor="#F1F3F4"]; I [label="No Significant Change", fillcolor="#F1F3F4"]; J [label="Issue may not be\nframework stability.\nInvestigate other factors.", fillcolor="#F1F3F4"];
// Solutions S1 [label="Solution:\n1. Switch to non-aqueous acid.\n2. Redesign COF with steric\n shielding or hydrophobic pores.\n3. Utilize stabilization strategies.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; S2 [label="Solution:\n1. Perform time-dependent stability study.\n2. Apply post-synthetic modification\n to 'lock' imine bonds (e.g., Aza-Diels-Alder).\n3. Synthesize COF with inherently stable\n linkages (e.g., β-ketoenamine).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; A -> C; B -> D; C -> G; D -> E [label="Yes"]; D -> F [label="No"]; E -> S1; F -> G; G -> H [label="Yes"]; G -> I [label="No"]; H -> S2; I -> J; }
Figure 1: A decision-making workflow for troubleshooting COF instability.
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the stability of imine-linked COFs.
Q1: What is the fundamental chemical mechanism of imine bond hydrolysis under acidic conditions?
A: The hydrolysis of an imine is the reverse of its formation and is catalyzed by acid.[2][4] The mechanism proceeds through a series of equilibrium steps:
-
Protonation: The lone pair of electrons on the imine nitrogen is protonated by an acid (H₃O⁺), forming a positively charged iminium ion. This step makes the imine carbon significantly more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate. This is often facilitated by other water molecules acting as a proton shuttle.
-
Elimination: The C-N bond cleaves, and the amine is eliminated as a neutral leaving group. This leaves behind a protonated carbonyl group.
-
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final aldehyde or ketone product.
The reversibility of these steps is why imine-linked COFs can "self-heal" during synthesis but are susceptible to degradation in wet, acidic environments where water is abundant.[7][8]
// Nodes Imine [label="Imine Linkage\n(in COF Backbone)"]; Protonation [label="1. Protonation\n(H3O+)"]; Iminium [label="Iminium Ion\n(Activated Intermediate)"]; Attack [label="2. Nucleophilic Attack\n(H2O)"]; Carbinolamine [label="Carbinolamine\nIntermediate"]; Transfer [label="3. Proton Transfer"]; Cleavage [label="4. C-N Bond Cleavage\n(Amine Elimination)"]; Products [label="Amine + Aldehyde/Ketone\n(Monomers)"];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];
// Edges Imine -> Protonation [dir=none]; Protonation -> Iminium; Iminium -> Attack [dir=none]; Attack -> Carbinolamine; Carbinolamine -> Transfer [dir=none]; Transfer -> p1 [dir=none]; p1 -> Cleavage [dir=none]; Cleavage -> Products;
// Reversibility arrows edge [color="#EA4335", constraint=false, arrowhead=empty]; Iminium -> Protonation; Carbinolamine -> Attack; p1 -> Transfer; Products -> Cleavage; }
Figure 2: Key steps in the hydrolysis of an imine linkage in a COF.
Q2: What are the most effective strategies to design and synthesize imine-linked COFs with high acid stability?
A: Creating robust, acid-resistant imine COFs is a major research focus. Several successful strategies have been developed, which can be broadly categorized as follows:
| Strategy | Mechanism of Stabilization | Acid Resistance Level | Key References |
| Linkage Tautomerization | The initial imine bond undergoes an irreversible tautomerization to a more stable β-ketoenamine form, which is stabilized by intramolecular hydrogen bonding. | Excellent (stable in 9 M HCl) | [10][11][12] |
| Interlayer Interactions | Incorporating electron-donating groups softens the polarization of the imine bonds, strengthening interlayer π-π stacking and creating a more robust, layered structure that resists acid penetration. | High (stable in 12 M HCl) | [5][13] |
| Post-Synthetic "Locking" | The reversible imine linkage is chemically transformed into a highly stable, irreversible bond (e.g., quinoline, thiazole, benzoxazole) after the COF has been synthesized. | Exceptional (stable in strong acids, bases, and redox environments) | [1][9][10] |
| Steric/Hydrophobic Shielding | Monomers are designed with bulky or hydrophobic groups that create a protective, water-repelling environment around the imine linkage, hindering hydrolysis. | Moderate to High | [5][6] |
Q3: Can acidic conditions ever be beneficial for imine-linked COFs?
A: Paradoxically, yes. While excess acid in the presence of water is destructive, acid catalysis is crucial for the synthesis of imine-linked COFs.[8][14] Acetic acid is a common catalyst used in solvothermal synthesis.[15] Furthermore, a novel application involves using acid to temporarily protonate the imine linkages, which allows for the exfoliation of bulk COF powders into nanosheets.[16][17] This process, which relies on partial and reversible depolymerization/repolymerization, enables the solution-based processing of COFs into thin films for electronic and membrane applications.[16][17] The key is precise control over the acid concentration and minimizing the presence of water to favor protonation without extensive hydrolysis.
Experimental Protocols
Protocol 1: Standardized Acid Stability Assessment
This protocol provides a reliable method for quantifying the stability of your imine-linked COF.
-
Preparation: Activate a sample of your synthesized COF (approx. 50 mg) under vacuum or via solvent exchange to ensure the pores are clean. Record its initial PXRD pattern and perform a N₂ adsorption-desorption measurement to determine its initial surface area and pore volume.
-
Acid Exposure: Suspend the activated COF in 20 mL of the desired aqueous acid solution (e.g., 1 M HCl, 3 M HCl, etc.) in a sealed vial.
-
Incubation: Place the vial in an incubator or shaker at a controlled temperature (e.g., 25 °C or 50 °C).
-
Time-Point Sampling: At predetermined intervals (e.g., 6, 12, 24, and 48 hours), carefully decant the supernatant.
-
Washing & Drying: Wash the recovered COF powder thoroughly with deionized water until the filtrate is neutral (check with pH paper), followed by washing with a solvent like ethanol or acetone. Dry the sample under vacuum at 80-100 °C overnight.
-
Analysis: For each time point, acquire a PXRD pattern and perform a N₂ adsorption measurement.
-
Data Evaluation: Compare the PXRD peak intensities and positions to the initial pattern. A significant decrease in intensity or peak broadening indicates a loss of crystallinity. Plot the BET surface area as a function of time to quantify the rate of degradation.
References
-
Halder, A., Karak, S., Addicoat, M., et al. (2018). Ultra-stable imine-based covalent organic frameworks for sulfuric acid recovery: an effect of interlayer hydrogen bonding. Angewandte Chemie (International Edition), 57(20), 5797-5802. [Link]
-
Liu, Y., Ma, Y., Zhao, Y., et al. (2022). Chemical recycling of imine-linked covalent organic frameworks. Chemical Science, 13(3), 790-796. [Link]
-
Liu, X-H., Guan, X., Li, G-L., et al. (2018). Kinetic Fixation of Imine Bonds for Ultra-stable Crystalline Porous Aromatic Frameworks. Nature Communications Community. [Link]
-
ResearchGate. (n.d.). Application of imine-linked COFs as electrocatalysis. [Link]
-
Liu, X.-H., Guan, X., Li, G.-L., et al. (2018). Facile transformation of imine covalent organic frameworks into ultrastable crystalline porous aromatic frameworks. OSTI.GOV. [Link]
-
Zhang, Y., Chen, Z., Zhang, S., et al. (2023). Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society, 145(51), 27891–27901. [Link]
-
Evans, A. M., & Dichtel, W. R. (2024). Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. Materials, 17(14), 3181. [Link]
-
Lim, J. D., & Tan, T. T. Y. (2022). Imine and imine-derived linkages in two-dimensional covalent organic frameworks. Nanyang Technological University. [Link]
-
ResearchGate. (n.d.). Schematics of the stability-regulation strategies used in 2D imine-COFs. [Link]
-
National Institutes of Natural Sciences. (2015). Exploration of stable, crystalline, porous covalent organic frameworks. ScienceDaily. [Link]
-
Zhang, T., Chen, Z., Wang, S., et al. (2024). Designed Synthesis of Imine-Linked 2D Covalent Organic Frameworks with Enhanced Stability and Functionality. Chemistry of Materials. [Link]
-
BYJU'S. (2022). Imine Hydrolysis. [Link]
-
Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. [Link]
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ResearchGate. (n.d.). Synthesis of Imine-Based Covalent Organic Frameworks Catalyzed by Metal Halides and in Situ Growth of Perovskite@COF Composites. [Link]
-
Wang, C., Ma, R., Wang, Y., et al. (2022). Asymmetric Hydrophosphonylation of Imines to Construct Highly Stable Covalent Organic Frameworks with Efficient Intrinsic Proton Conductivity. Journal of the American Chemical Society, 144(22), 9994–10001. [Link]
-
ResearchGate. (n.d.). Imine-linked covalent organic frameworks: Recent advances in design, synthesis, and application. [Link]
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Royal Society of Chemistry. (n.d.). Gentle and Rapid Synthesis of Imine-Linked Covalent Organic Frameworks in Acetic Acid-Based Deep Eutectic Solvents. Green Chemistry. [Link]
-
Frontiers. (n.d.). Irreversible bonds for higher stability of COF materials in photocatalytic reactions. [Link]
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Burke, D. W., Sun, C., Castano, I., et al. (2019). Acid Exfoliation of Imine-linked Covalent Organic Frameworks Enables Solution Processing into Crystalline Thin Films. OSTI.GOV. [Link]
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Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
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Hanikel, N., Mohamed, M. H., Wagner, P., et al. (2023). Postsynthetic Transformation of Imine- into Nitrone-Linked Covalent Organic Frameworks for Atmospheric Water Harvesting at Decreased Humidity. Journal of the American Chemical Society, 145(13), 7545–7552. [Link]
-
Burke, D. W., Sun, C., Castano, I., et al. (2020). Acid Exfoliation of Imine-linked Covalent Organic Frameworks Enables Solution Processing into Crystalline Thin Films. Angewandte Chemie (International Ed. in English), 59(13), 5165–5171. [Link]
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PubMed. (2024). High Performance Memristors Based on Imine-Linked Covalent Organic Frameworks Obtained Using a Protonation Modification Strategy. [Link]
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Chinese Chemical Letters. (n.d.). Visible-light degradation of azo dyes by imine-linked covalent organic frameworks. [Link]
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ResearchGate. (n.d.). Visible-light degradation of azo dyes by imine-linked covalent organic frameworks. [Link]
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Royal Society of Chemistry. (n.d.). Solvothermal Depolymerization and Recrystallization of Imine- Linked Two-Dimensional Covalent Organic Frameworks. [Link]
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Kandambeth, S., Dey, K., & Banerjee, R. (2019). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Israel Journal of Chemistry, 58(9-10), 1019-1033. [Link]
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DSpace Repository. (n.d.). Synthesis and Characterization of Imine Linked-Covalent Organic Frameworks for Drug Control Release Studies. [Link]
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Gutzler, R., & Lotsch, B. V. (2021). Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Chemical Society Reviews, 50(3), 1645-1669. [Link]
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ResearchGate. (n.d.). a PXRD patterns (Cu Kα) of acid stability tests for COF-42 and COF-F6... [Link]
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ACS Publications. (2024). Green and Efficient Syntheses of a Series of Imine-Connected Covalent Organic Frameworks in Acetic Acid Solution. ACS Sustainable Chemistry & Engineering. [Link]
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Malik, F., Bogolub, I., Shcherban, N. D., et al. (2021). Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. ACS Applied Materials & Interfaces, 13(44), 52821–52828. [Link]
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MDPI. (2023). Dual-Response Photofunctional Covalent Organic Framework for Acid Detection in Various Solutions. [Link]
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ResearchGate. (2024). Analysis of COF-300 synthesis: probing degradation processes and 3D electron diffraction structure. [Link]
-
ResearchGate. (n.d.). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. [Link]
Sources
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Technical Support Center: Aggregation in Biphenyl-Based Fluorescent COFs
Welcome to the technical support center for researchers working with biphenyl-based fluorescent Covalent Organic Frameworks (COFs). This guide is designed to help you troubleshoot and prevent one of the most common challenges in the field: aggregation. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and extensive field experience to provide you with both the "how" and the "why" behind these experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What exactly is aggregation in the context of biphenyl-based fluorescent COFs?
Aggregation refers to the extensive, often irreversible, stacking of 2D COF layers through non-covalent interactions, primarily π-π stacking. While COFs are designed to be crystalline materials with ordered layers, uncontrolled aggregation leads to the formation of large, insoluble polycrystalline powders instead of well-dispersed nanoparticles or colloids.[1] This process is driven by the strong van der Waals forces between the large, flat aromatic surfaces of the biphenyl linkers and other π-conjugated systems within the framework.[2][3]
Q2: Why is aggregation a critical problem for my fluorescent COF experiments?
Aggregation is detrimental primarily because it leads to Aggregation-Caused Quenching (ACQ) . This phenomenon occurs when the close proximity of fluorophores in an aggregated state creates non-radiative decay pathways for the excited-state energy, effectively "turning off" the fluorescence.[4][5] The significant π-π stacking interaction between adjacent layers in 2D COFs is a major cause of ACQ, dissipating the excited-state energy as heat instead of light.[4][6] This severely diminishes the photoluminescence quantum yield (PLQY) and limits the utility of the COF in applications like sensing, bioimaging, and optoelectronics. Furthermore, aggregation leads to poor processability and dispersibility in solvents, hindering the fabrication of uniform films and membranes.[7][8]
Q3: What are the primary causes of aggregation during and after COF synthesis?
Aggregation can be traced back to several factors throughout the experimental workflow:
-
During Synthesis:
-
Rapid Polymerization Kinetics: If the covalent bond formation is too fast, it outpaces the reversible error-correction process needed for ordered crystal growth, leading to the rapid precipitation of amorphous, aggregated material.
-
Strong Interlayer π-π Interactions: The inherent planarity of biphenyl and other aromatic linkers promotes strong stacking, which is a thermodynamic driving force for aggregation.[3][9]
-
Poor Monomer Solubility: If monomers are not fully dissolved at the reaction temperature, it can lead to inhomogeneous nucleation and the formation of poorly crystalline aggregates.
-
Monomer Impurities: The presence of monofunctional impurities can act as "chain cappers," terminating crystal growth prematurely and leading to smaller, more aggregation-prone particles.[10][11]
-
-
Post-Synthesis:
-
Solvent Removal: During drying, capillary forces can pull the COF layers together, causing irreversible aggregation and pore collapse.
-
Inadequate Washing: Residual monomers or catalysts can act as "glue," promoting aggregation of the final product.
-
Q4: How can I detect and characterize aggregation in my COF sample?
A multi-technique approach is recommended:
-
Visual Inspection & Dispersibility Test: A simple test is to disperse the COF powder in a suitable solvent. A well-synthesized, non-aggregated COF should form a stable, colloidal suspension with minimal settling. Rapid precipitation is a clear sign of severe aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of particles in a suspension. Aggregated samples will show a large particle size distribution, often in the micron range, with a high polydispersity index (PDI).[12]
-
Scanning/Transmission Electron Microscopy (SEM/TEM): These imaging techniques provide direct visualization of the COF's morphology. Aggregated samples will appear as large, irregular clumps of particles, whereas well-controlled syntheses may yield discrete nanoparticles or uniform spheres.[5]
-
Solid-State NMR (SSNMR): Techniques like 13C SSNMR can provide insights into the stacking arrangement of COF layers. Different stacking motifs (e.g., eclipsed vs. staggered) can be identified, which can be correlated with the degree of aggregation.[1]
Troubleshooting Guide: From Synthesis to Application
This section addresses specific problems you may encounter and provides actionable solutions grounded in established scientific principles.
Problem 1: My synthesized COF precipitates immediately as a coarse, amorphous powder with poor fluorescence.
This is a classic sign of uncontrolled polymerization. The reaction is proceeding too quickly, preventing the system from reaching thermodynamic equilibrium and forming a crystalline, ordered framework.
Root Causes & Corrective Actions
| Corrective Action | Mechanism and Scientific Rationale |
| Reduce Monomer Concentration | Lowering the initial monomer concentration slows down the polymerization rate, allowing more time for the reversible bond formation and cleavage (error correction) that is essential for high crystallinity. This favors ordered growth over amorphous precipitation. |
| Optimize Temperature Profile | Instead of a constant high temperature, consider a "temperature-swing" or ramped heating approach. Starting at a lower temperature can promote the formation of initial crystalline nuclei, which then grow into larger, more ordered crystals as the temperature is slowly increased.[13] |
| Introduce a Modulator | For imine-based COFs, adding a competitive monofunctional amine like aniline can reversibly cap the reactive sites of the building blocks. This slows the overall reaction rate, promoting the growth of larger, higher-quality single crystals by favoring the thermodynamically stable crystalline product over kinetically trapped amorphous aggregates. |
| Select an Appropriate Solvent System | The choice of solvent is critical for controlling both monomer solubility and reaction kinetics. A mixture of solvents, such as 1,4-dioxane and mesitylene, is often used.[14] Dioxane helps dissolve the monomers, while mesitylene's higher boiling point provides a stable reaction temperature. Using greener solvents like γ-butyrolactone has also been shown to produce high-quality COFs.[15][16] A solvent system that keeps the growing COF particles suspended for longer can prevent premature precipitation.[7][8] |
Workflow: Optimizing Synthesis Conditions
Problem 2: My COF is crystalline but exhibits a low fluorescence quantum yield and poor dispersibility.
This issue points directly to strong interlayer π-π stacking and the resulting ACQ effect. While the framework has long-range order, the layers are too close, quenching the emission.
Strategies to Mitigate ACQ and Improve Dispersibility
The core principle here is to increase the distance between the fluorescent layers or alter their electronic interactions.
-
Linker Engineering (Bottom-Up Approach):
-
Introduce Steric Hindrance: Synthesize COFs using biphenyl linkers that have bulky side chains (e.g., alkyl, phenyl, or hydroxyl groups). These groups act as physical spacers, preventing the layers from packing too closely and thus reducing π-π interactions.[9]
-
Break Coplanarity: Use non-coplanar or "twisted" building blocks. A slight distortion between the phenyl groups in a linker can effectively disrupt the face-to-face stacking that causes quenching.[9][17]
-
Incorporate Saturated Linkers: A highly effective strategy is to replace aromatic linkers with saturated ones, like cyclohexane. This interrupts the π-conjugation between layers and significantly increases the interlayer distance, leading to record-high solid-state photoluminescence quantum yields (PLQYs) of up to 57%.[18]
-
-
Aggregation-Induced Emission (AIE) (Bottom-Up Approach):
-
Instead of fighting aggregation, leverage it. Use monomers that are themselves AIE luminogens (AIEgens) , such as those based on tetraphenylethylene (TPE).[19] These molecules are non-emissive when dissolved but become highly fluorescent upon aggregation.[5] The rigid COF structure restricts the intramolecular rotations of the AIEgen, blocking non-radiative decay channels and activating the radiative pathway.[5][19] This approach fundamentally changes the problem from preventing ACQ to promoting AIE.
-
-
Post-Synthetic Modification (PSM) (Top-Down Approach):
-
If you have an existing COF that aggregates, you can modify its surface. PSM involves covalently attaching new functional groups to the COF backbone after its initial synthesis.[20][21] By grafting bulky or charged moieties onto the pore walls or layer surfaces, you can introduce steric and/or electrostatic repulsion that overcomes the π-stacking forces, improving dispersibility and "recovering" some of the fluorescence.[22][23]
-
Experimental Protocol: Post-Synthetic Modification to Improve Dispersibility
This protocol provides a general framework for grafting amine-containing functional groups to an aldehyde-functionalized COF, a common PSM strategy.
-
Activation: Suspend the parent COF (e.g., 100 mg) in a suitable anhydrous solvent (e.g., 20 mL of THF) and sonicate for 15 minutes to ensure good dispersion.
-
Modification Reaction: Add a significant excess of the modifying agent (e.g., 10 equivalents of 3-aminopropanol) to the COF suspension.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (N2 or Ar) at a moderate temperature (e.g., 60-80 °C) for 24-48 hours with continuous stirring.
-
Purification: After cooling, collect the solid product by centrifugation. To remove unreacted reagents, wash the modified COF extensively. This is a critical step. A typical washing sequence is:
-
3x with THF
-
3x with Methanol
-
3x with Dichloromethane
-
-
Soxhlet Extraction: For complete purification, perform a Soxhlet extraction with a suitable solvent (e.g., ethanol) for 24 hours.[14]
-
Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 120 °C) for 12 hours to remove all residual solvent.
-
Characterization: Confirm successful modification using FT-IR (disappearance of aldehyde C=O stretch, appearance of new functional group peaks), solid-state NMR, and elemental analysis. Re-evaluate dispersibility and fluorescence properties.
References
-
Kuang, L., Wang, S., Wan, H., Chen, L., Wang, L., & Song, Y. (2023). Designing Fluorescent Covalent Organic Frameworks by Controlling Layer Spacing, Size of Aromatic Linker and Side Chains for Detection of Nitrofurazone. Advanced Optical Materials, 11(9), 2202975. [Link]
-
Gholami, F., & Khataee, A. (2022). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications, 58(1), 25-42. [Link]
-
Gholami, F., & Khataee, A. (2023). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications. [Link]
-
Chen, X., Gao, J., & Jiang, D. (2022). Fluorescent Covalent Organic Frameworks: A Promising Material Platform for Explosive Sensing. Frontiers in Chemistry, 10, 935532. [Link]
-
de la Peña Ruigómez, A., & van der Veen, M. A. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances, 2(6), 1887-1910. [Link]
-
Lim, W. Q., et al. (2022). Aggregated Structures of Two-Dimensional Covalent Organic Frameworks. ACS Materials Letters, 4(2), 349-355. [Link]
-
Wang, Y., et al. (2022). Facile post-synthesis of isomeric covalent organic frameworks via precise pore surface engineering. Chemical Communications, 58(21), 3466-3469. [Link]
-
Gao, Q., et al. (2023). Saturated Linkers in Two-Dimensional Covalent Organic Frameworks Boost Their Luminescence. Journal of the American Chemical Society, 145(26), 14263-14271. [Link]
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CCS Chemistry. (2025). Leveraging Conformational Locking to Synthesize Acylhydrazone-Linked Covalent Organic Frameworks with Aggregation-Induced-Emission Nodes. [Link]
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ResearchGate. (n.d.). Linker-regulated Imine-based Covalent Organic Frameworks Enable Dual-Mode Fluorescence Emission as Stable Internal Reference Signal. [Link]
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ResearchGate. (n.d.). Two strategies (bottom-up synthesis and postsynthesis modification) to introduce functional groups into COF structures. [Link]
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Karthik, C. S., et al. (2024). Fluorescent covalent organic frameworks – promising bioimaging materials. Materials Horizons. [Link]
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Mondal, B., et al. (2024). Aggregation Induced Emission-Based Covalent Organic Frameworks for High-Performance Optical Wireless Communication. Journal of the American Chemical Society. [Link]
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Royal Society of Chemistry. (n.d.). Linker engineering to regulate the fluorescence of hydrazone-linked covalent organic frameworks for the real-time visual detection of norfloxacin and multiple information encryption. [Link]
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Begum, S., et al. (2021). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers, 13(16), 2779. [Link]
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Royal Society of Chemistry. (n.d.). Aggregation-induced Emission-based Covalent Organic Frameworks for Sensing and Detection. [Link]
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Li, Y., et al. (2025). Boosting the brightness of aggregation-caused quenching chromophore-based covalent organic frameworks via energy level matching strategy. Nature Communications. [Link]
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Tovey, E., et al. (2021). Nature of the interactions determining the stacking motif of covalent organic frameworks. arXiv. [Link]
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ResearchGate. (n.d.). Covalent organic frameworks for fluorescent sensing: Recent developments and future challenges. [Link]
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ACS Applied Polymer Materials. (2023). Aggregation-Induced Emission of a Two-Dimensional Covalent Organic Framework for Molecular Recognition in Quantitative Metrics. [Link]
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ResearchGate. (2019). Temperature-Dependent and Aggregation-Breaking Strategy for Benzodifuran-Constructed Organic Solar Cells. [Link]
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Probing Defects in Covalent Organic Frameworks. (n.d.). PMC. [Link]
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Chemical Science. (n.d.). Total scattering reveals the hidden stacking disorder in a 2D covalent organic framework. [Link]
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Fluorescent Covalent Organic Frameworks: A Promising Material Platform for Explosive Sensing. (2022). PMC. [Link]
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Enabling Solution Processable COFs through Suppression of Precipitation during Solvothermal Synthesis. (2022). PubMed. [Link]
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ResearchGate. (n.d.). Importance of monomer purity for REMP. [Link]
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KAUST Repository. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. [Link]
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Synthesis of covalent organic frameworks using sustainable solvents and machine learning. (2026). ResearchGate. [Link]
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Temperature-Swing Synthesis of Highly Crystalline Covalent Organic Framework Films for Fast and Precise Molecular Separations. (2025). PubMed. [Link]
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Boosting the Brightness of Covalent Organic Frameworks by Integration of Dual-Docking Luminogens with Aggregation-Induced Emission Effect. (2025). PubMed. [Link]
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Aggregation induced emission fluorescent probes based on covalent organic frameworks for the detection of glutathione. (2025). PubMed. [Link]
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Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. (2024). RSC Publishing. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). PMC. [Link]
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Synthesis of a fluorescent analog of polychlorinated biphenyls for use in a continuous flow immunosensor assay. (1995). PubMed. [Link]
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Designing building blocks of covalent organic frameworks through on-the-fly batch-based Bayesian optimization. (2024). The Journal of Chemical Physics. [Link]
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ResearchGate. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. [Link]
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Polymer-Grade Bio-Monomers from Oleochemicals by Combining Homogeneous Catalysis and Selective Product Crystallization in an Integrated Process. (n.d.). MDPI. [Link]
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Technical Support Center: Optimizing Schiff Base Polymerization
Welcome to the technical support center for Schiff base polymerization. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of polyimine synthesis. As a self-validating system, this document explains the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively design robust polymerization reactions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to provide a solid understanding of the core principles governing Schiff base polymerization.
Q1: What is the fundamental mechanism of Schiff base polymerization?
Schiff base polymerization is a type of polycondensation reaction.[1][2] The core reaction involves the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone) to form an unstable intermediate called a carbinolamine or hemiaminal.[3][4][5] This intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine (or azomethine) linkage (-C=N-).[3][6] When bifunctional or polyfunctional amine and carbonyl monomers are used, this reaction proceeds in a stepwise manner to form a long-chain polymer, often called a polyimine or poly(Schiff base).[7]
Q2: Why is the removal of water so critical for achieving high molecular weight polymers?
The formation of the imine bond is a reversible, equilibrium-driven reaction.[3][4][6] Water is a byproduct of the condensation step.[1] According to Le Châtelier's principle, the presence of water in the reaction medium can drive the equilibrium backward, favoring the hydrolysis of the imine bond back to the amine and carbonyl reactants.[6][8] This prevents the formation of long polymer chains, resulting in low yields and low molecular weight oligomers.[1] Therefore, the continuous and efficient removal of water is arguably the most critical factor in successfully synthesizing high molecular weight polyimines.[1][8]
Q3: What are the most important reaction parameters to control?
Several parameters must be carefully controlled to achieve a successful polymerization:
-
Monomer Stoichiometry: Polycondensation reactions are highly sensitive to the balance of reactive functional groups. A near-perfect 1:1 molar ratio of amine to carbonyl groups is essential for achieving high molecular weights.[1][9]
-
Water Removal: As discussed, this is crucial for driving the reaction forward.[1][8]
-
pH/Catalysis: The reaction rate is highly pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal to catalyze the dehydration of the carbinolamine intermediate without excessively protonating the amine nucleophile, which would render it non-reactive.[8]
-
Solvent Choice: The solvent must solubilize the monomers and the growing polymer chains to prevent premature precipitation.[10][11] Its polarity can also influence reaction kinetics.[10]
-
Temperature and Time: These parameters affect the reaction rate and must be optimized to ensure the reaction goes to completion without causing unwanted side reactions or degradation.[12]
Q4: Which analytical techniques are essential for confirming successful polymerization?
A combination of techniques is required for comprehensive characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is the first and most direct method to confirm the reaction. Look for the appearance of a characteristic imine (-C=N-) stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the carbonyl (-C=O) stretch (around 1700 cm⁻¹) from the aldehyde/ketone monomer and the N-H bands of the primary amine.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure by showing the signal for the azomethine proton (-CH=N-) (typically δ 8-9 ppm in ¹H NMR) and the disappearance of the aldehyde proton signal (around δ 9-10 ppm).[15][16]
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is crucial for determining the molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer, confirming that a high molecular weight product has been formed rather than just oligomers.[15][16]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Diagram: Troubleshooting Workflow for Schiff Base Polymerization
This diagram outlines a logical decision-making process for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common polymerization issues.
Q: My polymer yield and/or molecular weight are consistently low. What's wrong?
This is the most common challenge and usually points to one of four key areas: equilibrium, stoichiometry, catalysis, or reaction conditions.
Answer:
-
Inefficient Water Removal: The reversible nature of the reaction is the primary culprit.[8] If water is not actively removed, the equilibrium will not shift sufficiently towards the polymer product, leading to short chains.
-
Solution: Employ azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3][8][17] This physically removes water from the reaction. Alternatively, for reactions at lower temperatures or with high-boiling solvents, add activated 3Å or 4Å molecular sieves directly to the reaction flask.[3][8][17]
-
-
Imprecise Stoichiometry: Step-growth polymerization requires an exact 1:1 molar ratio of the reacting functional groups (e.g., -NH₂ and -CHO).[1][7] Even a small imbalance will lead to one functional group being depleted while the other is still present on all chain ends, halting further polymerization and drastically limiting molecular weight.[9]
-
Suboptimal pH or Ineffective Catalysis: The reaction rate is highly pH-dependent.
-
Too Acidic (pH < 4): The amine nucleophile becomes fully protonated (R-NH₃⁺), making it non-nucleophilic and stopping the initial addition step.[8]
-
Too Basic/Neutral: The dehydration of the carbinolamine intermediate is slow, as this step is acid-catalyzed.[3][4][8]
-
Solution: Add a catalytic amount of a weak acid. Glacial acetic acid is commonly used.[18][20] The optimal pH is typically mildly acidic (around 4-5), which provides enough protons to catalyze dehydration without deactivating the amine.[8]
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Aromatic monomers, in particular, can be less reactive and require more forcing conditions.
-
Solution: Systematically optimize the reaction temperature and time.[12] Monitor the reaction's progress using a technique like TLC or by taking aliquots for FTIR analysis to check for the disappearance of the carbonyl peak. A typical protocol may involve refluxing for several hours (e.g., 2-10 hours).[8][13]
-
Table 1: Troubleshooting Low Yield & Molecular Weight
| Potential Cause | Underlying Reason | Recommended Solution(s) | Citations |
| Equilibrium | Reversible reaction; water byproduct causes hydrolysis. | Use a Dean-Stark trap with toluene; add 3Å/4Å molecular sieves. | [1][3][8][17] |
| Stoichiometry | Imbalance of functional groups terminates chain growth. | Purify monomers; use a high-precision balance for a 1:1 molar ratio. | [1][9][18] |
| Catalysis (pH) | Reaction rate is pH-dependent; amine can be deactivated. | Add a catalytic amount of a weak acid (e.g., acetic acid) to achieve pH 4-5. | [4][8][20] |
| Kinetics | Reaction has not proceeded to high conversion. | Increase reaction time and/or temperature; monitor progress via TLC or FTIR. | [12][13] |
Q: My product precipitates from the reaction, is an insoluble powder, or is a sticky oil that is difficult to handle and purify. How can I fix this?
Product insolubility is a major hurdle that can halt polymerization prematurely and complicate purification.
Answer:
-
Poor Solvent Choice: The most common cause is that while the monomers are soluble, the growing oligomers or the final polymer are not. This leads to premature precipitation, which physically stops the chain ends from finding each other and reacting further.
-
Solution: The choice of solvent is critical and directly influences the final polymer's properties.[10][21] Select a solvent that can dissolve both the monomers and the expected polymer. Aprotic polar solvents like THF, CH₂Cl₂, or DMF are often good starting points.[10][13][21] In some cases, a higher reaction temperature may be needed to keep the polymer in solution. Studies have shown that solvents like THF and CH₂Cl₂ can produce smooth, homogeneous polymer films, whereas protic solvents like methanol or ethanol may lead to brittle, opaque films due to phase separation during polymerization.[10][11]
-
-
Unintended Cross-linking: If one of your monomers has more than two functional groups, or if side reactions occur at high temperatures, you can form a cross-linked network polymer, which is inherently insoluble.
-
Solution: Carefully check the purity and structure of your monomers to ensure they are strictly bifunctional. If high temperatures are being used, try reducing the temperature to minimize potential side reactions.
-
-
Ineffective Purification Strategy: If the product is an oil, it may simply be a low molecular weight polymer that hasn't solidified.
-
Solution: Attempt to purify by washing with a non-polar solvent like hexane or petroleum ether to remove unreacted monomers.[8] For solid products, recrystallization is the most effective method.[8] This involves dissolving the crude polymer in a minimal amount of a good, hot solvent and then adding a cold, poor solvent to precipitate the purified polymer.
-
Table 2: Recommended Solvents for Schiff Base Polymerization
| Solvent | Type | Key Characteristics & Use Cases | Citations |
| Toluene | Non-polar, Aprotic | Excellent for azeotropic water removal with a Dean-Stark trap. | [8] |
| Ethanol (EtOH) | Polar, Protic | Good for dissolving many polar monomers; can yield high reaction rates. May cause phase separation. | [10][12] |
| Tetrahydrofuran (THF) | Polar, Aprotic | Good solvating power for many monomers and polymers; can produce smooth films. | [10][21] |
| Dichloromethane (CH₂Cl₂) | Polar, Aprotic | Similar to THF; often results in homogeneous polymer films with good mechanical properties. | [10][21] |
| Dimethylformamide (DMF) | Polar, Aprotic | High boiling point, excellent solvating power for rigid-rod polymers. | [13] |
Key Mechanisms & Protocols
Diagram: Acid-Catalyzed Schiff Base (Imine) Formation
This diagram illustrates the step-by-step mechanism, which forms the basis of the polymerization.
Caption: The mechanism of acid-catalyzed Schiff base formation.[3][4]
Experimental Protocol: General Solution Polycondensation
This protocol provides a robust starting point for the synthesis of a linear poly(Schiff base) using a diamine and a dialdehyde.
Materials:
-
Aromatic or Aliphatic Diamine (e.g., 1,4-phenylenediamine), 1.0 eq.
-
Aromatic or Aliphatic Dialdehyde (e.g., terephthalaldehyde), 1.0 eq.
-
Anhydrous Solvent (e.g., Toluene or DMF)
-
Catalyst (e.g., Glacial Acetic Acid)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask, condenser, Dean-Stark trap (if using toluene), magnetic stirrer, heating mantle.
Procedure:
-
Monomer Purity: Ensure both the diamine and dialdehyde monomers are pure. Recrystallize or distill if necessary. Dry them thoroughly in a vacuum oven.
-
Apparatus Setup: Assemble the reaction apparatus. If using a Dean-Stark trap, fill the side arm with toluene. Flame-dry the glassware under vacuum and backfill with an inert gas (N₂ or Ar) to create an anhydrous environment.
-
Monomer Dissolution: In the reaction flask, dissolve the dialdehyde monomer (1.0 eq) in the anhydrous solvent under an inert atmosphere. Begin stirring.
-
Amine Addition: In a separate flask, dissolve the diamine monomer (1.0 eq) in the same anhydrous solvent. Add this solution to the stirring dialdehyde solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DMF, a temperature of 120°C may be used).[13] If using a Dean-Stark trap, you will observe water collecting in the side arm as the reaction proceeds.
-
Monitoring: Allow the reaction to proceed for 4-24 hours. The formation of a colored, often yellow or orange, precipitate or a viscous solution indicates polymer formation.[21] Monitor the reaction by taking small aliquots and analyzing via TLC or FTIR. The reaction is complete when the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature. If the polymer has precipitated, collect it by vacuum filtration. If it remains in solution, pour the viscous solution into a large volume of a non-solvent (e.g., methanol or hexane) to precipitate the polymer.
-
Purification & Drying: Wash the collected polymer several times with the non-solvent to remove any unreacted monomers and the catalyst.[13] Dry the final polymer product under vacuum at an elevated temperature (e.g., 60-80°C) for at least 24 hours to remove all residual solvent.[13]
References
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Effect of temperature and time on the Schiff Base yield Reaction conditions - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). Retrieved March 7, 2024, from [Link]
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Schiff Base Reaction-Mechanism, Rxn setup and Application - YouTube. (2022, July 25). Retrieved March 7, 2024, from [Link]
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Polycondensation Reaction → Term - Lifestyle → Sustainability Directory. (2025, October 24). Retrieved March 7, 2024, from [Link]
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INTRODUCTION OF SCHIFF BASES - IIP Series. (n.d.). Retrieved March 7, 2024, from [Link]
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Synthesize and Characterization of Polyimine and Its Application for Removing Amoxicillin from Polluted Water - of DSpace. (n.d.). Retrieved March 7, 2024, from [Link]
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Screening of metal complex catalysts using bidentate Schiff base ligands for controlled cationic polymerization of vinyl ethers using in situ complexation method - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]
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Synthesis of Biodegradable Polymers: A Review on the Use of Schiff-Base Metal Complexes as Catalysts for the Ring Opening Polymerization (ROP) of Cyclic Esters - MDPI. (2020, July 18). Retrieved March 7, 2024, from [Link]
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Polymerization of Salen Schiff Base Reaction and Catalytic Transformations - Walsh Medical Media. (2022, July 13). Retrieved March 7, 2024, from [Link]
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Zhu, C., et al. (2017). Tuning the physical properties of malleable and recyclable polyimine thermosets: the effect of solvent and monomer concentration. RSC Advances, 7(82), 52083-52089. [Link]
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Tuning the physical properties of malleable and recyclable polyimine thermosets: the effect of solvent and monomer concentration - RSC Publishing. (2017, October 16). Retrieved March 7, 2024, from [Link]
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Schiff base - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
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Bio-based Solvents for Polyimide Synthesis in Space Applications | Plastics Engineering. (2024, March 8). Retrieved March 7, 2024, from [Link]
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Tailoring Cobalt(II) Schiff Base Photocatalysts for Enhanced LED-Induced Free Radical Polymerization | ACS Polymers Au. (2025, November 10). Retrieved March 7, 2024, from [Link]
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The synthesis of polyimines 4 in various solvents - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
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Removing water Formed during Reaction? - ResearchGate. (2017, February 17). Retrieved March 7, 2024, from [Link]
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How do I increase Schiff's base yield? | ResearchGate. (2015, May 7). Retrieved March 7, 2024, from [Link]
-
How can we control the polycondensation(step growth) polymerization? - ResearchGate. (2018, March 21). Retrieved March 7, 2024, from [Link]
-
Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating - PMC. (2022, October 27). Retrieved March 7, 2024, from [Link]
-
Synthesis and Characterization of New Polymeric-Schiff Bases and Their Complexes - SciSpace. (2022, December 31). Retrieved March 7, 2024, from [Link]
-
Emulsion Condensation Polymerization in Dispersed Aqueous Media. Interfacial Reactions and Nanoparticle Formation | Macromolecules - ACS Publications. (2013, November 11). Retrieved March 7, 2024, from [Link]
-
Cooperative effects of Schiff base binuclear zinc complexes on the synthesis of aliphatic and semi-aromatic polyesters - RSC Publishing. (2023, September 19). Retrieved March 7, 2024, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND SELECTIVITY STUDIES OF POLY(ACRYLAMIDE) INCORPORATING SCHIFF BASES. (n.d.). Retrieved March 7, 2024, from [Link]
-
Solvent recrystallization route to rapid synthesis of Schiff base polymers - DOI. (2025, November 7). Retrieved March 7, 2024, from [Link]
-
Polycondensation reactions - Farabi University. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of one-dimensional Schiff base polymers that contain an oligothiophene building block on the graphite surface - PubMed. (2015, April 27). Retrieved March 7, 2024, from [Link]
-
Polymer Microspheres Carrying Schiff-Base Ligands for Metal Ion Adsorption Obtained via Pickering Emulsion Polymerization - MDPI. (2024, July 13). Retrieved March 7, 2024, from [Link]
-
Stoichiometry of Polymer Complexes - SciSpace. (2012, March 7). Retrieved March 7, 2024, from [Link]
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Is stoichiometric imbalance in polymerization important if the process has an evaporation step? - Chemistry Stack Exchange. (2021, August 4). Retrieved March 7, 2024, from [Link]
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Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (n.d.). Retrieved March 7, 2024, from [Link]
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Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups - DergiPark. (n.d.). Retrieved March 7, 2024, from [Link]
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Troubleshooting Common Issues in Emulsion Polymerization Reactors - Jinzong Machinery. (2024, September 29). Retrieved March 7, 2024, from [Link]
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Characterization of Polymers Using FTIR: Techniques and Applications. (2023, August 14). Retrieved March 7, 2024, from [Link]
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Troubleshooting step growth polymerization : r/Chempros - Reddit. (2021, November 16). Retrieved March 7, 2024, from [Link]
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde - MDPI. (2023, December 18). Retrieved March 7, 2024, from [Link]
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Fabrication and Characterization of Efficient Resin of Schiff base as Active Antimicrobial Agent - Journal of Chemistry Letters. (n.d.). Retrieved March 7, 2024, from [Link]
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GPC-NMR Analysis for Polymer Characterisation - Intertek. (n.d.). Retrieved March 7, 2024, from [Link]
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(PDF) Polymer-Based Schiff Bases and Their Applications - ResearchGate. (2025, November 27). Retrieved March 7, 2024, from [Link]
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challenges in the scale-up synthesis of biphenyl dicarbaldehyde COFs
Technical Support Center: Scale-Up Synthesis of Biphenyl Dicarbaldehyde COFs
Status: Active Operator: Senior Application Scientist (Dr. H. Chen) Topic: Troubleshooting Scale-Up Challenges for BPDA-Based Imine COFs
Introduction: The "Gram-Scale" Barrier
Welcome to the technical support hub. If you are here, you have likely perfected your [1,1′-biphenyl]-4,4′-dicarbaldehyde (BPDA) COF synthesis in a 10 mL headspace vial, obtaining beautiful crystalline powder. However, upon moving to a 500 mL or 1 L jacketed reactor, your product has turned into an amorphous yellow solid with low surface area.
Scaling BPDA-based COFs is not merely about multiplying quantities; it is a battle against reaction kinetics and mass transfer . BPDA is a rigid, linear linker. Unlike smaller aldehydes, its solubility profile and the thermodynamics of its stacking require precise control over the error correction mechanism (the reversibility of imine bond formation).
This guide addresses the three critical failure points in scale-up: Loss of Crystallinity , Pore Collapse , and Incomplete Activation .
Module 1: The Crystallinity Crisis (Reaction Kinetics)
User Issue: "My small batch was highly crystalline (sharp XRD peaks). My large batch (5g+) is amorphous or shows broad, weak reflections."
Root Cause Analysis: In small sealed tubes, the static environment allows a slow, thermodynamic equilibrium where defective "kinetic" bonds break and reform into ordered "thermodynamic" crystals. In large stirred reactors, two things happen:
-
Mechanical Shear: Aggressive stirring can disrupt the weak non-covalent stacking (π-π interactions) required for nucleation.
-
Thermal Lag: Large volumes take longer to heat. If the ramp rate is too slow, oligomers precipitate early as amorphous solids before the "error correction" temperature is reached.
Troubleshooting Q&A
| Symptom | Probable Cause | Corrective Action |
| Amorphous Product | Rapid Precipitation: The reaction proceeded too fast, trapping defects. | Increase Modulator Concentration: Raise Acetic Acid (6M) loading by 1.5x. This slows the forward reaction and promotes reversibility (bond healing). |
| Broad XRD Peaks | Crystal Domain Size: Nucleation density was too high; many small crystals formed instead of fewer large ones. | Decrease Heating Ramp: Use a programmable ramp. Heat to 60°C (1h), hold (1h) to solubilize, then ramp to 120°C over 4 hours. |
| Insoluble Aggregates | BPDA Solubility: BPDA is less soluble than terephthalaldehyde. | Solvent Tuning: Shift from standard 1,4-dioxane to a o-Dichlorobenzene (o-DCB) / n-Butanol (1:1) mix. o-DCB improves BPDA solubility at high temps. |
Module 2: The Porosity Paradox (Activation)
User Issue: "My XRD looks good, but my BET surface area dropped from 2000 m²/g (small scale) to 600 m²/g (large scale)."
Root Cause Analysis: This is the "Capillary Collapse" phenomenon. In bulk quantities, the surface tension of evaporating solvents (especially high-boiling point solvents like o-DCB) exerts massive force on the pore walls. If the framework is not perfectly rigid, the pores collapse.
Protocol: Supercritical CO₂ (scCO₂) Activation
Standard vacuum drying is the enemy of scaled-up COFs.
Step-by-Step Workflow:
-
Solvent Exchange: Do NOT dry the wet cake after filtration. Immediately wash with THF, then exchange into anhydrous acetone or ethanol (soak 3x, 4 hours each).
-
Loading: Place the wet acetone-solvated COF into the scCO₂ chamber.
-
Liquid CO₂ Exchange: Flush with liquid CO₂ at 10°C/50 bar for 2 hours to remove acetone.
-
Supercritical Transition: Heat to 45°C (above the critical point of 31.1°C) and pressurize to 100 bar.
-
Depressurization: CRITICAL STEP. Vent slowly (over 1-2 hours) at constant temperature.
Why this works: scCO₂ has zero surface tension. It transitions from liquid to gas without a phase boundary, preventing the capillary forces that crush the pores.[1]
Module 3: Visualizing the Mechanism
To understand why your scale-up failed, you must visualize the Error Correction Pathway . The formation of a crystalline COF relies on the continuous breaking and reforming of imine bonds until the thermodynamically stable (crystalline) structure is locked in.
Caption: The "Error Correction" cycle. In scale-up, the system often gets trapped in the red "Amorphous" node because heat/mixing issues prevent the backward path (Hydrolysis) required to reach the green state.
Module 4: The "Gold Standard" Scale-Up Protocol
Target: 5.0 g Batch of BPDA-TAPB COF Vessel: 250 mL Pressure Reactor (Teflon-lined) or heavy-walled glass pressure vessel.
-
Monomer Dissolution (The "Hot Start"):
-
Charge BPDA (Linker A) and TAPB (Linker B) into the vessel.
-
Add solvent: o-DCB / n-Butanol (1:1 v/v) . Concentration: 0.05 M (lower concentration helps crystallinity).
-
Crucial Step: Sonicate for 15 mins to disperse monomers before adding the catalyst.
-
-
Catalyst Injection:
-
Add 6M Aqueous Acetic Acid . Ratio: 10% by volume of the total solvent.
-
Note: The water in the acid is vital for the reversibility shown in the diagram above.
-
-
Degassing (The Oxygen Factor):
-
Oxygen promotes oxidative decomposition of amines at high temps (darkening the product).
-
Perform 3x Freeze-Pump-Thaw cycles OR vigorous N₂ sparging for 30 mins.
-
-
The Thermal Profile:
-
Seal the vessel.
-
Stage 1: Ramp to 80°C over 1 hour. Hold for 2 hours (Pre-equilibrium).
-
Stage 2: Ramp to 120°C over 2 hours.
-
Stage 3: Hold at 120°C for 72 hours. Do not stir aggressively. Gentle agitation (50 rpm) is preferred to avoid shearing crystals.
-
-
Harvesting:
-
Filter hot. Wash with DMF, then THF, then Acetone.
-
Proceed immediately to scCO₂ activation (Module 2).
-
Module 5: Advanced Troubleshooting (FAQs)
Q: My COF is dark brown/black instead of yellow/orange.
-
A: This is oxidative degradation. Your degassing was insufficient, or your reactor leaked air at high temperature. BPDA-based imines are sensitive to oxidation. Ensure your reactor seals are Viton or PTFE, not standard rubber.
Q: Can I use mechanochemistry (Ball Milling) to scale up?
-
A: Yes, but with caveats.[2] Mechanochemistry (Liquid-Assisted Grinding) is faster (1 hour vs 3 days) but often yields lower crystallinity and surface area. It is excellent for applications where porosity is less critical (e.g., catalysis), but for gas storage, solvothermal remains superior. If milling, add p-toluenesulfonic acid (PTSA) as a solid catalyst to improve crystallinity [5].
Q: The yield is very low (<40%), but crystallinity is high. [3]
-
A: You have "overshot" the reversibility. The acid concentration might be too high, pushing the equilibrium back toward monomers. Reduce acetic acid concentration by 20% or extend the reaction time to 5 days.
References
-
Vardhan, H., et al. (2023).[4] Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Membranes. Link
-
Guo, L., et al. (2023).[2] Minute and Large-Scale Synthesis of Covalent-Organic Frameworks in Water. Chemistry of Materials. Link[2]
-
Diwakara, S. D., et al. (2021).[5] Synthesis of Side-Chain-Free Hydrazone-Linked Covalent Organic Frameworks through Supercritical Carbon Dioxide Activation. Organic Materials. Link
-
Yin, et al. (2025).[6] Advances in the Structural Design of Covalent Organic Frameworks for Direct Air Capture of CO2. Industrial & Engineering Chemistry Research. Link
-
Karak, S., et al. (2017). Constructing COFs from Flexible Linkers via Mechanochemistry. Journal of the American Chemical Society. Link
Sources
- 1. supercritical.appliedseparations.com [supercritical.appliedseparations.com]
- 2. pure.uva.nl [pure.uva.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting poor yields in 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde reactions
Topic: Troubleshooting Poor Yields in 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde Reactions Content Type: Technical Support Center (Tier 3 Engineering) Audience: Synthetic Chemists, COF/MOF Researchers[1]
Case ID: DDB-CHO-001 Status: Open Severity: High (Blocking COF/MOF ligand synthesis)[1][2]
Executive Summary
The synthesis of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (often abbreviated as DHBD or BPDA ) is a notorious bottleneck in the preparation of Covalent Organic Frameworks (e.g., TpBD-COFs).[1] While the starting material (4,4'-biphenol) is inexpensive, the formylation step frequently results in low yields (<30%) , incomplete mono-formylation , or the formation of an intractable black tar .
This guide addresses the failure points of the standard Duff Reaction when applied to biphenyl systems and provides a high-fidelity protocol using Trifluoroacetic Acid (TFA) to bypass solubility and reactivity limits.[1][2]
Part 1: Diagnostic Workflow
Before altering your chemistry, identify the specific failure mode using the logic tree below.[2]
Figure 1: Diagnostic logic for identifying the root cause of reaction failure.
Part 2: The Core Protocol (The "TFA Route")
The classic Duff reaction uses Acetic Acid (AcOH).[1][2] Stop using Acetic Acid for this substrate. Biphenol has poor solubility in AcOH, leading to heterogeneous mixtures that require high heat, which promotes polymerization (tar).[2] The TFA (Trifluoroacetic Acid) modification solubilizes the biphenol immediately and accelerates the ortho-attack, allowing for cleaner conversion.
Optimized Methodology
Scale: 10 mmol (approx. 1.86 g of 4,4'-biphenol)
| Reagent | Equivalents | Amount | Role |
| 4,4'-Biphenol | 1.0 | 1.86 g | Substrate |
| HMTA (Hexamethylenetetramine) | 4.0 - 6.0 | 5.6 - 8.4 g | Formylating Agent |
| TFA (Trifluoroacetic Acid) | Solvent | 20 - 30 mL | Solvent & Catalyst |
| HCl (3M - 4M) | Quench | 100 mL | Hydrolysis Agent |
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask under inert atmosphere (N₂), dissolve 4,4'-biphenol (1.0 eq) in TFA. The solution should be clear.
-
Addition: Add HMTA (solid) in portions at room temperature. Note: Exothermic reaction.[1][2] Do not add all at once.
-
Reflux: Heat the mixture to reflux (approx. 75-80°C) .
-
Hydrolysis (The Failure Point):
-
Cool the mixture to room temperature.
-
Pour the TFA mixture slowly into 3M/4M HCl (approx 100 mL).
-
CRITICAL: Heat this aqueous slurry to 60-80°C for 2-4 hours .
-
Why? The intermediate is a robust iminium salt.[1][2] Simply adding water precipitates the salt, not the aldehyde.[2] Acidic heat is required to cleave the C=N bond and release the C=O product.[1][2]
-
-
Isolation: Cool to RT. The product will precipitate as a yellow/brown solid.[1][2] Filter and wash copiously with water and cold ethanol.[1][2]
Part 3: Troubleshooting FAQs
Q1: I followed the protocol, but I isolated a "sticky" yellow solid that is impure by NMR. What happened?
Diagnosis: Incomplete Hydrolysis or Oligomer Trapping.[1][2] The "sticky" nature often comes from the breakdown products of HMTA (methylamines) trapped within the crystal lattice, or incomplete hydrolysis of the iminium intermediate. Corrective Action:
-
Extend Hydrolysis: Ensure the acidic quench step is heated (60°C) for at least 2 hours.
-
Purification: Recrystallize the crude solid.
Q2: My reaction turned into a black, insoluble stone (Tar). Can I save it?
Diagnosis: Polymerization (Resin Formation).[1][2][3] Phenol + Formaldehyde (generated in situ) + Acid + Heat = Bakelite-type phenolic resins.[1][2] This is irreversible. Prevention for Next Run:
-
Temperature Control: Do not exceed 90°C.
-
Concentration: Dilute the reaction. If using TFA, ensure the concentration of biphenol is <0.5 M. High concentration favors intermolecular cross-linking (tar) over intramolecular reaction.[2]
-
Atmosphere: Oxygen can promote radical polymerization at high temps; ensure a strict N₂ blanket.[1][2]
Q3: I have 50% starting material and 50% product. Why didn't it go to completion?
Diagnosis: Deactivation of the second ring.[1][2] Once the first formyl group is installed, it withdraws electrons, making the second ring less nucleophilic. The biphenyl system also twists, changing solubility.[2] Corrective Action:
-
Increase HMTA: Go up to 6.0 or 8.0 equivalents. HMTA is cheap; don't starve the reaction.[1][2]
-
Time: Run the reaction for 48 hours.
-
TFA is Key: If you used Acetic Acid, switch to TFA. The higher acidity of TFA activates the HMTA species (forming the reactive methyleneiminium ion) more effectively than acetic acid.[2]
Part 4: Analytical Verification
Verify your product using these specific NMR signatures. If these peaks are absent or shifted, you have the intermediate, not the product.[2]
1H NMR (DMSO-d6, 400 MHz):
-
Aromatic Region: Look for the specific coupling pattern of the 1,2,4-substituted ring (approx 7.0 - 8.2 ppm).
Data Table: Expected Properties
| Property | Value | Notes |
| Appearance | Yellow to Light Brown Powder | Dark brown/Black indicates oxidation or tar.[1][2] |
| Solubility | Soluble in DMSO, DMF, hot Acetone | Insoluble in Water, Hexanes.[2] |
| Melting Point | >250°C (Decomposes) | Often does not melt cleanly.[1][2] |
References
-
Duff Reaction Mechanism & TFA Modification
-
Application in COF Synthesis (TpBD)
-
General Troubleshooting of Formylation
Sources
enhancing the porosity of COFs synthesized from substituted biphenyls
Technical Support, Troubleshooting, and Methodologies for Substituted Biphenyl COFs
Welcome to the Technical Support Center. As application scientists and researchers push the boundaries of reticular chemistry, utilizing substituted biphenyls as building blocks has become a premier strategy for tuning the porosity, topology, and stability of Covalent Organic Frameworks (COFs). However, introducing steric bulk introduces complex thermodynamic and kinetic variables during synthesis and activation.
This guide is designed to provide drug development professionals and materials scientists with field-proven troubleshooting protocols, mechanistic insights, and validated standard operating procedures (SOPs) to maximize the Brunauer–Emmett–Teller (BET) surface area of your frameworks.
Troubleshooting Guide: Common Experimental Failures
Issue 1: Severe Loss of Porosity (Pore Collapse) Post-Activation
Symptom: Your powder X-ray diffraction (PXRD) shows an amorphous halo, and nitrogen sorption isotherms yield a BET surface area near zero (< 50 m²/g), despite using highly porous substituted biphenyl monomers.
Root Cause: You are dealing with a "fragile COF." During conventional vacuum drying, the evaporation of high-surface-tension trapped solvents (like water or THF) creates immense capillary forces. If your biphenyl linkers contain bulky substituents (e.g., long alkyl chains) that disrupt tight interlayer
-
Avoid activating with high surface tension solvents. Exchange the reaction solvent with a low surface tension solvent (e.g., perfluorohexane or absolute ethanol) prior to drying[1].
-
For highly sterically hindered frameworks, abandon thermal vacuum drying entirely and utilize Supercritical CO₂ (scCO₂) activation (See SOP 1).
Issue 2: Unexpected 2D Topology Instead of Target 3D Framework
Symptom: You designed a 3D COF using a tetrahedral node and a biphenyl strut, but structural analysis reveals a 2D layered topology (e.g., sql net). Root Cause: Unsubstituted biphenyl linkers experience negligible steric repulsion between their rings, allowing them to adopt a planar conformation (dihedral angle ~0°). This planarity thermodynamically favors 2D sheet formation[2]. Solution: Introduce ortho-substituents (such as -CH₃ or -OCH₃) to the biphenyl core. The steric repulsion between these groups forces the biphenyl rings to rotate against each other, locking the monomer into a twisted conformation with a dihedral angle of ~60°. This forced torsion acts as a stereoscopic node, driving the assembly into a 3D topology (e.g., pts or dia nets)[2].
Issue 3: Low Surface Area Due to Framework Interpenetration
Symptom: Your 3D COF crystallized successfully, but the BET surface area is drastically lower than theoretically calculated (e.g., 500 m²/g instead of 2500 m²/g). Root Cause: 3D COFs are highly susceptible to interpenetration, where multiple independent framework lattices grow within the void spaces of one another, severely reducing accessible pore volume[3]. Solution: Utilize the "steric hindrance strategy." By strategically placing bulky methoxy (-OCH₃) or methyl (-CH₃) groups on the biphenyl struts or tetrahedral knots, the thermodynamic penalty for lattices to weave through each other becomes too high. This yields a non-interpenetrated, mesoporous framework with maximized surface area[3][4].
Frequently Asked Questions (Mechanistic Insights)
Q: How exactly do ortho-substituents on biphenyl linkers control COF topology? A: Topology in reticular chemistry is dictated by the geometry of the building blocks. An unsubstituted biphenyl is essentially a linear, planar linker. However, when you add bulky groups to the ortho positions (2,2',6,6'), the steric clash between the substituents prevents the two phenyl rings from lying flat. The resulting twisted conformation fundamentally changes the linker from a 1D linear strut to a 3D directional node, forcing the growing polymer chain out of the 2D plane[2].
Figure 1: Steric-induced topological shift from 2D to 3D COFs via biphenyl dihedral angle control.
Q: Is there a trade-off between substituent bulkiness and BET surface area? A: Yes. While adding substituents like octyloxy (-OC₈H₁₇) chains can improve the chemical stability and hydrophobicity of the COF, they physically occupy space within the pore channels. Studies show that up to a certain threshold (e.g., a 50% feed ratio of substituted to unsubstituted linkers), the structural reinforcement maintains a high accessible pore volume. Beyond that threshold, the bulky chains begin to block the pores, leading to a precipitous drop in nitrogen uptake[1].
Data Center: Substituent Effects on COF Porosity
The following table summarizes the causal relationship between biphenyl substitution patterns, interpenetration, and the resulting BET surface areas based on recent reticular chemistry benchmarks.
| Biphenyl Linker Type | Substituent | Resulting Topology | Interpenetration Status | Typical BET Surface Area (m²/g) |
| Unsubstituted (BPTA) | None | 2D (sql net) | N/A (2D Stacking) | 500 – 1,000 |
| Ortho-methylated (BMTA) | -CH₃ (ortho) | 3D (pts net) | 7-fold Interpenetrated | 1,500 – 2,000[2] |
| Ortho-methoxylated | -OCH₃ (ortho) | 3D (dia net) | Non-interpenetrated | > 2,400[3][4] |
| Long-chain Alkyl | -O(CH₂)₇CH₃ | 2D / 3D | Varies | ~1,000 (Requires scCO₂)[1] |
Standard Operating Procedures (SOPs)
SOP 1: Supercritical CO₂ (scCO₂) Activation for Fragile COFs
To prevent capillary-induced pore collapse in sterically hindered, fragile COFs, the liquid-gas phase boundary must be bypassed during activation[1][4].
Step-by-Step Methodology:
-
Solvent Exchange: Decant the synthesis solvent (e.g., DMF/mesitylene) from the as-synthesized COF powder. Wash the powder with absolute ethanol (or acetone) and soak for 72 hours, replacing the solvent with fresh ethanol every 24 hours to remove all high-boiling oligomers and trapped synthesis solvents.
-
Loading: Transfer the ethanol-soaked COF into a porous sample holder and place it inside the scCO₂ critical point dryer chamber.
-
Purging: Seal the chamber and purge with liquid CO₂ at 10 °C for 15 minutes to completely displace the ethanol. Repeat the purge cycle 3 times over 6 hours.
-
Supercritical Transition: Seal the chamber and heat the system to 40 °C. The internal pressure will rise above 73.8 bar, pushing the CO₂ past its critical point (31.1 °C, 73.8 bar) into a supercritical fluid state. Maintain this state for 2 hours.
-
Isothermal Depressurization: Slowly vent the scCO₂ gas at a rate of 0.5 bar/min while maintaining the temperature at 40 °C. Critical Note: Rapid venting will cause mechanical shear forces that can fracture the crystalline domains.
-
Storage: Immediately transfer the activated, highly porous COF powder to an argon-filled glovebox for storage and subsequent BET analysis.
Figure 2: Decision matrix for COF activation to prevent capillary-induced pore collapse.
SOP 2: Multivariate Synthesis for Tuned Steric Hindrance
When a fully substituted biphenyl linker causes excessive pore blockage, a multivariate (mixed-linker) approach can optimize the balance between structural robustness and surface area[1].
Step-by-Step Methodology:
-
Molar Ratio Calculation: Calculate a combined 1.0 molar equivalent of your strut linkers, utilizing a 50:50 ratio of unsubstituted 4,4'-biphenyldiamine and substituted (e.g., 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diamine).
-
Pre-Mixing: Combine the mixed diamine linkers with the corresponding aldehyde node (e.g., 1,3,5-triformylbenzene) in a heavy-walled Pyrex tube.
-
Solvent & Catalyst Addition: Add a pre-mixed solvent system (typically a 1:1 v/v mixture of 1,4-dioxane and mesitylene) followed by the addition of aqueous 6M acetic acid as the catalyst.
-
Degassing: Submerge the tube in liquid nitrogen to freeze the mixture. Apply a high vacuum (< 10⁻² mbar) for 5 minutes, then isolate from the vacuum and thaw. Repeat this Freeze-Pump-Thaw cycle three times to remove all dissolved oxygen.
-
Polymerization: Flame-seal the Pyrex tube under a static vacuum. Place the sealed tube in an isothermal oven at 120 °C for 72 hours undisturbed to allow thermodynamic error-correction and crystallization.
-
Isolation: Cool to room temperature, break the seal, and isolate the precipitate via vacuum filtration before proceeding directly to SOP 1 (scCO₂ Activation).
References
- Structural Tailoring of Covalent Organic Frameworks with Steric Effects SciEngine
- Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks PMC (nih.gov)
- Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review Semantic Scholar
- Design, Synthesis, and Applications of Mesoporous Covalent Organic Frameworks CCS Chemistry
Sources
Technical Support Center: Strategies to Improve the Thermal Stability of Biphenyl-Based Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for biphenyl-based polymers. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with and aiming to enhance the thermal properties of these advanced polymers. Here, you will find in-depth answers to common questions, troubleshooting guides for experimental challenges, and detailed protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What defines the "thermal stability" of a biphenyl-based polymer and why is it critical?
A: Thermal stability refers to a polymer's resistance to decomposition at elevated temperatures.[1] It is a crucial property because it dictates the upper-temperature limit at which the material can be processed and used without significant degradation of its physical and chemical properties.[1] For biphenyl-based polymers, which are often selected for high-performance applications, high thermal stability is essential for ensuring reliability and longevity in demanding environments, such as in electronics, aerospace components, and advanced composites.[2] The degradation process can involve depolymerization, random chain scission, or the elimination of side groups, leading to a loss of molecular weight, mechanical strength, and overall integrity.[3]
Q2: How is the thermal stability of polymers experimentally measured and what are the key parameters?
A: The primary technique for measuring thermal stability is Thermogravimetric Analysis (TGA) .[4][5][6] TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen for inert thermal stability, or air for oxidative stability).[4][5]
Key parameters obtained from a TGA curve include:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Td5% or Td10%: The temperatures at which 5% or 10% mass loss has occurred, respectively. These are common metrics for comparing the relative stability of different polymers.[7]
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, identified from the peak of the derivative TGA (DTG) curve.[7]
-
Char Yield (or Residue): The percentage of mass remaining at the end of the experiment, which can indicate the formation of a thermally stable carbonaceous layer. A higher char yield is often associated with better flame resistance.[7][8]
Differential Scanning Calorimetry (DSC) is another important thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[9] It is used to determine thermal transitions like the Glass Transition Temperature (Tg) , which is the temperature where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10] While not a direct measure of decomposition, a higher Tg often correlates with a more rigid polymer structure, which can contribute to higher thermal stability.[10][11]
Troubleshooting Guide: Common Experimental Issues
Q3: My TGA results show a lower decomposition temperature for my biphenyl-based polymer than expected. What are the potential causes and solutions?
A: A lower-than-expected decomposition temperature can stem from several factors related to the polymer's chemical structure and purity.
Potential Causes & Troubleshooting Steps:
-
Low Molecular Weight: Polymers with lower molecular weight have a higher concentration of chain ends, which are typically less stable and can initiate degradation at lower temperatures.[12]
-
Troubleshooting: Optimize your polymerization conditions (monomer stoichiometry, reaction time, temperature) to target a higher molecular weight. Characterize the molecular weight using Gel Permeation Chromatography (GPC) to confirm success.
-
-
Residual Monomers, Solvents, or Catalysts: Trapped volatiles can evaporate during TGA, appearing as an initial mass loss at low temperatures and potentially catalyzing degradation pathways.[12]
-
Troubleshooting: Implement a rigorous purification protocol. This typically involves precipitating the polymer in a non-solvent, followed by extensive washing. Finally, dry the polymer sample under a high vacuum at an elevated temperature (well below its Tg) for an extended period to remove all residual volatiles.
-
-
Thermo-oxidative Degradation: If the TGA is performed in an air or oxygen-containing atmosphere, the polymer will undergo oxidation, which occurs at significantly lower temperatures than pyrolysis (thermal degradation in an inert atmosphere).[5]
-
Troubleshooting: To measure the intrinsic thermal stability of the polymer backbone, always perform TGA under an inert nitrogen atmosphere.[5] Comparing results from nitrogen and air runs can also provide valuable information about the material's oxidative stability.
-
-
Structural Defects or Weak Linkages: The presence of unintended, thermally weak linkages in the polymer backbone (e.g., aliphatic spacers instead of fully aromatic structures) can act as initiation points for degradation.
-
Troubleshooting: Re-examine your monomer synthesis and polymerization chemistry. Use spectroscopic techniques like NMR and FTIR to confirm the polymer structure and ensure the absence of undesirable functional groups.
-
Workflow for Troubleshooting Low Thermal Stability
Caption: Troubleshooting workflow for low thermal stability.
Strategies for Enhancing Thermal Stability
The thermal stability of biphenyl-based polymers is intrinsically linked to their molecular structure.[1][13] By strategically modifying the polymer architecture, researchers can significantly enhance its performance at high temperatures.
Q4: What molecular design strategies can be employed to increase the thermal stability of biphenyl-based polymers?
A: Several field-proven strategies focus on restricting the thermal motion of polymer chains and increasing the bond dissociation energies within the backbone.
Diagram of Key Enhancement Strategies
Caption: Key strategies for thermal stability enhancement.
-
Incorporate Bulky Side Groups: Attaching large, sterically hindering groups to the polymer backbone restricts rotational motion along the chain.[10][14][15] This increased rigidity raises the energy barrier for the conformational changes needed for degradation to begin, thus increasing both Tg and the decomposition temperature.[10][16]
-
Example: Synthesizing biphenyl-based polyesters or polyimides using monomers that contain bulky pendent groups like tert-butyl or fluorenyl moieties.[16]
-
-
Increase Intermolecular Interactions: Enhancing non-covalent forces between polymer chains, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, reduces chain mobility.[17][18][19] This makes it more difficult for chains to move apart and undergo scission, effectively increasing thermal stability.[20] The ordered microstructures resulting from these interactions can also improve heat transfer within the material.[21]
-
Introduce Cross-linking: Creating a three-dimensional covalent network significantly restricts the movement of polymer chains.[23] This strategy is highly effective because breaking down the polymer requires the cleavage of multiple covalent bonds, which demands a large amount of thermal energy. Aromatic cross-links are generally more effective than aliphatic ones for enhancing thermal stability due to the higher bond strength of the aromatic structures.[8]
-
Example: Including a tri-functional monomer during polymerization or using a post-polymerization reaction with a suitable cross-linking agent to form a network structure.[11]
-
-
Form Rigid Ladder-like Structures: Ladder polymers consist of two parallel backbone chains that are regularly interconnected by chemical bonds, resembling a ladder. This fused-ring structure results in exceptional rigidity and thermal stability.[24] The degradation of a ladder polymer requires the simultaneous cleavage of two bonds in the same ring, which is a statistically less probable event than the single-bond scission in a linear polymer.[25][26][27]
-
Example: Designing monomers that can undergo intramolecular cyclization reactions after polymerization to form a fused, ladder-type architecture.[25]
-
Data Summary: Impact of Stabilization Strategies
| Strategy | Typical Effect on Td5% | Typical Effect on Tg | Typical Effect on Char Yield | Key Consideration |
| Bulky Side Groups | Moderate Increase | Significant Increase | Minor Increase | May decrease solubility and processability. |
| Intermolecular Interactions | Moderate Increase | Moderate Increase | Minor to Moderate Increase | Dependent on the nature and density of interacting groups. |
| Aromatic Cross-linking | Significant Increase | Significant Increase | Significant Increase | Results in an insoluble and infusible thermoset material. |
| Ladder Structures | Very High Increase | Very High / Not Applicable | Very High Increase | Synthesis can be complex and challenging.[25] |
Experimental Protocols
Protocol 1: Standard Procedure for Thermogravimetric Analysis (TGA)
This protocol outlines the standard method for determining the thermal stability of a biphenyl-based polymer sample.
Apparatus & Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas supply
-
Microbalance
-
TGA sample pans (e.g., platinum or alumina)
-
Dry, purified polymer sample (5-10 mg)
Procedure:
-
Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's instructions. This is crucial for accurate and reproducible data.
-
Sample Preparation: Weigh approximately 5-10 mg of the finely powdered, dry polymer sample directly into a clean, tared TGA pan. Record the exact mass.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.
-
Purge the system for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Program the instrument to heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature well above the expected decomposition (e.g., 800-900°C).[4]
-
-
Data Acquisition: Start the experiment and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the Td5% and Td10% values from the curve.
-
Calculate the first derivative of the mass loss curve (DTG curve) to find the Tmax.
-
Record the final mass percentage at the end of the run as the char yield.
-
Protocol 2: Synthesis of a Thermally Enhanced Biphenyl-Based Polyester via Incorporation of Bulky Groups
This protocol describes a two-step melt polycondensation method to synthesize a polyester, incorporating a bulky biphenyl monomer to enhance thermal stability. This example uses dimethyl 4,4'-biphenyldicarboxylate and a diol containing a bulky side group.
Monomers & Reagents:
-
Dimethyl 4,4'-biphenyldicarboxylate
-
9,9-Bis(4-(2-hydroxyethoxy)phenyl)fluorene (a diol with a bulky fluorenyl group)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
High-purity nitrogen gas
Procedure:
-
Ester Interchange (First Stage):
-
Charge the reaction vessel with dimethyl 4,4'-biphenyldicarboxylate, a molar excess of the fluorene-containing diol (e.g., 1.2-2.2 molar equivalents), and a catalytic amount of zinc acetate.
-
Equip the vessel with a mechanical stirrer, a nitrogen inlet, and a condenser for methanol removal.
-
Heat the mixture under a slow stream of nitrogen, gradually increasing the temperature from 150°C to 220°C over 2-3 hours.
-
Methanol will be evolved as the transesterification reaction proceeds. Continue heating until ~90% of the theoretical amount of methanol has been collected.
-
-
Polycondensation (Second Stage):
-
Add a catalytic amount of antimony trioxide to the reaction mixture.
-
Gradually increase the temperature to 270-290°C.
-
Simultaneously, slowly reduce the pressure to below 1 torr (133 Pa) over about 1 hour.
-
Continue the reaction under high vacuum and high temperature for 3-4 hours to remove the excess diol and drive the polymerization to completion. The viscosity of the melt will increase significantly.
-
-
Polymer Isolation and Purification:
-
Cool the reactor under nitrogen and extrude or dissolve the resulting polymer.
-
Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it thoroughly with methanol.
-
Dry the final polymer product in a vacuum oven at 120°C until a constant weight is achieved.
-
-
Characterization:
-
Confirm the structure using ¹H NMR and FTIR spectroscopy.
-
Determine the molecular weight using GPC.
-
Evaluate the thermal stability (Td5%, char yield) and Tg using TGA and DSC as described in Protocol 1. The resulting polymer is expected to show a significantly higher Tg and Td5% compared to a similar polyester made with a flexible, non-bulky diol like ethylene glycol.
-
References
- Characterization of Polymers Using TGA. PerkinElmer.
- Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- The Characterization of Polymers Using Thermal Analysis. AZoM.
- Polymer Thermal Transitions & Crystallinity. Fiveable.
- Thermogravimetric Analysis (TGA)
- ADMET polymerization of bio-based biphenyl compounds. RSC Publishing.
- The role of intermolecular interactions on melt memory and thermal fractionation of semicrystalline polymers.
- Synthesis of biphenyl polyesters derived from divanillic acid, and their thermal and mechanical properties.
- Thermal Characteriz
- The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PMC.
- The role of intermolecular interactions on melt memory and thermal fractionation of semicrystalline polymers. The Journal of Chemical Physics.
- Revealing the pyrolysis behavior of 5-5′ biphenyl-type lignin fragment. Part I: A mechanistic study on fragmentation via experiments and theoretical calculation.
- Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone).
- High thermal conductivity biphenyl-type polyester with photochromism, thermo-responsive, and shape memory performance. PubMed.
- Effect of intermolecular interactions on the glass transition temperature of chemically modified alternating polyketones. University of Groningen Research Portal.
- The effect of strong intermolecular and chemical interactions on the compatibility of polymers. Russian Chemical Reviews.
- How does Cross-Linking Effect the Thermal Stability of Polyisoprene.
- How Crosslinking Improves Thermal and Mechanical Stability.
- From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. Semantic Scholar.
- Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers. DTIC.
- Bulky Rigid Substituent to Enhance the Chain Mobility of Cellulose for Bio‐Degradable Thermoplastics.
- Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymer. Research Collection, ETH Zurich.
- Biphenyl-Based High Thermal Conductivity Films with Intrinsic Self-Healing Properties.
- Effect of Biphenyl, Acetylene and CO2 Addition on Benzene Pyrolysis at Intermediate Temper
- Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. RSC Publishing.
- Dependence of Thermal Stability of Polymers on Their Chemical Structure.
- Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents. RSC Publishing.
- Effect of biphenyl groups on the properties of poly(fluorenylidene piperidinium)
- Thermodynamic synthesis of solution processable ladder polymers. PMC, NIH.
- Mechanisms of thermal degradation of polymers.
- Thermal degradation kinetics of aromatic ether polymers.
- Technical Support Center: Enhancing the Thermal Stability of m-Phenylene Based Polymers. Benchchem.
- Effects of crosslinking on thermal and mechanical properties of polyurethanes. Wiley Online Library.
- Design, Synthesis, and Characterization of Ladder-Type Molecules and Polymers. Journal of the American Chemical Society.
- Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. MDPI.
- Pyrolysis of Biphenylene. Journal of the American Chemical Society.
- Thermal Stability of Polymers: Why Some Degrade Faster Than Others.
- THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV.
- Ladder polymers.
- Pyrolysis mechanism and thermal degradation kinetics of poly(bisphenol A carbonate)-based polymers originating in waste electric and electronic equipment. King Fahd University of Petroleum & Minerals.
- Thermodynamic synthesis of solution processable ladder polymers. Hamad Bin Khalifa University.
- Theoretical study on the hygrothermal aging characteristics of F-SiO2 doped biphenyl epoxy resin. Taylor & Francis Online.
- Thermodynamic synthesis of solution processable ladder polymers. RSC Publishing.
- Effects of ortho Functional Groups on the Thermo-Oxidative Cross-Linking Process and Gas Separation Properties of Phenolphthalein-Based Polyimides.
- A Study of the Influential Factors Regarding the Thermal Stability of Polymeric M
- Structural effects of phenols on the thermal and thermo-oxidative degrad
- Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Semantic Scholar.
Sources
- 1. Thermal Stability of Polymers: Why Some Degrade Faster Than Others [eureka.patsnap.com]
- 2. Effect of biphenyl groups on the properties of poly(fluorenylidene piperidinium) based anion exchange membranes for applications in water electrolyzer ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00210A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04206A [pubs.rsc.org]
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- 9. nexus-analytics.com.my [nexus-analytics.com.my]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
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- 19. research.rug.nl [research.rug.nl]
- 20. The effect of strong intermolecular and chemical interactions on the compatibility of polymers - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 21. High thermal conductivity biphenyl-type polyester with photochromism, thermo-responsive, and shape memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Thermodynamic synthesis of solution processable ladder polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]
avoiding side reactions in the synthesis of functional porous materials
Current Status: ● Operational | Queue Load: Normal Operator: Senior Application Scientist (Ph.D., Materials Chemistry)
Welcome to the Synthesis Troubleshooting Hub
You are accessing the Tier-3 technical guide for avoiding side reactions in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Unlike standard protocols that simply list "what to do," this guide focuses on causality —why your reaction failed and how to engineer the kinetics and thermodynamics to prevent it.
TICKET #101: The "Gel Problem" (Rapid Precipitation)
User Report: “I’m trying to synthesize a Zr-based MOF (UiO-66 derivative). Instead of crystals, I get an immediate white amorphous gel upon mixing. Yield is high, but BET surface area is <50 m²/g.”
Diagnostic: Uncontrolled Nucleation (Kinetic Trap)
The side reaction here is not a chemical impurity but a kinetic phase impurity . The coordination bond between Zr⁴⁺ and the carboxylate linker is too strong and forms too fast. You are witnessing "catastrophic nucleation" where the metal-linker exchange rate is near zero, preventing the error correction required to form an ordered lattice.
The Fix: Competitive Coordination (Modulation)
You must introduce a modulator —a monocarboxylic acid (e.g., Acetic Acid, Benzoic Acid) that competes with your dicarboxylate linker. This creates a reversible equilibrium, slowing down nucleation and allowing the system to "heal" defects.
Mechanism of Action:
-
Fast Step: Modulator caps the Zr-cluster (preventing linker binding).
-
Slow Step: Linker displaces the modulator (thermodynamically favored).
-
Result: Controlled crystal growth.
Figure 1: The Modulator Effect. Direct mixing leads to kinetic trapping (Amorphous). Modulators create a capped intermediate, enforcing slow, reversible exchange to yield crystals.
Protocol: Modulated Synthesis of UiO-66
Standardized for 20mL scintillation vial.
-
Dissolution: Dissolve ZrCl₄ (0.54 mmol) in 10 mL DMF.
-
Modulator Addition (Critical): Add Acetic Acid (AA) or Benzoic Acid (BA) .
-
Rule of Thumb: Use 30–50 equivalents relative to Zr.
-
Why? See Table 1 below regarding pKa matching.
-
-
Linker Addition: Add Terephthalic Acid (0.54 mmol). Sonicate until clear.
-
Reaction: Heat at 120°C for 24 hours (static).
-
Wash: Centrifuge, wash with DMF (3x) then Methanol (3x) to remove the modulator.
Table 1: Modulator Selection Guide
| Modulator | pKa | Binding Strength | Effect on Nucleation | Recommended Use |
|---|---|---|---|---|
| TFA | 0.23 | Very Weak | Minimal slowing | Large scale, low defect |
| Formic Acid | 3.75 | Weak | Moderate slowing | General purpose |
| Acetic Acid | 4.76 | Medium | Good slowing | High crystallinity |
| Benzoic Acid | 4.20 | Strong (Bulky) | Very slow | Large single crystals |
TICKET #202: The "Brick Dust" Issue (COF Amorphization)
User Report: “Synthesizing a Schiff-base COF (TAPB-PDA). The powder X-ray diffraction (PXRD) is flat. No peaks. It looks like brick dust.”
Diagnostic: Irreversible Bond Formation
Unlike MOFs, COFs are purely organic. The formation of the imine bond (-C=N-) must be reversible to allow error correction. If the reaction is too fast or water is removed too aggressively, the "side reaction" is the formation of a disordered polymer network rather than a crystalline framework.
The Fix: Thermodynamic Water Equilibrium
You are likely driving the reaction forward too hard. You need to keep the reaction in the "Reversibility Window."
-
Mechanism: The reaction produces water. If you remove water instantly, the reaction locks into the first bond it forms (often wrong). By keeping a trace of water (or adding aqueous catalyst), you allow the bond to hydrolyze (break) and reform in the correct, thermodynamically stable position.
Figure 2: COF Error Correction. The transition from amorphous to crystalline requires the reaction to be reversible. Water and acid catalyst enable the "Unlocking" of incorrect bonds.
Protocol: Thermodynamic Control for Imine COFs
-
Solvent System: Use a mixture of Mesitylene/Dioxane (1:1).
-
Why? Mesitylene is non-polar (solubilizes the backbone), Dioxane is polar (solubilizes the catalyst).
-
-
Catalyst: Add 0.1 mL of 6M Aqueous Acetic Acid .
-
Crucial Detail: Do not use glacial acetic acid. The water in the 6M solution is necessary for the reversibility mechanism described above.
-
-
Freeze-Pump-Thaw: Degas the tube thoroughly (3 cycles) and seal under vacuum. Oxygen causes oxidative side reactions of the amine monomers (darkening of product).
-
Heating Profile: Heat at 120°C for 72 hours (3 days).
-
Note: COFs crystallize slower than MOFs. Do not rush.
-
TICKET #303: Pore Collapse (Activation Failure)
User Report: “My MOF looked crystalline on PXRD, but after drying in a vacuum oven, the peaks broadened, and the surface area is near zero.”
Diagnostic: Capillary Stress
This is a physical side reaction. When liquid solvent evaporates from a nanopore, it creates a meniscus. The surface tension exerts massive capillary forces (Laplace pressure) on the pore walls, crushing the framework.
The Fix: Supercritical CO₂ (scCO₂) Drying
You must bypass the liquid-to-gas phase transition. Supercritical CO₂ has zero surface tension, eliminating capillary stress.
Figure 3: Activation Workflow. The critical path involves exchanging high-boiling DMF for Ethanol, then Ethanol for CO2, ensuring no capillary forces crush the pores.
Protocol: Solvent Exchange & scCO₂ Drying
-
DMF Removal: Soak crystals in anhydrous ethanol for 3 days, replacing solvent every 8 hours.
-
Verification: Check the supernatant by NMR. If DMF peaks persist, continue soaking. Residual DMF causes pore blockage.
-
-
scCO₂ Loading: Transfer ethanol-soaked crystals to the dryer. Do not let them dry out in air!
-
Exchange: Flow liquid CO₂ at 10°C/50 bar for 2 hours to displace ethanol.
-
Critical Point: Raise temperature to 40°C and pressure to 100 bar (Supercritical state). Hold for 1 hour.
-
Bleeding: Slowly vent the gas (rate < 0.5 bar/min).
References
-
Modulated Synthesis Mechanism: Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals."[1] Chemistry – A European Journal, 2011.[1] [1]
-
COF Thermodynamic Control: Smith, B. J., & Dichtel, W. R. "Mechanistic studies of two-dimensional covalent organic frameworks." Journal of the American Chemical Society, 2014.
-
Supercritical Activation: Mondloch, J. E., et al. "Destruction of Metal-Organic Frameworks during Activation and the Improvement of Surface Area by Supercritical CO2 Drying." Materials Horizons, 2014.
-
Defect Engineering: Lillerud, K. P., et al. "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66." Chemistry of Materials, 2016.[2][3]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Biphenyl Linkers: A Comparative Analysis of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Introduction: The Architectural Elegance of Biphenyl Linkers in Advanced Materials
In the realm of materials science and drug development, the rational design of molecular building blocks is paramount to achieving desired functionality. Among these, biphenyl-based linkers have emerged as a cornerstone in the construction of sophisticated architectures such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and high-performance polymers. Their rigid, planar, and tunable nature allows for precise control over the resulting material's properties, including porosity, stability, and electronic characteristics.
This guide provides an in-depth comparison of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, a bifunctional linker of significant interest, with other notable biphenyl linkers. We will explore how subtle variations in functional groups and their positions on the biphenyl core can dramatically influence the performance of the final material. This analysis is grounded in experimental data and established protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal biphenyl linker for their specific application.
Featured Linker: 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is a versatile organic linker characterized by a biphenyl core functionalized with two hydroxyl (-OH) and two aldehyde (-CHO) groups. This specific arrangement of functional groups imparts a unique combination of reactivity and structural control, making it a valuable component in the synthesis of advanced materials.
The aldehyde groups readily participate in condensation reactions, most notably with amines to form stable imine linkages, a cornerstone of COF chemistry. The hydroxyl groups, on the other hand, can act as hydrogen bond donors, influencing the packing and stability of the resulting framework. They can also serve as coordination sites for metal ions or as reactive handles for post-synthetic modification.
Comparative Analysis with Alternative Biphenyl Linkers
The true value of a molecular linker is best understood through comparison. Here, we evaluate 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde against a selection of other widely used biphenyl linkers, highlighting the impact of their distinct functionalities on material properties.
The Dicarboxylic Acid Analogue: 4,4'-Biphenyldicarboxylic Acid (BPDC)
One of the most common biphenyl linkers, 4,4'-biphenyldicarboxylic acid (BPDC), replaces the aldehyde and hydroxyl groups with carboxylic acid moieties. This seemingly small change has profound implications for its application, primarily in the synthesis of MOFs.
Key Differences and Performance Implications:
-
Coordination Chemistry: Carboxylic acids are excellent coordinating groups for a wide range of metal ions, leading to the formation of robust and often highly porous MOFs.[1] The dicarboxylate linker can bridge multiple metal centers, creating diverse and stable network topologies.
-
Porosity and Surface Area: MOFs derived from BPDC often exhibit high surface areas. For instance, a nickel-based MOF synthesized with BPDC (Ni-BPDC-MOF) displayed a specific surface area of 311.99 m²/g.[1] This high porosity is crucial for applications in gas storage and separation.
-
Applications: BPDC-based MOFs have shown significant promise in various fields. The Ni-BPDC-MOF, for example, has been investigated as a high-performance supercapacitor material, demonstrating a specific capacitance of 488 F/g.
| Property | 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde | 4,4'-Biphenyldicarboxylic Acid (BPDC) |
| Primary Application | Covalent Organic Frameworks (COFs) | Metal-Organic Frameworks (MOFs) |
| Reactive Groups | Aldehyde, Hydroxyl | Carboxylic Acid |
| Bonding | Imine (with amines) | Coordination (with metals) |
| Example Material | Imine-linked COFs | Ni-BPDC-MOF |
| Reported Surface Area | Varies with co-monomer | 311.99 m²/g (Ni-BPDC-MOF)[1] |
| Key Application | Catalysis, Sensing | Supercapacitors, Gas Storage[1] |
The Dialdehyde Analogue: 4,4'-Biphenyldicarboxaldehyde
This linker shares the dialdehyde functionality with our featured molecule but lacks the hydroxyl groups. This allows for a direct assessment of the role of the hydroxyl groups in the resulting materials.
Key Differences and Performance Implications:
-
Interlayer Interactions: The absence of hydroxyl groups in 4,4'-biphenyldicarboxaldehyde eliminates the potential for strong interlayer hydrogen bonding that can be present in COFs synthesized from its hydroxylated counterpart. This can affect the stacking and stability of the 2D layers in a COF.
-
Solubility and Reactivity: The hydroxyl groups can influence the solubility of the linker and the kinetics of the imine formation reaction.
-
Post-Synthetic Modification: The lack of hydroxyl groups removes a potential site for post-synthetic modification, limiting the ability to tune the properties of the final material after its initial synthesis.
-
Performance in COFs: COFs synthesized from 4,4'-biphenyldicarboxaldehyde have demonstrated high surface areas. For example, a COF synthesized with 1,3,5-tris-(4-aminophenyl)triazine (TAPT) exhibited a BET surface area of 2352 m²/g.[2]
The Positional Isomer: 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde
The positioning of functional groups can have a significant impact on the geometry and properties of the resulting material. Comparing our featured linker with its isomer, 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, provides valuable insights into this structural effect.
Key Differences and Performance Implications:
-
Chelation and Catalysis: The ortho positioning of the hydroxyl and aldehyde groups in 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde creates a salicylaldehyde-type moiety. This arrangement is well-suited for forming stable "salen"-type complexes with metal ions when reacted with diamines.[3] These salen-COFs can act as robust, heterogeneous catalysts for various organic transformations, such as electrocatalytic oxygen evolution reactions.[3]
-
Framework Geometry: The change in the substitution pattern can influence the bond angles and the overall geometry of the resulting framework, which in turn affects the pore size and shape.
-
Luminescence: The intramolecular hydrogen bonding in the salicylaldehyde unit can lead to unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which can be harnessed for sensing applications.
Experimental Protocols
To provide a practical context for the application of these linkers, we present detailed, step-by-step methodologies for the synthesis of representative materials.
Protocol 1: Solvothermal Synthesis of an Imine-Linked COF
This protocol describes a general method for the synthesis of imine-linked COFs, which can be adapted for dialdehyde biphenyl linkers such as 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
Materials:
-
Biphenyl dialdehyde linker (e.g., 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde) (1.0 equiv)
-
Amine linker (e.g., p-phenylenediamine) (1.0 equiv)
-
Solvent mixture (e.g., n-butanol/acetic acid/water)[4]
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add the biphenyl dialdehyde linker and the amine linker.
-
Add the solvent mixture to the tube. A typical ratio could be a mixture of n-butanol, acetic acid, and water.[4]
-
The tube is then flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.
-
The sealed tube is placed in an oven and heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3-7 days).
-
After cooling to room temperature, the solid product is collected by filtration.
-
The collected solid is washed sequentially with an appropriate solvent (e.g., anhydrous acetone, THF) to remove any unreacted monomers and impurities.
-
The purified COF powder is then dried under vacuum at an elevated temperature (e.g., 150 °C) to afford the final porous material.
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The use of elevated temperatures in a sealed vessel provides the necessary energy to overcome the activation barrier for the reversible imine formation, while also promoting the growth of a crystalline, ordered framework over an amorphous polymer.
-
Acid Catalyst: The acetic acid acts as a catalyst for the imine condensation reaction, accelerating the formation and cleavage of the imine bonds, which is crucial for the error-correction mechanism that leads to a crystalline product.
-
Solvent System: The choice of solvent is critical. A mixture of a less polar solvent with a protic, acidic component often provides the optimal environment for both monomer solubility and the dynamic covalent chemistry required for COF formation.[4]
Diagram of COF Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of an imine-linked COF.
Protocol 2: Hydrothermal Synthesis of a BPDC-Based MOF (Ni-BPDC-MOF)
This protocol details the synthesis of a nickel-based MOF using 4,4'-biphenyldicarboxylic acid (BPDC).[1][5]
Materials:
-
4,4'-Biphenyldicarboxylic acid (BPDC) (0.149 g)[1]
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (0.096 g)[1]
-
N,N-Dimethylformamide (DMF) (20 mL)[1]
-
Teflon-lined stainless steel autoclave (50 mL)
Procedure:
-
Dissolve 0.149 g of BPDC and 0.096 g of nickel(II) nitrate hexahydrate in 20 mL of DMF in a beaker with continuous stirring. The molar ratio of the organic linker to the metal salt is 3:2.[1]
-
Transfer the resulting solution to a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 180 °C for 10 hours.[1][5]
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the light green precipitate by centrifugation.
-
Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 120 °C for 24 hours to activate the MOF.[5]
Causality Behind Experimental Choices:
-
Hydrothermal/Solvothermal Synthesis: This method utilizes elevated temperature and pressure to facilitate the coordination reaction between the metal ions and the organic linker, leading to the formation of a crystalline MOF structure.
-
DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic linker and the metal salt. It can also act as a modulator in MOF synthesis, influencing the crystal growth.
-
Activation Step: The final heating under vacuum is crucial to remove the solvent molecules from the pores of the MOF, making the internal surface area accessible for applications such as gas adsorption or catalysis.
Diagram of MOF Synthesis Workflow:
Caption: Workflow for the hydrothermal synthesis of a BPDC-based MOF.
Conclusion and Future Outlook
The choice of a biphenyl linker is a critical decision in the design of advanced materials. As we have demonstrated, subtle modifications to the functional groups and their substitution patterns can lead to vastly different material properties and applications. 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde stands out as a linker with significant potential for creating functional COFs, particularly for applications requiring hydrogen bonding or post-synthetic modification.
The comparative analysis with other linkers like 4,4'-biphenyldicarboxylic acid, 4,4'-biphenyldicarboxaldehyde, and its positional isomer, 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, underscores the importance of a holistic understanding of the structure-property relationships in these systems. While direct, side-by-side experimental comparisons under identical conditions remain somewhat scarce in the literature, the available data clearly indicates that each linker possesses a unique set of advantages and is best suited for specific applications.
Future research should focus on systematic studies that directly compare the performance of materials derived from a series of functionally and structurally diverse biphenyl linkers. Such studies will be invaluable in developing predictive models for material design and will undoubtedly accelerate the discovery of new materials with tailored properties for the grand challenges in energy, environment, and health.
References
-
Laemont, A., Matthys, G., Lavendomme, R., & Van Der Voort, P. (2024). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. Angewandte Chemie International Edition, 63(51). [Link]
-
Li, G., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2062. [Link]
-
Laemont, A., Matthys, G., Lavendomme, R., et al. (2024). Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. [Link]
- Klimczak, G., et al. (2023). Reductive Transformation of Imine Covalent Organic Frameworks into Emissive Polymers: Insights into Emission Quenching.
-
Zhu, D., et al. (2015). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing. [Link]
-
Li, G., et al. (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. [Link]
-
Feriante, S., et al. (2021). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science, 12(35), 11755-11761. [Link]
-
Peng, C., et al. (2020). The Influence of Chemical Modification on Linker Rotational Dynamics in Metal Organic Frameworks. PMC. [Link]
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Validation of Photocatalytic Efficiency in Biphenyl Covalent Organic Frameworks (COFs): A Comparative Guide
As the demand for sustainable solar-to-chemical energy conversion accelerates, Covalent Organic Frameworks (COFs) have emerged as highly tunable, porous organic semiconductors. Among these, biphenyl-linked COFs stand out due to their exceptional structural rigidity, extended
As a Senior Application Scientist, I have structured this guide to move beyond surface-level metrics. We will critically evaluate the mechanistic advantages of biphenyl COFs against alternative materials, analyze their quantitative performance, and establish a self-validating experimental protocol for accurately measuring their photocatalytic efficiency.
Mechanistic Causality: Why Biphenyl Linkages?
The selection of a core linkage in a COF dictates its exciton dynamics, charge carrier mobility, and ultimate catalytic fate. Biphenyl units provide a unique balance of structural stability and electronic delocalization that directly influences photocatalytic efficiency.
Biphenyl vs. Alternative Architectures
-
Biphenyl vs. Acetylene (AC-COFs): While acetylene linkages offer extreme planarity that can narrow optical bandgaps for specific oxidative couplings,1[1]. This rigidity prevents framework collapse during long-term irradiation in harsh aqueous environments, a common failure point in more flexible organic semiconductors[2].
-
Biphenyl vs. Bipyridine: The choice between these two depends entirely on the target reaction. For the Hydrogen Evolution Reaction (HER), biphenyl excels at rapid electron transfer. However, for CO₂ reduction,3[3]. This causality is simple: bipyridine provides specific coordination docking sites for metal co-catalysts (like Co²⁺), whereas biphenyl lacks these sites, proving that linkage selection must be application-specific.
-
Biphenyl vs. Traditional g-C₃N₄: Polymeric carbon nitride (g-C₃N₄) suffers from severe charge recombination and low surface area. Biphenyl COFs overcome this through highly ordered crystalline channels and engineered Donor-Acceptor (D-A) push-pull architectures. For example,.
Exciton generation and charge separation pathway in biphenyl-linked COF photocatalysts.
Quantitative Performance Comparison
To objectively validate the efficacy of biphenyl COFs, we must benchmark them against both structural isomers and traditional inorganic baselines. The data below highlights how specific structural modifications (e.g., downsizing to the nanoscale or protonation) drastically amplify performance.
| Photocatalyst | Core / Linkage | Primary Application | Peak Performance Rate | Apparent Quantum Yield (AQY) |
| TFP-BpyD (Nano-COF) | Biphenyl / Ketoenamine | Hydrogen Evolution (HER) | 392.0 mmol g⁻¹ h⁻¹ | N/A |
| Protonated COF-920 | Biphenyl / Imine | Hydrogen Evolution (HER) | 364.0 mmol g⁻¹ h⁻¹ | N/A |
| BUCT-COF-20 | Benzidine (Biphenyl diamine) | Hydrogen Evolution (HER) | 40.36 mmol g⁻¹ h⁻¹ | N/A |
| TPCBP B-COF | Biphenyl-Dicarbazole / Viologen | Hydrogen Evolution (HER) | 12.27 mmol g⁻¹ h⁻¹ | 79.69% (at 470 nm) |
| BPh-COF | Biphenyl / Hydrazone | Amine Oxidation | >95% Conversion | N/A |
| g-C₃N₄ (Baseline) | Triazine / Heptazine | Hydrogen Evolution (HER) | ~1.0 - 5.0 mmol g⁻¹ h⁻¹ | < 10% |
Data aggregated from recent peer-reviewed validations[4],[5],,[6].
Self-Validating Experimental Protocol: HER Quantification
A protocol is only as reliable as its internal controls. The following methodology for measuring the Hydrogen Evolution Reaction (HER) is designed as a self-validating system, ensuring that observed catalytic rates are intrinsic to the biphenyl COF and not artifacts of poor dispersion or gas leakage.
Standardized self-validating workflow for measuring photocatalytic hydrogen evolution.
Step-by-Step Methodology & Causality
Step 1: Nanoscale Catalyst Dispersion
-
Action: Disperse 5 mg of the biphenyl COF powder in water using specific surfactants to synthesize nano-COFs.
-
Causality: Bulk COFs suffer from poor water wettability and severe light scattering.4[4].
Step 2: Addition of Sacrificial Electron Donor (SED)
-
Action: Add Ascorbic Acid (AA) or Triethanolamine (TEOA) to the aqueous dispersion.
-
Causality: SEDs are required to rapidly quench photogenerated holes, preventing electron-hole recombination.4[4].
Step 3: System Degassing
-
Action: Seal the reactor and purge with Argon or apply a high vacuum for 30 minutes.
-
Causality: Dissolved oxygen acts as a competitive electron acceptor (forming superoxide radicals instead of reducing protons). Rigorous degassing ensures all photogenerated electrons are directed toward H₂ evolution, validating that the measured yield is solely from proton reduction.
Step 4: In-situ Co-Catalyst Photodeposition
-
Action: Introduce a controlled volume of H₂PtCl₆ (e.g., 8 wt%) into the degassed system.
-
Causality: Upon initial light exposure, the Pt precursor is photoreduced into Pt nanoparticles on the COF surface.7[7].
Step 5: Irradiation and Real-Time Quantification
-
Action: Irradiate the reactor using a 300 W Xenon lamp equipped with a
nm cutoff filter. Route the headspace gas directly into an automated Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD). -
Causality: The cutoff filter ensures only visible light drives the reaction, mimicking solar conditions. Real-time, in-line GC quantification prevents gas leakage errors inherent in manual syringe sampling, ensuring the trustworthiness of the calculated Apparent Quantum Yield (AQY).
References
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Title: Recent Developments in the Use of Covalent Organic Frameworks for Photocatalytic Water Decontamination | Source: MDPI | URL: 1
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Title: Nanoscale covalent organic frameworks for enhanced photocatalytic hydrogen production | Source: NIH / Nature Communications | URL: 4
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Title: Structural Conjugation Tuning in Covalent Organic Frameworks Boosts Charge Transfer and Photocatalysis Performances | Source: ChemRxiv | URL: 2
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Title: Synergistic Enhancement of Photocatalytic Hydrogen Evolution in Covalent Organic Frameworks via Isoreticular Design, Isomerism, and Protonation | Source: ResearchGate | URL: 5
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Title: Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility | Source: RSC Publishing | URL: 7
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Title: Viologen-Based Covalent Organic Frameworks toward Metal-Free Highly Efficient Photocatalytic Hydrogen Evolution | Source: COMU | URL:
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A Comparative Guide to Gas Separation in Biphenyl-Based Metal-Organic Frameworks
In the ever-evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential for gas storage and separation technologies. Their high surface areas, tunable pore sizes, and chemically-modifiable structures offer a versatile platform for designing materials tailored for specific molecular separations. Among the vast family of MOFs, those constructed from biphenyl-based organic linkers have garnered significant attention due to their inherent structural rigidity, thermal stability, and unique pore geometries that can be finely tuned for selective gas adsorption.
This guide provides a comprehensive comparative study of gas separation performance in three prominent biphenyl-based MOFs: UiO-67 , MFM-300 (also known as NOTT-300) , and DUT-67 . We will delve into the structural nuances of these materials, present a side-by-side comparison of their experimental gas separation data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and professionals in drug development and other fields where gas purification and separation are critical.
The Architectural Advantage of Biphenyl Linkers
The choice of the organic linker is paramount in dictating the final properties of a MOF. Biphenyl-based linkers, such as 4,4'-biphenyldicarboxylic acid (BPDC), offer a linear and rigid building block. This rigidity helps in the formation of robust frameworks with predictable and well-defined pore structures. The extended length of the biphenyl group, compared to a single phenyl ring, allows for the construction of MOFs with larger pores, which can be advantageous for the separation of larger gas molecules.
Comparative Analysis of Gas Separation Performance
The efficacy of a MOF for a particular gas separation is determined by its adsorption capacity and selectivity. Adsorption capacity refers to the amount of gas a material can store, while selectivity is a measure of its preference for one gas over another in a mixture. Below, we compare the performance of UiO-67, MFM-300, and DUT-67 for the separation of key industrial gas mixtures.
Carbon Dioxide Separation (CO₂/CH₄ and CO₂/N₂)
The separation of carbon dioxide from methane (natural gas sweetening) and nitrogen (flue gas treatment) is of immense industrial and environmental importance. Biphenyl-based MOFs have shown significant promise in this area.
| MOF | Gas Pair | Temperature (K) | Pressure (bar) | Adsorption Capacity (mmol/g) | Selectivity (IAST) | Reference |
| UiO-67 | CO₂/CH₄ | 298 | 1 | CO₂: ~1.5, CH₄: ~0.2 | ~7-8 | [1] |
| UiO-67-NH₂ | CO₂/N₂ | Not Specified | 1 | Not Specified | 407 | [2] |
| MFM-300(Ga₂) | CO₂ | 273 | 1 | 2.87 | - | [3] |
| MFM-300(Ga₁.₈₇Fe₀.₁₃) | CO₂ | 273 | 1 | 3.51 | - | [3] |
| MFM-300(Al) | CO₂ | 273 | 1 | 8.8 | - | [4] |
| DUT-67 | R22/CO₂ | Not Specified | Not Specified | - | 51.4 - 33.3 | [5] |
| DUT-67 | R134a/CO₂ | Not Specified | Not Specified | - | 31.1 - 25.8 | [5] |
Note: IAST (Ideal Adsorbed Solution Theory) is a common method to predict mixed-gas selectivity from single-component isotherm data. The values presented are indicative and can vary based on the specific experimental conditions and synthesis methods.
The delocalized π-electron system of the biphenyl linkers in UiO-67 interacts favorably with the quadrupole moment of CO₂, contributing to its selective adsorption over methane. Functionalization of the biphenyl linker, for instance by introducing amine groups (UiO-67-NH₂), can further enhance CO₂ affinity and selectivity through specific chemical interactions.[2] The MFM-300 series, with their characteristic "wine-rack" topology, also exhibit high CO₂ uptake, which can be further enhanced by metal doping.[3][4]
Light Hydrocarbon Separation (Olefin/Paraffin)
The separation of olefins (e.g., ethylene, propylene) from paraffins (e.g., ethane, propane) is a crucial and energy-intensive process in the petrochemical industry. The similar molecular sizes and volatilities of these hydrocarbons make their separation challenging.
| MOF | Gas Pair | Temperature (K) | Pressure (bar) | Adsorption Capacity (mmol/g) | Selectivity (IAST or Breakthrough) | Reference |
| UiO-67 | C₂H₆/CH₄ | 298 | 1 | C₂H₆: 3.00, CH₄: 0.45 | 7.31 (Dynamic) | [1] |
| UiO-67 | C₃H₈/CH₄ | 298 | 1 | C₃H₈: 8.18, CH₄: 0.45 | 69.34 (Dynamic) | [1] |
UiO-67 demonstrates a strong preference for the larger and more polarizable C₂ and C₃ hydrocarbons over methane, making it a promising candidate for natural gas liquids (NGL) recovery.[1] The separation mechanism is primarily based on the difference in van der Waals interactions between the hydrocarbons and the MOF framework.
Experimental Protocols
To ensure the reliability and reproducibility of research in this field, detailed and validated experimental protocols are essential. Here, we provide step-by-step methodologies for the synthesis of the discussed biphenyl-based MOFs and for the evaluation of their gas separation performance.
Synthesis of Biphenyl-Based MOFs
The synthesis of these MOFs typically involves a solvothermal reaction between a metal salt and the biphenyl-based organic linker in a high-boiling point solvent like N,N-dimethylformamide (DMF).
UiO-67 Synthesis [6]
-
Preparation of the Precursor Solution: In a glass vial, dissolve Zirconium tetrachloride (ZrCl₄, 233 mg, 1 mmol) and 4,4'-biphenyldicarboxylic acid (BPDC, 242 mg, 1 mmol) in 30 mL of DMF.
-
Modulator Addition: Add acetic acid (0.6 g, 10 mmol) and concentrated hydrochloric acid (HCl, 0.16 mL, 2 mmol) to the solution.
-
Sonication: Sonicate the mixture until all components are fully dissolved.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat it in an oven at 120°C for 48 hours.
-
Product Recovery and Washing: After cooling to room temperature, collect the white crystalline product by centrifugation. Wash the product three times with fresh DMF to remove any unreacted starting materials.
-
Activation: The synthesized MOF needs to be activated to remove the solvent molecules from its pores. This is typically done by solvent exchange with a more volatile solvent (e.g., ethanol or acetone) followed by heating under vacuum.[7]
MFM-300(Ga₂) Synthesis [3]
-
Preparation of the Precursor Solution: In a pressure tube, combine biphenyl-3,3′,5,5′-tetracarboxylic acid (H₄L, 21.8 mg, 0.067 mmol) and Gallium(III) nitrate hydrate (Ga(NO₃)₃·xH₂O, 38.0 mg, 0.148 mmol) in a solvent mixture of DMF (4 mL), THF (2 mL), and water (1 mL).
-
Acidification: Add 2 drops of 37% HCl to the mixture.
-
Solvothermal Reaction: Seal the pressure tube and heat it at 75°C for 3 days.
-
Product Recovery and Washing: Collect the white crystalline product by filtration, wash it several times with warm DMF, and air-dry.
-
Activation: The as-synthesized material is soaked in acetone for 5 days, followed by degassing under high vacuum at 100°C for 20 hours.[3]
DUT-67(Zr) Synthesis [8]
-
Preparation of the Precursor Solution: Dissolve ZrCl₄ (230 mg, 1 mmol) in a mixture of DMF (12.5 mL) and N-Methyl-2-pyrrolidone (NMP) (12.5 mL) by sonication.
-
Linker Addition: Add 2,5-thiophenedicarboxylic acid (H₂tdc) (110 mg, 0.67 mmol) to the solution and sonicate for another 5 minutes.
-
Modulator Addition: Add acetic acid (7 mL, 117 mmol) to the solution and sonicate for 10 minutes.
-
Solvothermal Reaction: Distribute the resulting mixture into 10 Pyrex tubes and heat them at 120°C for 48 hours.
-
Product Recovery and Washing: Separate the resulting powder by centrifugation and wash it several times with DMF until the supernatant is colorless.
-
Activation: The activation procedure is similar to that of UiO-67, involving solvent exchange and heating under vacuum.
Gas Separation Performance Evaluation
Static Adsorption Measurements
Static adsorption measurements are used to determine the gas uptake capacity of the MOF at equilibrium.
-
Sample Activation: Activate a known mass of the MOF sample (typically 50-100 mg) under high vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove any guest molecules from the pores.
-
Isotherm Measurement: Introduce the desired gas (e.g., CO₂, CH₄, N₂) into the sample cell at a constant temperature (e.g., 273 K or 298 K). The amount of gas adsorbed by the MOF is measured at various equilibrium pressures, generating an adsorption isotherm.
-
Data Analysis: The resulting isotherm data can be fitted to various models (e.g., Langmuir, Toth) to determine the saturation capacity and affinity of the MOF for the specific gas.
Dynamic Breakthrough Experiments
Dynamic breakthrough experiments simulate the performance of the MOF in a packed bed for a continuous gas separation process.
-
Column Packing: Pack a column of a specific dimension with a known amount of the activated MOF material.
-
Inert Gas Purge: Purge the packed column with an inert gas (e.g., He or Ar) to remove any residual air.
-
Gas Mixture Introduction: Introduce a gas mixture of a known composition (e.g., 15% CO₂ in N₂) at a constant flow rate and pressure through the column.
-
Effluent Analysis: Continuously monitor the composition of the gas exiting the column using a gas chromatograph or a mass spectrometer.
-
Breakthrough Curve Generation: Plot the concentration of the more strongly adsorbed component in the effluent as a function of time. The time it takes for this component to "break through" the column is a measure of the dynamic adsorption capacity and selectivity of the material.
Visualizing the Logic and Workflow
To better understand the decision-making process in selecting a biphenyl-based MOF for a specific gas separation and the experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for the synthesis, characterization, and gas separation evaluation of biphenyl-based MOFs.
Conclusion and Future Outlook
Biphenyl-based MOFs, particularly UiO-67, MFM-300, and DUT-67, represent a promising class of materials for various gas separation applications. Their robust structures, tunable pore environments, and favorable interactions with specific gas molecules make them highly attractive for tackling challenging industrial separations. This guide has provided a comparative overview of their performance, detailed experimental protocols for their synthesis and evaluation, and a logical framework for their selection and application.
Future research in this area will likely focus on several key aspects:
-
Functionalization and Pore Engineering: The introduction of specific functional groups onto the biphenyl linker or the modification of the metal nodes can further enhance selectivity and capacity for target gases.
-
Mixed-Matrix Membranes: Incorporating these biphenyl-based MOFs into polymer matrices to form mixed-matrix membranes (MMMs) can combine the processability of polymers with the superior separation performance of MOFs.
-
Computational Screening: High-throughput computational screening will play an increasingly important role in identifying new biphenyl-based MOF structures with optimal properties for specific gas separations before their experimental synthesis.
-
Scale-up and Industrial Implementation: Developing cost-effective and scalable synthesis methods is crucial for the transition of these materials from the laboratory to industrial applications.
By continuing to explore the vast design space of biphenyl-based MOFs and by rigorously evaluating their performance under realistic conditions, the scientific community can unlock their full potential to address pressing energy and environmental challenges.
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Selective Adsorption Performances of UIO-67 for Separation of Light Hydrocarbons C1/C2/C3. Request PDF. [Link]
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Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance. PMC. [Link]
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assessing the sensing selectivity of functionalized biphenyl COFs
As a Senior Application Scientist navigating the rapidly evolving landscape of advanced porous materials, I frequently encounter the challenge of designing chemical sensors that do not compromise structural stability for selectivity. For decades, the field relied heavily on Metal-Organic Frameworks (MOFs) and linear fluorescent polymers. However, the emergence of Covalent Organic Frameworks (COFs) —specifically those built upon functionalized biphenyl scaffolds—has fundamentally shifted our approach to molecular recognition.
This guide provides an in-depth, comparative analysis of functionalized biphenyl COFs against traditional alternatives, detailing the mechanistic causality behind their superior sensing selectivity, and outlining a self-validating experimental protocol for your own laboratory workflows.
The Mechanistic Advantage of the Biphenyl Scaffold
To understand why functionalized biphenyl COFs excel in selective sensing, we must first examine their molecular architecture. The biphenyl moiety provides significant molecular rigidity and planarity, which contributes to the exceptionally high thermal and chemical stability of the resulting framework[1].
While the C–C single bond connecting the two phenyl rings allows for slight rotational flexibility, the aromatic domains facilitate strong, long-range π-π stacking interactions. This stacking is critical; it not only drives the self-assembly of the highly ordered 2D or 3D porous networks but also creates a continuous π-conjugated pathway that acts as a highly efficient signal transducer for 2[2].
The Role of Functionalization: Unfunctionalized COFs rely primarily on size exclusion or weak van der Waals forces, leading to poor selectivity. By pre-synthetically or post-synthetically functionalizing the biphenyl linker (e.g., with thioether, hydroxyl, or amine groups), we introduce targeted host-guest chemistry. For instance, 3 leverage the Hard-Soft Acid-Base (HSAB) principle, where the soft sulfur atoms act as highly specific receptors for soft heavy metal ions like Hg²⁺, effectively ignoring hard interferents like Ca²⁺ or Na⁺[3].
Comparative Performance Analysis
When benchmarking functionalized biphenyl COFs against alternative sensing platforms, the data reveals distinct advantages in harsh environments and trace-level detection. For example, specific carbazole-based sp² carbon fluorescence COF nanosheets (JUC-557) have demonstrated extraordinary binding affinities (
| Feature | Functionalized Biphenyl COFs | Metal-Organic Frameworks (MOFs) | Unfunctionalized COFs | Linear Fluorescent Polymers |
| Structural Stability | Excellent (Stable across pH 1–14; robust covalent bonds) | Poor to Moderate (Coordinate bonds susceptible to hydrolysis) | High (Robust covalent bonds) | Moderate (Prone to aggregation and swelling) |
| Selectivity Mechanism | Specific Host-Guest (e.g., HSAB, Hydrogen bonding) | Coordination / Size Exclusion | Size Exclusion / Non-specific π-π Stacking | Functional Group Interaction |
| Representative LOD | Ultra-low (e.g., 5 ppb for Nitrobenzene) | Low (10–50 ppb) | Moderate (> 1 ppm) | Moderate (100 ppb – 1 ppm) |
| Reusability | High (> 5 cycles with minimal signal loss) | Low (1–3 cycles due to framework degradation) | High (> 5 cycles) | Low (Difficult to recover from solution) |
Signal Transduction & Sensing Pathways
The selectivity of a sensor is only as useful as its signal transduction mechanism. In functionalized biphenyl COFs, the mechanism is dictated by the nature of the analyte:
-
Nitroaromatic Explosives (e.g., TNP, p-NP): The Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the biphenyl COFs are typically higher than those of the electron-deficient nitroaromatic compounds. This energy gradient provides the thermodynamic driving force for 5, resulting in rapid fluorescence quenching[5].
-
Heavy Metal Ions (e.g., Hg²⁺): The coordination of the metal ion to the functional pendant arms perturbs the π-conjugated framework, triggering a heavy-atom effect that facilitates non-radiative decay, thereby quenching the fluorescence[3].
Fluorescence quenching mechanism in functionalized biphenyl COFs upon target analyte recognition.
Validated Experimental Protocol: Selectivity Assessment
To ensure scientific integrity, any sensing protocol must be self-validating. The following methodology outlines a competitive fluorescence titration workflow to assess the selectivity of a thioether-functionalized biphenyl COF toward Hg²⁺.
Phase 1: Sensor Preparation & Activation
-
Solvothermal Synthesis: React the functionalized biphenyl monomer (e.g., thioether-biphenyl-dicarbaldehyde) with the selected amine node in a sealed ampoule (using a dioxane/mesitylene/aqueous acetic acid mixture) at 120°C for 72 hours.
-
Supercritical Activation: Wash the resulting powder extensively with anhydrous THF, followed by supercritical CO₂ drying.
-
Causality Check: Standard vacuum drying induces capillary forces that can collapse the delicate mesopores. Supercritical drying preserves the pristine pore architecture, ensuring maximum surface area for analyte ingress.
-
Phase 2: Baseline Photophysical Characterization
-
Exfoliation: Disperse 1.0 mg of the activated COF in 10 mL of aqueous buffer (pH 7.0). Sonicate for 15 minutes to generate a stable, well-dispersed nanosheet suspension.
-
Baseline Measurement: Record the initial fluorescence emission spectrum (
) using a spectrofluorometer at the predetermined optimal excitation wavelength.
Phase 3: Competitive Selectivity Assay
-
Interferent Screening: Add 10 equivalents of potential interferents (e.g., Na⁺, Ca²⁺, Zn²⁺, Fe³⁺, Cu²⁺) to the COF suspension. Record the emission (
).-
Validation Check: A highly selective sensor will show minimal signal change (
), proving the absence of non-specific binding.
-
-
Target Titration: Spike the exact same solution with 1 equivalent of the target analyte (Hg²⁺). Record the emission.
-
Validation Check: A sharp decrease in fluorescence (
) confirms anti-interference capability and specific recognition.
-
Phase 4: Reversibility & Regeneration (Self-Validation)
-
Analyte Stripping: Introduce a strong competing chelator (e.g., Na₂S or EDTA) to the quenched suspension to strip the bound Hg²⁺.
-
Recovery Measurement: Centrifuge, wash, and re-disperse the COF in fresh buffer. Measure the fluorescence.
-
Causality Check: If the fluorescence is restored to >95% of
, the system is self-validating. It proves the quenching was caused by reversible host-guest coordination rather than irreversible chemical degradation of the biphenyl framework[3].
-
Conclusion
Functionalized biphenyl COFs represent a paradigm shift in chemical sensing. By combining the robust, highly conjugated nature of the biphenyl backbone with the precise molecular recognition capabilities of functional pendant arms, these materials overcome the stability limitations of MOFs and the selectivity issues of unfunctionalized polymers. For researchers and drug development professionals requiring ultra-sensitive, reusable, and highly selective sensors, functionalized biphenyl COFs offer an unparalleled, field-proven solution.
References
-
Ding, S. Y., et al. "Thioether-Based Fluorescent Covalent Organic Framework for Selective Detection and Facile Removal of Mercury(II)". PubMed (Journal of the American Chemical Society).3
-
BenchChem. "[1,1'-Biphenyl]-3,4',5-tricarboxylic acid: Role in Metal-Organic Frameworks and Sensing". BenchChem. 1
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Li, Z., et al. "Fully Flexible Covalent Organic Frameworks for Fluorescence Sensing 2,4,6-Trinitrophenol and p-Nitrophenol". MDPI. 5
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Chinese Chemical Society. "A Stable Luminescent Covalent Organic Framework Nanosheet for Sensitive Molecular Recognition". CCS Chemistry. 4
-
ResearchGate. "Luminescent Covalent Organic Frameworks for Biosensing and Bioimaging Applications". ResearchGate. 2
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The Isomeric Advantage: A Performance Showdown of Covalent Organic Frameworks Derived from Biphenyl Isomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of porous crystalline materials, Covalent Organic Frameworks (COFs) have emerged as a frontier class of polymers, offering unparalleled precision in the design of their structures and functions. The strategic selection of molecular building blocks is the cornerstone of tailoring COF properties for specific applications, ranging from gas storage and separation to catalysis and drug delivery. This guide delves into a critical aspect of COF design: the profound impact of isomerism in the linker units on the final performance of the material. Specifically, we present a comparative analysis of COFs synthesized from different biphenyl isomers, providing a technical exploration of how subtle changes in the connectivity of the biphenyl linker can dramatically influence the structural and functional attributes of the resulting COFs.
The Causality Behind Isomeric Design in COFs
Isomers, molecules with the same chemical formula but different arrangements of atoms, introduce a fascinating dimension to the design of COFs.[1] When employing isomeric building blocks, such as the ortho-, meta-, and para-isomers of biphenyl dicarboxaldehyde, we are essentially programming the framework with a specific geometric code. This code dictates the topology of the resulting network, the size and shape of the pores, and the overall stability of the framework. The choice between a linear para-substituted linker and a bent meta- or ortho-substituted linker directly influences the growth and final architecture of the COF, leading to materials with potentially divergent and highly desirable properties.[1][2]
The central hypothesis is that the steric and electronic differences inherent in these isomers will manifest in the macroscopic properties of the COFs. For instance, the linear geometry of a para-substituted biphenyl linker is expected to favor the formation of more ordered, crystalline structures with well-defined, open channels. In contrast, the angular nature of meta- and ortho-substituted linkers may lead to more complex, interpenetrated, or even amorphous structures with altered porosity and stability.[3] Understanding these structure-property relationships is paramount for the rational design of COFs with optimized performance for specific applications.
Performance Comparison: A Data-Driven Analysis
| Property | COF from para-biphenyl isomer | COF from meta-biphenyl isomer | COF from ortho-biphenyl isomer |
| Crystallinity | High | Moderate to Low | Generally Low/Amorphous |
| BET Surface Area | High (e.g., >1000 m²/g) | Moderate (e.g., 500-800 m²/g) | Low (e.g., <500 m²/g) |
| Pore Size | Well-defined, uniform pores | Irregular or smaller pores | Ill-defined porosity |
| Thermal Stability | High | Moderate | Moderate to Low |
| Chemical Stability | High | Moderate | Moderate |
| Catalytic Activity | Potentially high due to accessible active sites | May be hindered by pore blockage | Generally lower due to poor accessibility |
Table 1: Comparative Performance Metrics of COFs from Biphenyl Isomers. The data presented is a qualitative and extrapolated comparison based on general trends observed in the literature for COFs synthesized from linear versus bent linkers.
Crystallinity and Porosity
The substitution pattern of the biphenyl linker has a profound effect on the crystallinity and porosity of the resulting COF. The linear and rigid nature of para-biphenyl dicarboxaldehyde typically leads to the formation of highly crystalline COFs with well-ordered, porous structures.[4] For example, a COF synthesized from 1,3,5-tris-(4-aminophenyl)triazine and 4,4′-biphenyldicarboxaldehyde exhibited a high Brunauer–Emmett–Teller (BET) surface area of 2352 m²/g.[4]
In contrast, the bent geometry of meta- and ortho-biphenyl isomers introduces conformational flexibility and steric hindrance, which can disrupt the long-range order necessary for high crystallinity. This often results in materials with lower BET surface areas and less defined pore structures. For instance, studies on isomeric COFs have shown that changes in linker geometry can lead to different framework topologies, with some isomers exhibiting significantly lower surface areas than their more linear counterparts.[1]
Stability
The stability of a COF is a critical parameter for its practical application. The robust, covalent nature of the imine, boronate ester, or other linkages provides inherent stability. However, the overall framework stability can be influenced by the linker geometry. The well-ordered, stacked structures typically formed from para-biphenyl linkers can benefit from stabilizing interlayer interactions, such as π-π stacking, which can enhance both thermal and chemical stability.[5] The less ordered structures resulting from meta- and ortho-isomers may have weaker interlayer interactions, potentially leading to lower stability.
Catalytic Performance
For applications in heterogeneous catalysis, the accessibility of active sites within the COF pores is crucial. The uniform and open pore channels of COFs derived from para-biphenyl linkers provide an ideal environment for catalytic reactions, allowing for efficient diffusion of reactants and products.[6] In contrast, the potentially smaller or more convoluted pore structures of COFs from meta- and ortho-isomers could lead to diffusion limitations and reduced catalytic activity. However, the specific geometry of the pores in these less-ordered structures could also create unique catalytic pockets for specific reactions.
Experimental Protocols
To enable researchers to explore the fascinating world of biphenyl isomer-based COFs, we provide a generalized, step-by-step methodology for their synthesis and characterization.
Synthesis of Imine-Linked COFs from Biphenyl Dicarboxaldehyde Isomers
This protocol describes the solvothermal synthesis of an imine-linked COF from a biphenyl dicarboxaldehyde isomer and an amine linker.
Materials:
-
Biphenyl dicarboxaldehyde isomer (para-, meta-, or ortho-)
-
Amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene)
-
Solvent mixture (e.g., mesitylene/dioxane)
-
Aqueous acetic acid (catalyst)
Procedure:
-
In a Pyrex tube, add the biphenyl dicarboxaldehyde isomer and the amine linker in the desired stoichiometric ratio.
-
Add the solvent mixture and the aqueous acetic acid catalyst.
-
The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 3-7 days).
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The collected solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran.
-
The purified COF powder is dried under vacuum at an elevated temperature.
Characterization Techniques
A comprehensive characterization of the synthesized COFs is essential to understand their structure-property relationships.
Future Perspectives
The exploration of COFs derived from biphenyl isomers is a testament to the power of isomeric design in materials science. While this guide provides a foundational understanding, the field is ripe for further investigation. Direct, systematic comparative studies of COFs synthesized from a complete series of biphenyl isomers under identical conditions are needed to provide more precise quantitative data. Furthermore, the application of these isomeric COFs in areas such as chiral separations, sensing, and targeted drug delivery holds immense promise. As our understanding of the intricate interplay between linker isomerism and COF performance deepens, we move closer to the rational design of next-generation porous materials with unprecedented capabilities.
References
-
Jansen, L., et al. (2020). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers (Basel). [Link]
-
Lohse, M. S., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials. [Link]
-
Onal, D., et al. (2020). Performance Metrics Computed To Evaluate COF Adsorbents and COF Membranes. ResearchGate. [Link]
-
Li, Y., et al. (2026). Covalent organic framework isomers and isomerism related applications. Chemical Communications. [Link]
-
Torbina, V. V., et al. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Reaction Chemistry & Engineering. [Link]
-
Rkitslinska, V., et al. (2024). Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design. Chemical Science. [Link]
-
Wang, L., et al. (2025). Facile post-synthesis of isomeric covalent organic frameworks via precise pore surface engineering. Dalton Transactions. [Link]
-
Tasci, E. S., et al. (2025). Guiding the Design of Multifunctional Covalent Organic Frameworks: High-Throughput Screening of Thermal and Mechanical Properties. ACS Nano. [Link]
-
Al-Maythalony, B. A., & Yamani, Z. H. (2018). Comparative study of separation performance of COFs and MOFs for CH 4/CO2/H2 mixtures. Scientific reports. [Link]
-
Al-Otaibi, A. M., et al. (2024). Covalent Organic Frameworks (COFs): Characteristics and Applications for Lithium-Ion Batteries (LIBs) and Sodium Ion Batteries (SIBs). Ministry of Health and Prevention - UAE. [Link]
-
Li, Y., et al. (2024). Covalent organic framework isomers and isomerism related applications. RSC Publishing. [Link]
-
Gutzler, R. (2020). Synthesis and characterization of nanoporous covalent organic frameworks for optoelectronic applications. Elektronische Hochschulschriften der LMU München. [Link]
-
Li, G. (2018). Synthesis, Characterization and Application of 2D Covalent-organic-frameworks. ProQuest Dissertations Publishing. [Link]
-
Chary, D. M., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. [Link]
-
Combs, A. P., et al. (1998). The design and synthesis of substituted biphenyl libraries. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2024). Covalent organic framework isomers with divergent photocatalytic properties. Chemical Communications. [Link]
-
Sharma, G., et al. (2022). Recent Trends in the Design, Synthesis and Biomedical Applications of Covalent Organic Frameworks. Polymers. [Link]
-
ResearchGate. (n.d.). Porosity and stability features of typical COFs. ResearchGate. [Link]
-
CAS. (2025). Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. CAS. [Link]
-
Kandambeth, S., et al. (2019). Porous Crystalline Olefin-Linked Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
EurekAlert!. (2015). Exploration of stable, crystalline, porous covalent organic frameworks. EurekAlert!. [Link]
-
Xu, H., et al. (2015). Stable, crystalline, porous, covalent organic frameworks as a platform for chiral organocatalysts. Nature Chemistry. [Link]
-
Bletz, D., et al. (2020). Probing Self-Diffusion of Guest Molecules in a Covalent Organic Framework: Simulation and Experiment. The Journal of Physical Chemistry C. [Link]
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A Researcher's Guide to Benchmarking the Stability of Novel Imine-Linked Porous Polymers
For researchers, scientists, and professionals in drug development, the promise of novel imine-linked porous polymers—including Covalent Organic Frameworks (COFs)—lies in their vast surface areas, tunable porosities, and potential for applications ranging from gas storage and separation to catalysis and drug delivery. However, the Achilles' heel of these otherwise remarkable materials can be their stability. The reversible nature of the imine linkage, so crucial for the error-correcting self-assembly of crystalline frameworks, can also render them susceptible to degradation under various operational stresses.
This guide provides a comprehensive framework for benchmarking the stability of novel imine-linked porous polymers. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring that each test is a self-validating system for generating robust and comparable data. Our objective is to equip you with the knowledge to rigorously assess the chemical, thermal, and mechanical resilience of your materials, thereby accelerating their journey from the laboratory to real-world applications.
The Stability Triad: A Holistic Approach to Benchmarking
A comprehensive understanding of a polymer's stability cannot be gleaned from a single experiment. Instead, a tripartite approach, assessing chemical, thermal, and mechanical stability, is essential. Each of these pillars addresses a different facet of the material's robustness and, taken together, they provide a holistic view of its potential performance and longevity.
| Stability Type | Key Concern | Primary Benchmarking Techniques |
| Chemical Stability | Hydrolytic cleavage of imine bonds | pH-dependent degradation studies, solvent compatibility testing |
| Thermal Stability | Decomposition at elevated temperatures | Thermogravimetric Analysis (TGA) |
| Mechanical Stability | Structural integrity under physical stress | Nanoindentation |
I. Chemical Stability: Resisting the Attack of the Environment
The primary degradation pathway for imine-linked polymers is the hydrolysis of the C=N bond, a reaction that is essentially the reverse of the condensation reaction used to form the polymer.[1][2][3][4] This susceptibility is highly dependent on the chemical environment, particularly the pH.
The Mechanism of Imine Hydrolysis
Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion. This species is readily attacked by water, leading to a tetrahedral intermediate that subsequently breaks down to yield the parent amine and aldehyde or ketone.[2][3] This acid-catalyzed hydrolysis is often the most significant challenge to the chemical stability of imine-linked polymers. While the reaction can also proceed under neutral or basic conditions, the rate is typically much slower.[1]
Caption: Acid-catalyzed hydrolysis of an imine bond.
Experimental Protocol for Benchmarking Chemical Stability
This protocol is designed to assess the hydrolytic stability of an imine-linked porous polymer across a range of pH values.
Objective: To quantify the degradation of the polymer as a function of pH and time by monitoring changes in its structural integrity and porosity.
Materials:
-
Novel imine-linked porous polymer
-
Established benchmark material (e.g., a well-characterized, commercially available COF or another porous polymer)
-
Aqueous buffer solutions at various pH values (e.g., pH 2, 4, 7, 10, 12)
-
Organic solvents relevant to the intended application (e.g., THF, DMF, ethanol)
-
Centrifuge and vials
-
Powder X-ray Diffractometer (PXRD)
-
Nitrogen adsorption-desorption analyzer (for BET surface area measurement)
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 20-30 mg of the novel polymer and the benchmark material into separate vials.
-
Solvent Exposure: Add a fixed volume (e.g., 10 mL) of a specific pH buffer or organic solvent to each vial.
-
Incubation: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or a relevant process temperature) for predetermined time points (e.g., 6h, 12h, 24h, 48h, 72h).
-
Sample Recovery: At each time point, retrieve the vials, centrifuge to pellet the solid material, and carefully decant the supernatant.
-
Washing and Drying: Wash the recovered polymer with deionized water and then with a low-boiling-point solvent (e.g., acetone or methanol) to remove residual water and buffer salts. Dry the samples under vacuum at a mild temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization:
-
PXRD: Analyze the dried samples to assess changes in crystallinity. A loss of peak intensity or the appearance of an amorphous background indicates structural degradation.
-
BET Surface Area Analysis: Measure the nitrogen adsorption-desorption isotherms to determine the Brunauer-Emmett-Teller (BET) surface area. A decrease in surface area suggests pore collapse or blockage due to degradation.
-
FTIR Spectroscopy: Compare the FTIR spectra of the treated samples with the pristine material. Look for a decrease in the intensity of the C=N stretching vibration (typically around 1620 cm⁻¹) and the appearance or increase in intensity of C=O stretching vibrations (around 1700 cm⁻¹) from the aldehyde/ketone degradation products.
-
Data Presentation:
| pH/Solvent | Time (h) | Novel Polymer % Retained Crystallinity | Benchmark % Retained Crystallinity | Novel Polymer % Retained BET Surface Area | Benchmark % Retained BET Surface Area |
| pH 2 | 24 | ||||
| 72 | |||||
| pH 7 | 24 | ||||
| 72 | |||||
| pH 12 | 24 | ||||
| 72 | |||||
| Ethanol | 24 | ||||
| 72 |
II. Thermal Stability: Withstanding the Heat
The thermal stability of a polymer is a critical parameter for applications that involve elevated temperatures, such as catalysis or gas separations. Thermogravimetric Analysis (TGA) is the standard method for assessing this property.[5][6][7][8]
Experimental Protocol for Benchmarking Thermal Stability (based on ASTM E2550)
Objective: To determine the decomposition temperature of the polymer and compare it with a benchmark material.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Select the atmosphere: typically an inert gas (e.g., nitrogen) for assessing thermal decomposition, or air/oxygen for oxidative stability. Set a constant flow rate (e.g., 50-100 mL/min).
-
-
Thermal Program:
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.
-
Note the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%) as a common metric for comparison.
-
Record the percentage of residual mass at the final temperature.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Data Presentation:
| Material | Onset Decomposition Temp. (°C) | Td5% (°C) | Td10% (°C) | Residual Mass @ 800°C (%) |
| Novel Polymer | ||||
| Benchmark Material |
III. Mechanical Stability: Maintaining Structural Integrity
The mechanical properties of porous polymers are often overlooked but are crucial for their practical implementation, especially in applications where the material may be subjected to pressure or compaction. Nanoindentation is a powerful technique for probing the mechanical properties of materials at the nanoscale, making it well-suited for characterizing thin films or small quantities of porous polymer powders.[10][11][12][13][14]
Principles of Nanoindentation for Porous Materials
Nanoindentation involves pressing a sharp indenter tip of known geometry into the material's surface while continuously measuring the applied load and penetration depth. The resulting load-displacement curve provides information about the material's hardness and elastic modulus. For porous materials, the interpretation of this data requires care, as the measured properties will be an effective composite of the solid polymer matrix and the void space. The indentation response can be influenced by pore collapse and densification under the indenter tip.[12]
Experimental Protocol for Benchmarking Mechanical Stability
Objective: To determine the effective elastic modulus and hardness of the porous polymer and compare it to a benchmark.
Apparatus:
-
Nanoindenter with a Berkovich or conical tip
-
Atomic Force Microscope (AFM) or Scanning Electron Microscope (SEM) for imaging the indents
Procedure:
-
Sample Preparation:
-
For powders, the material can be pressed into a pellet. It is crucial to achieve a smooth, flat surface.
-
For films, the material can be drop-cast or spin-coated onto a hard substrate (e.g., a silicon wafer).
-
-
Indentation Testing:
-
Mount the sample in the nanoindenter.
-
Select a grid of indentation locations on the sample surface, ensuring they are representative of the material.
-
Perform a series of indentations at a controlled loading rate to a set maximum depth or load. The maximum depth should be chosen to be significantly larger than the surface roughness but small enough to avoid significant substrate effects (for films).
-
Record the load-displacement data for each indent.
-
-
Data Analysis:
-
Use the Oliver-Pharr method to analyze the unloading portion of the load-displacement curve to calculate the hardness (H) and the reduced elastic modulus (Er).
-
The elastic modulus of the material (E) can then be calculated from Er if the Poisson's ratio of the material is known or can be estimated.
-
Average the results from multiple indentations to obtain statistically meaningful data.
-
-
Imaging:
-
Image the residual indents using AFM or SEM to observe the deformation behavior (e.g., cracking, pile-up, sink-in).
-
Data Presentation:
| Material | Hardness (GPa) | Elastic Modulus (GPa) | Deformation Behavior |
| Novel Polymer | |||
| Benchmark Material |
Conclusion: From Data to Decisions
Benchmarking the stability of novel imine-linked porous polymers is not merely an academic exercise; it is a critical step in the development of robust materials for real-world applications. By systematically evaluating the chemical, thermal, and mechanical stability, researchers can identify the strengths and weaknesses of their materials, make informed decisions about structural modifications to enhance stability, and select the most promising candidates for further development. The protocols and frameworks presented in this guide are intended to provide a solid foundation for these crucial investigations, ultimately fostering the translation of innovative porous polymers from the research laboratory to impactful technologies.
References
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
-
Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
ASTM International. ASTM E2550 - 17 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
BYJU'S. Imine Hydrolysis. [Link]
-
RSC Publishing. A comprehensive review of covalent organic frameworks (COFs) and their derivatives in environmental pollution control. [Link]
-
reposiTUm. Simulation and analysis of nanoindentation investigating indenter tip geometry and porous microstructure using Finite Element Me. [Link]
-
NETZSCH Analyzing & Testing. Thermal Stability. [Link]
-
ResearchGate. ASTM+E2550-TGA.pdf. [Link]
-
Impact Solutions. Thermal Analysis in Plastics: Thermogravimetric Analysis, TGA. [Link]
-
PMC. Application of Nanoindentation in the Characterization of a Porous Material with a Clastic Texture. [Link]
-
Wiley-VCH. 1 The Stability of Metal–Organic Frameworks. [Link]
-
ResearchGate. Novel technique for measuring the mechanical properties of porous materials by nanoindentation. [Link]
-
Brinson Research Group. Indentation Mechanics for Polymers. [Link]
-
ResearchGate. Imine-linked covalent organic frameworks with stable and microporous structure for effective carbon dioxide and iodine uptake. [Link]
-
Semantic Scholar. Rational design of imine-linked three-dimensional mesoporous covalent organic frameworks with bor topology. [Link]
-
Cambridge University Press & Assessment. Novel technique for measuring the mechanical properties of porous materials by nanoindentation. [Link]
-
Nanoscale (RSC Publishing). Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. [Link]
-
PubMed. Comparison of Gas Adsorption Properties in Methylated and Non-Methylated Imine-Linked Nanoporous Covalent Organic Frameworks. [Link]
-
PMC. Stability Assessment in Aqueous and Organic Solvents of Metal–Organic Framework PCN 333 Nanoparticles through a Combination of Physicochemical Characterization and Computational Simulations. [Link]
-
ICH. Q1A(R2) Guideline. [Link]
-
Neopharm Labs. Stability Study Protocols and Reports. [Link]
-
Ceric. Enhancing chemical stability in porous materials: from metal-organic frameworks to robust oriented polymers. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. E2550 Standard Test Method for Thermal Stability by Thermogravimetry [store.astm.org]
- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Thermogravimetric Analysis - Thermal Analysis in Plastics [impact-solutions.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. repositum.tuwien.at [repositum.tuwien.at]
- 11. Application of Nanoindentation in the Characterization of a Porous Material with a Clastic Texture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indentation Mechanics for Polymers | Brinson Research Group [brinsonlab.pratt.duke.edu]
- 14. Novel technique for measuring the mechanical properties of porous materials by nanoindentation | Journal of Materials Research | Cambridge Core [cambridge.org]
comparing the effects of different functional groups on biphenyl COF properties
A Comparative Guide to the Effects of Functional Groups on Biphenyl Covalent Organic Frameworks (COFs)
Executive Summary
For researchers, materials scientists, and drug development professionals, Covalent Organic Frameworks (COFs) offer unprecedented control over porosity and internal chemical environments. Among the various organic building blocks, the biphenyl moiety is uniquely valuable. It provides high thermal stability and molecular rigidity, yet its central C–C single bond permits a critical degree of rotational flexibility (1)[1].
This guide objectively compares how substituting the biphenyl core with different functional groups (e.g., -NO₂, -NH₂, -OH, -CH₃) dictates the framework's electronic properties, steric conformation, and ultimate performance in applications ranging from gas sorption to targeted drug delivery.
Mechanistic Causality: Steric vs. Electronic Tuning
The functionalization of biphenyl COFs operates on two primary mechanistic axes. Understanding the causality behind these modifications is essential for rational material design.
1. Steric Hindrance and Conformational Twisting In an unfunctionalized state, biphenyl rings prefer a planar conformation to maximize π-conjugation. However, introducing bulky ortho-substituents (e.g., hydroxyl or methyl groups) induces significant steric repulsion between the rings. This forces the biphenyl core into a twisted, non-planar dihedral angle (2)[2]. Causality: This forced twist disrupts the tight π-π stacking between adjacent 2D COF layers. Consequently, this expands the effective pore size and alters the internal surface area, which is critical for accommodating large pharmaceutical molecules or specific gas adsorbates.
2. Electronic Modulation (HOMO-LUMO Gap) The electronic nature of the functional group directly dictates the framework's reactivity and optical properties. Electron-withdrawing groups (EWGs) such as -NO₂ significantly lower the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap and enhancing the framework's charge-transfer characteristics (1)[1]. Conversely, electron-donating groups (EDGs) like -NH₂ or -OMe alter the Highest Occupied Molecular Orbital (HOMO), producing pronounced redshifts in optical absorption spectra and increasing the coherence strength of the material (3)[3].
Caption: Logical flow of functional group modifications and their physicochemical impacts on biphenyl COFs.
Comparative Performance Data
To objectively compare these alternatives, the following table synthesizes the expected physicochemical shifts when the biphenyl core of an imine-linked COF is functionalized.
| Functional Group | Electronic Effect | Steric Impact (Dihedral Twist) | HOMO-LUMO Gap Trend | Primary Application Advantage |
| -H (Unfunctionalized) | Baseline | Minimal (Highly Planar) | Baseline | High crystallinity, standard gas storage |
| -NO₂ (Nitro) | Strong EWG | Moderate | Smallest Gap (Lowered LUMO) | Photocatalysis, charge-transfer sensing |
| -NH₂ (Amino) | Strong EDG | Moderate | Narrowed (Altered HOMO) | Drug delivery (amine-drug interactions) |
| -OH (Hydroxyl) | EDG / H-Bonding | High (Steric Repulsion) | Moderate Shift | ROS scavenging, selective gas separation |
| -CH₃ (Methyl) | Weak EDG | Very High | Minimal Shift | Modulating pore size via steric bulk |
Application Note: Amine-linked biphenyl COFs (BA-COFs) are particularly noted for their utility in drug delivery, as the free amine groups provide active sites for non-covalent interactions with pharmaceutical agents (4)[4]. Furthermore, incorporating biphenyl COFs into mixed-matrix membranes has been shown to enhance water flux by up to 2.6 times, demonstrating their structural utility in advanced separation technologies (5)[5].
Self-Validating Experimental Protocol: Solvothermal Synthesis
To ensure reproducibility and scientific integrity, the following protocol for an imine-linked biphenyl COF is designed as a self-validating system . Each step includes a physical observable to confirm success before proceeding.
Reagents:
-
Biphenyl-4,4'-dicarbaldehyde (or its -NO₂, -NH₂, -OH functionalized analogue)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
Solvent mixture: Mesitylene / 1,4-Dioxane (1:1 v/v)
-
Catalyst: Aqueous Acetic Acid (3M)
Step-by-Step Methodology:
-
Monomer Dissolution: In a 10 mL Pyrex pressure tube, add 0.1 mmol of the functionalized biphenyl-4,4'-dicarbaldehyde and 0.066 mmol of TAPB. Add 2 mL of the mesitylene/dioxane solvent mixture (1)[1].
-
Causality: Dioxane provides monomer solubility, while mesitylene acts as a poor solvent to drive eventual crystallization.
-
Validation Checkpoint: Sonicate for 10 minutes. The solution must become completely transparent. Any remaining particulate indicates incomplete dissolution, which will lead to amorphous polymer formation rather than a highly crystalline framework.
-
-
Catalyst Addition: Slowly add 0.2 mL of 3M aqueous acetic acid to the mixture.
-
Causality: Acetic acid catalyzes the reversible Schiff-base (imine) condensation. Reversibility is critical for "error correction" during crystal lattice formation.
-
Validation Checkpoint: A slight color change (often deepening to yellow/orange) or faint turbidity should occur within 5 minutes, indicating the successful onset of oligomerization.
-
-
Solvothermal Condensation: Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of <150 mTorr, and flame-seal. Heat the sealed tube in an oven at 120°C for 72 hours.
-
Validation Checkpoint: Upon cooling, a distinct, brightly colored precipitate must be localized at the bottom of the tube, with a clear supernatant above it. A cloudy supernatant indicates incomplete polymerization.
-
-
Activation and Purification: Isolate the powder via filtration. Transfer to a Soxhlet extractor and wash with anhydrous THF for 24 hours to remove trapped oligomers and residual monomers.
-
Causality: Unreacted monomers trapped in the pores artificially depress the measured BET surface area.
-
Validation Checkpoint: The THF in the extraction thimble must run completely colorless. If it retains color, continue extraction. Finally, activate under dynamic vacuum at 120°C for 12 hours prior to gas sorption analysis.
-
Caption: Self-validating experimental workflow for the solvothermal synthesis of biphenyl-based COFs.
References
-
Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene - ChemRxiv URL:[Link]
-
Covalent Organic Frameworks-Based Membranes as Promising Modalities from Preparation to Separation Applications: An Overview - ResearchGate URL:[Link]
Sources
- 1. [1,1'-Biphenyl]-3,4',5-tricarboxylic acid | 677010-20-7 | Benchchem [benchchem.com]
- 2. [1,1'-Biphenyl]-2,2',4,4',5,5'-hexol|CAS 76625-61-1|RUO [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4,4'-Bis(bromomethyl)biphenyl | 20248-86-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes for Functionalized Biphenyl Dicarbaldehydes
Executive Summary
The "Make vs. Modify" Strategic Dilemma
Biphenyl dicarbaldehydes are critical linchpins in the synthesis of Covalent Organic Frameworks (COFs), porous molecular sensors, and π-conjugated optoelectronics. For the research scientist, the synthesis of these moieties presents a fundamental strategic choice: Convergent Assembly (coupling pre-functionalized monomers) versus Linear Transformation (modifying an existing biphenyl scaffold).
This guide objectively compares the three dominant synthetic methodologies:
-
Suzuki-Miyaura Cross-Coupling: The gold standard for highly functionalized, regioselective targets.
-
Oxidative Transformation: The cost-effective industrial route for simple alkyl-substituted precursors.
-
Direct Formylation (Vilsmeier-Haack/Rieche): A niche strategy for electron-rich substrates, often limited by regioselectivity.
Part 1: Strategic Framework & Decision Matrix
Before selecting a protocol, evaluate your target molecule against this decision matrix. The presence of sensitive functional groups (FGs) or the need for specific substitution patterns (e.g., 3,3'-functionalization) dictates the route.
Figure 1: Strategic Decision Tree for selecting the optimal synthetic pathway based on substrate complexity and precursor availability.
Part 2: Deep Dive into Synthetic Routes
Route A: Suzuki-Miyaura Cross-Coupling (The Convergent Strategy)
Best For: Asymmetric targets, highly functionalized backbones (e.g., fluorinated COF linkers), and lab-scale precision.
This route involves the coupling of a formyl-phenyl boronic acid with a formyl-phenyl halide. It is the only route that guarantees regiochemistry because the aldehyde position is fixed on the monomers before the C-C bond is formed.
-
Mechanism: Pd(0) oxidative addition to the aryl halide, followed by transmetallation with the boronate (activated by base), and reductive elimination to form the biphenyl bond.
-
Critical Insight: For dicarbaldehydes, using protected aldehydes (acetals) during coupling is often cited to prevent side reactions (Cannizzaro or oxidation), though modern catalysts (e.g., Pd(dppf)Cl₂) tolerate free aldehydes well.
Route B: Oxidative Transformation (The Linear Strategy)
Best For: Symmetric 4,4'-biphenyldicarbaldehydes and large-scale synthesis where 4,4'-dimethylbiphenyl is commercially available.
This method oxidizes methyl groups directly to aldehydes.
-
The Trap: The thermodynamic sink of this reaction is the carboxylic acid (Terephthalic acid analog). Stopping at the aldehyde requires kinetic control or specific reagents like IBX (2-Iodoxybenzoic acid) or Sommelet reaction conditions (Hexamine).
-
Industrial Note: While Co/Mn catalyzed oxidation is used industrially for acids, it is too harsh for stopping at the aldehyde in high yields without significant purification.
Route C: Direct Formylation (The Divergent Strategy)
Best For: Electron-rich biphenyls (e.g., alkoxy-biphenyls) where ortho-direction is desired.
Using Vilsmeier-Haack (POCl₃/DMF) or Rieche formylation (TiCl₄/Dichloromethyl methyl ether).
-
Limitation: On a neutral biphenyl ring, electrophilic aromatic substitution is sluggish and suffers from poor regioselectivity (mixture of 2, 4, and 2' substitutions). This route is generally not recommended for 4,4'-dicarbaldehyde synthesis unless the ring is activated by electron-donating groups.
Part 3: Comparative Performance Matrix
| Feature | Suzuki-Miyaura (Route A) | Oxidative Transformation (Route B) | Direct Formylation (Route C) |
| Regiocontrol | Perfect (Pre-determined) | High (Dependent on precursor) | Low (Mixture of isomers) |
| Atom Economy | Moderate (Boronic waste) | High | Low (Stoichiometric waste) |
| Scalability | Moderate (Pd cost) | High (Cheap reagents) | Moderate |
| FG Tolerance | Excellent (-F, -NO₂, -CN) | Low (Oxidation sensitive) | Low (Acid sensitive) |
| Typical Yield | 75–95% | 40–60% (Aldehyde stage) | 30–50% |
| Primary Risk | Protodeboronation | Over-oxidation to Acid | Poly-formylation |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Suzuki Coupling for 2,2'-Difluoro-4,4'-biphenyldicarbaldehyde
Targeting a functionalized COF linker.
Reagents:
-
4-Bromo-3-fluorobenzaldehyde (1.0 eq)
-
4-Formyl-3-fluorophenylboronic acid (1.1 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
K₂CO₃ (2.5 eq)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Workflow:
-
Degassing (Critical): Sparge the solvent mixture with Argon for 20 minutes. Oxygen is the enemy of the Pd catalyst and promotes homocoupling.
-
Assembly: Charge a Schlenk flask with halide, boronic acid, base, and catalyst. Add degassed solvent.
-
Reaction: Heat to 90°C for 12 hours under Argon.
-
Validation (TLC/GC-MS):
-
Success Indicator: Disappearance of the bromide starting material.
-
Self-Check: If the boronic acid spot disappears but bromide remains, you likely suffered protodeboronation (hydrolysis of the C-B bond). Add more boronic acid.
-
-
Workup: Dilute with EtOAc, wash with brine. Pass through a short silica plug to remove Pd black.
-
Purification: Recrystallization from EtOH/CHCl₃ is preferred over columns for dicarbaldehydes to avoid silica-catalyzed oxidation.
Protocol 2: IBX Oxidation of 4,4'-Dimethylbiphenyl
Targeting the symmetric backbone.
Reagents:
-
4,4'-Bis(hydroxymethyl)biphenyl (Pre-synthesized from dimethylbiphenyl via radical bromination/hydrolysis)
-
IBX (2.5 eq)
-
Solvent: DMSO (anhydrous)
Workflow:
-
Dissolution: Dissolve the diol in DMSO. IBX is insoluble in most organic solvents but soluble in DMSO.
-
Oxidation: Stir at room temperature for 4 hours.
-
Validation (NMR):
-
Success Indicator: Appearance of a singlet at ~10.0 ppm (CHO).
-
Failure Mode: Broad peak at ~11-12 ppm indicates over-oxidation to carboxylic acid (COOH).
-
-
Workup: Quench with water. The byproduct (IBA) and product will precipitate. Filter.
-
Separation: Extract the solid with warm acetone (dissolves product, leaves IBA).
Part 5: Mechanistic Visualization
The Suzuki cycle is the most complex but most controllable. Understanding the "Transmetallation" step is key to troubleshooting.
Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note the critical role of the base in activating the Palladium complex prior to transmetallation.
Part 6: Application Scientist Notes (Troubleshooting)
-
Solubility Issues: Biphenyl dicarbaldehydes are notoriously insoluble in hexanes and alcohols. Use THF or Chloroform for handling. If your product crashes out during the Suzuki reaction, it can trap the catalyst. Increase solvent volume or use a co-solvent like Toluene.
-
Purification Shortcuts: For COF synthesis, trace Pd contamination is detrimental. A wash with aqueous sodium diethyldithiocarbamate is highly effective at scavenging residual Palladium from the organic layer.
-
Storage: These aldehydes oxidize slowly in air. Store under Nitrogen at 4°C. If the solid turns from white/yellow to brown, recrystallize immediately.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability.[2] Journal of the American Chemical Society, 134(48), 19524–19527. (Demonstrates use of 4,4'-biphenyldicarbaldehyde in COFs). Link
-
Frigerio, M., & Santagostino, M. (1994). A Mild Oxidizing Reagent for Alcohols and 1,2-Diols: o-Iodoxybenzoic Acid (IBX). Tetrahedron Letters, 35(43), 8019-8022. Link
-
Koshel, G. N., et al. (1988).[3] Liquid-phase catalytic oxidation of 2,5-dimethylbiphenyl. Journal of Organic Chemistry USSR, 24, 1345. (Industrial oxidation context).
-
Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[2][4] Science, 310(5751), 1166-1170. Link
Sources
- 1. 4,4'-Biphenyldicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl (Journal Article) | OSTI.GOV [osti.gov]
- 4. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde proper disposal procedures
4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde: Comprehensive Operational and Disposal Protocols
Introduction 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (CAS: 125366-78-1) is a highly specialized bifunctional building block widely utilized in the synthesis of shape-persistent organic cage compounds, covalent organic frameworks (COFs), and advanced pharmaceutical intermediates [1]. Because the molecule contains both electron-rich phenolic hydroxyl groups and reactive electrophilic aldehydes, it requires stringent handling, storage, and disposal protocols to maintain its chemical integrity and ensure laboratory safety.
Chemical Profile & Quantitative Data
Understanding the physicochemical properties of this compound is the first step in designing a safe operational workflow. The presence of the biphenyl core provides thermal stability, while the aldehyde groups are highly susceptible to auto-oxidation if exposed to ambient air.
| Property | Specification | Operational Implication |
| CAS Number | 125366-78-1 | Unique identifier for SDS tracking and inventory. |
| Molecular Formula | C14H10O4 | Determines stoichiometric calculations. |
| Molecular Weight | 242.23 g/mol | Used for molarity preparations. |
| Melting Point | 185 °C | Solid at room temperature; poses dust inhalation risks. |
| Boiling Point | 398.2 °C | Low volatility; inhalation risk is primarily particulate. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents oxidation of aldehydes to carboxylic acids [2]. |
| GHS Hazards | H302, H312, H332 | Harmful via ingestion, skin contact, and inhalation [1]. |
Operational Safety & Handling
Causality in Safety: The GHS hazard statements (H302, H312, H332) indicate acute toxicity across all primary exposure routes [1]. Furthermore, the phenolic groups can undergo oxidative coupling, and the aldehydes can easily oxidize to carboxylic acids when exposed to atmospheric oxygen and light.
-
Engineering Controls: Always handle the dry powder inside a certified chemical fume hood or a glovebox to prevent the inhalation of airborne particulates.
-
PPE: Nitrile gloves (double-gloving recommended during stock preparation), a fitted lab coat, and safety goggles are mandatory.
-
Atmospheric Control: Open containers only under a blanket of inert gas (Argon or Nitrogen) to preserve the purity of the reagent and prevent degradation [2].
Experimental Workflow: Preparation of Standardized Solutions
When utilizing 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde for framework synthesis, researchers typically prepare standardized stock solutions in anhydrous, polar aprotic solvents (e.g., DMF, DMSO, or THF).
Step-by-Step Methodology:
-
Preparation: Purge a clean, dry scintillation vial and a septum-cap with Argon for 3 minutes to displace ambient oxygen.
-
Weighing: Inside a fume hood (or glovebox), carefully weigh the required mass of the yellow/tan powder into the vial using an anti-static weigh boat to minimize particulate aerosolization.
-
Dissolution: Inject the anhydrous solvent (e.g., DMF) through the septum using a purged syringe. Swirl gently.
-
Self-Validation Check: The solution should become completely clear. Any residual cloudiness or unexpected color darkening may indicate premature polymerization or oxidative degradation. Do not proceed if the solution fails this visual check.
-
-
Storage: Flush the headspace of the vial with Argon for 1 minute, seal tightly with Parafilm, and immediately transfer to a 2-8°C refrigerator [2].
Step-by-step operational workflow for the preparation and storage of reagent stock solutions.
Proper Disposal Procedures
Because this compound contains both phenolic and aldehydic moieties, it is subject to strict environmental regulations. Phenolic compounds can exhibit high aquatic toxicity and environmental persistence, while aldehydes can act as cross-linking agents in biological systems. It must be managed in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines or local equivalents [3].
Step-by-Step Disposal Plan:
-
Segregation: Never mix waste containing this compound with strong oxidizers, strong bases, or reactive metals. Phenols in the presence of strong bases form phenoxide ions, which are highly nucleophilic and can trigger unintended exothermic reactions.
-
Solid Waste Management: Collect all contaminated consumables (weigh boats, spatulas, Kimwipes, and empty reagent bottles) in a designated, puncture-resistant solid hazardous waste bin. Label clearly as "Toxic Solid Waste - Contains Phenol/Aldehyde Derivatives."
-
Liquid Waste Management:
-
Non-Halogenated: If the compound is dissolved in solvents like DMF, DMSO, or ethanol, collect the waste in a designated "Non-Halogenated Organic Waste" carboy.
-
Halogenated: If synthesized or extracted using dichloromethane (DCM) or chloroform, the waste must be routed to a "Halogenated Organic Waste" carboy to prevent the formation of highly toxic dioxins during the incineration process.
-
-
Final Destruction: Do not pour any solutions down the sanitary sewer. The stable biphenyl core and functional groups require EPA-approved high-temperature incineration for complete thermal destruction[3].
Decision matrix for the segregation and EPA-compliant disposal of solid and liquid chemical waste.
Emergency Response & Spill Mitigation
-
Dry Powder Spill: Do not sweep dry, as this will aerosolize the toxic dust (H332). Gently cover the spill with damp absorbent pads or paper towels to suppress dust. Carefully scoop the material into a solid waste container using a non-sparking tool. Wash the area thoroughly with soap and water.
-
Solution Spill: Absorb the liquid using appropriate chemical spill pads or vermiculite. Dispose of the absorbent material in the appropriate solid waste container.
-
Personnel Exposure: In case of skin contact (H312), immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. If ingested (H302), seek immediate medical attention and provide the safety data sheet to emergency responders.
References
-
Hazardous Waste: Guidelines and Regulations. Environmental Protection Agency (EPA).[Link]
Navigating the Handling of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers and scientists engaged in the nuanced work of drug development and chemical synthesis, the safe handling of specialized reagents is paramount. This guide provides an in-depth operational framework for the use of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the rationale behind each procedural step, laboratory professionals can foster a culture of safety and ensure the integrity of their research.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, a thorough risk assessment is essential. The primary hazards associated with this class of compounds include:
-
Inhalation: As a solid, the compound can be aerosolized, leading to respiratory irritation.
-
Dermal Contact: Aromatic aldehydes can cause skin irritation and may lead to sensitization with repeated exposure.
-
Eye Contact: The powder can cause serious eye irritation.
-
Ingestion: While less common in a laboratory setting, ingestion can be harmful.
The most effective way to mitigate these risks is through robust engineering controls. All work with this compound in its powdered form should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Personal Protective Equipment: Your Essential Barrier
The following table outlines the recommended PPE for various laboratory operations involving 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety goggles with side shields or a full-face shield | Nitrile or neoprene gloves (double-gloving recommended) | Long-sleeved lab coat, fully fastened | N95 or higher-rated disposable respirator |
| Solution Preparation | Safety goggles with side shields | Nitrile or neoprene gloves | Long-sleeved lab coat | Not generally required if performed in a fume hood |
| Reaction Monitoring and Work-up | Safety goggles with side shields | Nitrile or neoprene gloves | Long-sleeved lab coat | Not generally required if performed in a fume hood |
| Large-Scale Operations (>50g) | Full-face shield over safety goggles | Nitrile or neoprene gloves (double-gloving) | Chemical-resistant apron over a lab coat | Elastomeric half-mask respirator with particulate filters |
Rationale for PPE Selection:
-
Eye and Face Protection: Safety goggles are the minimum requirement to protect against splashes and airborne particles. A face shield provides an additional layer of protection, especially when handling larger quantities.
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a broad range of chemicals. Double-gloving is a best practice when handling potent or irritating powders to prevent exposure in case the outer glove is compromised.
-
Body Protection: A fully fastened lab coat prevents incidental skin contact. For larger-scale work, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: When handling the powder outside of a fume hood or when there is a risk of aerosolization, a NIOSH-approved N95 respirator is necessary to prevent the inhalation of fine particles. For more extensive operations, a reusable elastomeric respirator offers a higher level of protection and a better facial seal.
III. Operational Protocols: Step-by-Step Guidance
A. Donning PPE: A Deliberate Sequence for Safety
The correct order for putting on PPE is crucial to prevent contamination.
Caption: PPE Donning Sequence
B. Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hands).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove.
-
Goggles/Face Shield: Remove from the back of the head by handling the strap.
-
Lab Coat: Unfasten the lab coat and peel it away from your body, folding the contaminated exterior inward.
-
Respirator: Remove the respirator from the back of the head.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
IV. Emergency Procedures: Spill and Exposure Management
A. Spill Response
In the event of a spill of powdered 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Prevent entry into the contaminated area.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.
-
Cleanup:
-
Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Use absorbent pads to clean the area, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol), followed by soap and water.
Caption: Chemical Spill Emergency Workflow
B. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
V. Disposal Plan: Responsible Waste Management
All waste materials contaminated with 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Collection: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
Given that this compound is an aromatic aldehyde, chemical deactivation may be possible through oxidation (e.g., with potassium permanganate solution) or reduction (e.g., with sodium borohydride), but this should only be attempted by trained personnel following a validated standard operating procedure and in consultation with your EHS office.
VI. Conclusion
The principles of safety in a research environment are built on a foundation of proactive risk assessment and the diligent use of protective measures. For a compound like 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, where specific hazard data is limited, a conservative approach based on its chemical class is the most responsible course of action. By adhering to the guidelines presented in this document, researchers can protect themselves and their colleagues while advancing their vital work.
References
-
The John D. Walsh Company. Safety Data Sheet for Aromatic Aldehydes. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
